molecular formula C8H11NO3 B1289821 2-(tert-Butyl)oxazole-4-carboxylic acid CAS No. 1060816-08-1

2-(tert-Butyl)oxazole-4-carboxylic acid

Cat. No.: B1289821
CAS No.: 1060816-08-1
M. Wt: 169.18 g/mol
InChI Key: GVWUJKRGBRORLJ-UHFFFAOYSA-N
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Description

2-(tert-Butyl)oxazole-4-carboxylic acid is a useful research compound. Its molecular formula is C8H11NO3 and its molecular weight is 169.18 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-(tert-Butyl)oxazole-4-carboxylic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(tert-Butyl)oxazole-4-carboxylic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

2-tert-butyl-1,3-oxazole-4-carboxylic acid
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InChI

InChI=1S/C8H11NO3/c1-8(2,3)7-9-5(4-12-7)6(10)11/h4H,1-3H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

GVWUJKRGBRORLJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=NC(=CO1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40599903
Record name 2-tert-Butyl-1,3-oxazole-4-carboxylic acid
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Molecular Weight

169.18 g/mol
Source PubChem
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CAS No.

1060816-08-1
Record name 2-(1,1-Dimethylethyl)-4-oxazolecarboxylic acid
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Record name 2-tert-Butyl-1,3-oxazole-4-carboxylic acid
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Record name 2-tert-butyl-1,3-oxazole-4-carboxylic acid
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Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 2-(tert-Butyl)oxazole-4-carboxylic Acid

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of the Oxazole Moiety

The oxazole ring is a privileged scaffold in medicinal chemistry, appearing in a wide array of natural products and synthetic pharmaceuticals. Its unique electronic and steric properties allow it to act as a versatile bioisostere for amide and ester functionalities, often leading to improved metabolic stability and pharmacokinetic profiles. 2-(tert-Butyl)oxazole-4-carboxylic acid, in particular, is a valuable building block in drug discovery, with its sterically demanding tert-butyl group influencing molecular conformation and the carboxylic acid providing a key handle for further chemical elaboration or interaction with biological targets. This guide provides a detailed, in-depth exploration of a reliable synthetic route to this important molecule, focusing on the underlying chemical principles and practical experimental considerations.

Strategic Approach to Synthesis

The most robust and widely applicable method for the synthesis of 2-(tert-Butyl)oxazole-4-carboxylic acid involves a two-step sequence:

  • Oxazole Ring Formation: Construction of the ethyl 2-(tert-butyl)oxazole-4-carboxylate intermediate via a modified Robinson-Gabriel synthesis.

  • Ester Hydrolysis: Conversion of the ethyl ester to the final carboxylic acid.

This strategy is advantageous due to the ready availability of the starting materials and the generally high yields achievable in both steps.

Overall Synthetic Scheme

synthesis_overview Pivalamide Pivalamide Intermediate Ethyl 2-(tert-Butyl)oxazole- 4-carboxylate Pivalamide->Intermediate Step 1: Cyclocondensation EthylBromopyruvate Ethyl Bromopyruvate EthylBromopyruvate->Intermediate FinalProduct 2-(tert-Butyl)oxazole- 4-carboxylic Acid Intermediate->FinalProduct Step 2: Hydrolysis

Caption: Overall two-step synthesis of 2-(tert-Butyl)oxazole-4-carboxylic acid.

Part 1: Synthesis of Ethyl 2-(tert-Butyl)oxazole-4-carboxylate

The formation of the oxazole ring is achieved through the cyclocondensation of pivalamide with ethyl bromopyruvate. This reaction is a variation of the classic Robinson-Gabriel synthesis, which is a powerful method for constructing oxazoles from α-acylamino ketones.[1] In this case, the reaction between an amide and an α-haloketone provides a direct route to the desired substituted oxazole.

Mechanistic Insights

The reaction proceeds through a series of well-defined steps:

  • N-Alkylation: The nitrogen atom of pivalamide acts as a nucleophile, attacking the electrophilic carbon bearing the bromine atom in ethyl bromopyruvate. This initial SN2 reaction forms an N-acylaminoketone intermediate.

  • Enolization: The acidic α-proton of the ketone in the intermediate is removed, leading to the formation of an enolate.

  • Cyclization: The enolate oxygen then attacks the amide carbonyl carbon in an intramolecular nucleophilic acyl substitution.

  • Dehydration: The resulting tetrahedral intermediate eliminates a molecule of water to afford the aromatic oxazole ring.

The use of a dehydrating agent or thermal conditions facilitates the final dehydration step, driving the reaction towards the formation of the stable aromatic product.

Reaction Mechanism Workflow

reaction_mechanism cluster_0 Step 1: N-Alkylation cluster_1 Step 2 & 3: Enolization & Cyclization cluster_2 Step 4: Dehydration A Pivalamide + Ethyl Bromopyruvate B N-Acylaminoketone Intermediate A->B C Enolate Formation B->C D Cyclized Intermediate C->D E Aromatic Oxazole Ring D->E hydrolysis_workflow Start Ethyl 2-(tert-Butyl)oxazole- 4-carboxylate Step1 Add NaOH or LiOH in aq. Alcohol Start->Step1 Step2 Heat to Reflux Step1->Step2 Step3 Cool and Acidify (HCl) Step2->Step3 End 2-(tert-Butyl)oxazole- 4-carboxylic Acid Step3->End

Sources

A Senior Application Scientist's Guide to Quantum Chemical Calculations for 2-(tert-Butyl)oxazole-4-carboxylic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Prepared for: Researchers, Scientists, and Drug Development Professionals

Introduction: Bridging Theory and Application

In modern drug discovery and materials science, understanding a molecule's properties at the electronic level is paramount. 2-(tert-Butyl)oxazole-4-carboxylic acid is a heterocyclic compound representing a class of structures that are valuable building blocks in medicinal chemistry.[1] Its utility stems from the specific spatial arrangement of its functional groups—the bulky, lipophilic tert-butyl group, the aromatic oxazole core, and the polar, ionizable carboxylic acid. These features dictate its potential interactions with biological targets.

This guide provides an in-depth, practical framework for performing quantum chemical (QC) calculations on this molecule. As a senior application scientist, my objective is not merely to present a sequence of steps but to instill a strategic understanding of why specific computational choices are made. We will move beyond rote button-pushing to a place of informed scientific inquiry, where computation serves as a powerful predictive tool to elucidate molecular structure, reactivity, and spectroscopic properties before a single physical experiment is conducted.[2] This approach is designed to be a self-validating system, grounding theoretical data in established principles to ensure trustworthy and actionable insights.

I. Theoretical Foundations: Selecting the Right Tools

The bedrock of our investigation is solving the time-independent Schrödinger equation for the molecule. Since an exact solution is impossible for a multi-electron system like ours, we rely on robust approximations.

The Workhorse: Density Functional Theory (DFT)

For a molecule of this size and type, Density Functional Theory (DFT) offers the optimal balance of computational accuracy and efficiency.[2] Unlike wave-function-based methods that grapple with the complexity of a multi-electron wave function, DFT simplifies the problem by demonstrating that the ground-state energy and all other ground-state properties are a functional of the electron density.[3] This is a profound simplification that makes calculations on drug-like molecules tractable.

The accuracy of a DFT calculation hinges on the choice of the exchange-correlation (XC) functional, which approximates the quantum mechanical interactions between electrons. A common and reliable starting point for organic molecules is a hybrid functional, such as B3LYP (Becke, 3-parameter, Lee-Yang-Parr) , which incorporates a portion of the exact exchange from Hartree-Fock theory.

The Blueprint: Basis Sets

To solve the DFT equations, we must represent the molecular orbitals mathematically. We do this using a set of pre-defined mathematical functions centered on each atom, known as a basis set . The choice of basis set is a critical determinant of accuracy and computational cost.

  • Pople-style basis sets (e.g., 6-31G(d)) : These are computationally efficient and widely used for initial geometry optimizations and frequency calculations of organic molecules. The "6-31G" describes how the core and valence atomic orbitals are represented. The "(d)" suffix is crucial; it adds polarization functions on heavy (non-hydrogen) atoms. These functions provide flexibility to the electron density distribution, which is essential for accurately describing chemical bonds, especially in systems with heteroatoms like the oxygen and nitrogen in the oxazole ring.

  • Correlation-consistent basis sets (e.g., cc-pVDZ) : Developed by Dunning, these sets are designed for systematically converging towards the complete basis set limit and are excellent for high-accuracy energy calculations, though they are more computationally demanding.

For this guide, we will primarily use the B3LYP/6-31G(d) level of theory as it represents a well-validated and cost-effective standard for molecules of this nature.

II. The Computational Workflow: A Step-by-Step Protocol

This section details the complete, self-validating workflow for characterizing 2-(tert-Butyl)oxazole-4-carboxylic acid. We will use the software package as an example, but the principles are directly transferable to other programs like .

G cluster_prep 1. Preparation cluster_calc 2. Core Calculation cluster_validation 3. Validation cluster_analysis 4. Analysis & Property Calculation Build Build 3D Structure (e.g., GaussView, Avogadro) Input Create Input File (Define Theory, Basis Set, Job Type) Build->Input Export Coordinates Opt Geometry Optimization (Find Energy Minimum) Input->Opt Freq Frequency Analysis (Confirm Minimum & Get IR) Opt->Freq Use Optimized Geometry CheckFreq Check for Imaginary Frequencies Freq->CheckFreq CheckFreq->Opt  Found (Not a Minimum)  Re-optimize from distorted geometry NMR NMR Calculation (Chemical Shifts) CheckFreq->NMR  None Found (True Minimum)  Proceed with Validated Structure ESP Electronic Properties (HOMO/LUMO, ESP Surface) NMR->ESP Solvation Re-run with Solvent Model (e.g., PCM, SMD) NMR->Solvation

Caption: A validated computational workflow for quantum chemical analysis.
Step 1: Building the Initial 3D Structure

Before any calculation, a plausible 3D structure of 2-(tert-Butyl)oxazole-4-carboxylic acid is required.

  • Use a Molecular Editor : Software like GaussView, Avogadro, or ChemDraw is used to sketch the molecule.

  • Initial Cleaning : Perform a quick molecular mechanics-based "clean-up" within the editor. This provides a reasonable starting geometry, saving computational time in the subsequent quantum mechanical optimization.

  • Export Coordinates : Save the structure as a Gaussian input file (.gjf or .com).

Step 2: Geometry Optimization

The goal is to find the lowest energy conformation of the molecule on the potential energy surface.

  • Prepare the Input File : The input file is a simple text file that instructs the software on what to do.

    • Causality :

      • %nprocshared=4, %mem=8GB: These lines allocate computational resources (4 CPU cores, 8 GB of memory). Adjust based on your hardware.

      • %chk=...: Creates a checkpoint file to save progress and for subsequent calculations.

      • #p B3LYP/6-31G(d): Specifies the level of theory. #p requests enhanced print output.

      • Opt: This is the keyword that requests a geometry optimization.

      • Freq: This keyword requests a frequency calculation to be run after the optimization completes successfully. This is a crucial step for validation.

      • 0 1: Specifies the molecule's charge (0, neutral) and spin multiplicity (1, singlet, as all electrons are paired).

  • Run the Calculation : Submit this file to the quantum chemistry software.

Step 3: Frequency Analysis and Validation (Trustworthiness Pillar)

This step is non-negotiable and serves as the primary internal validation of your result.

  • Analyze the Output : Once the job is complete, open the output file (e.g., .log or .out).

  • The Critical Check : Search for the vibrational frequencies. A true energy minimum will have zero imaginary frequencies . An imaginary frequency (often listed as a negative value) indicates a saddle point (a transition state), not a stable structure.

  • Troubleshooting : If an imaginary frequency is found, it means the optimization landed on a "hilltop." You must visualize the vibrational mode corresponding to this imaginary frequency, distort the geometry along that mode, and resubmit the optimization. This ensures you are modeling the actual, stable conformation of the molecule.

Step 4: Calculation of Molecular and Spectroscopic Properties

With a validated, optimized geometry, we can now calculate a wide range of properties.

A. Infrared (IR) Spectrum Prediction

The frequency calculation from Step 3 already provides the data needed for an IR spectrum.

  • Methodology : The output file will list the vibrational frequencies (in cm⁻¹) and their corresponding intensities. These can be plotted to generate a theoretical spectrum.

  • Interpretation : Key vibrational modes for 2-(tert-Butyl)oxazole-4-carboxylic acid to look for include:

    • A very broad O-H stretch from the carboxylic acid, typically around 2500-3300 cm⁻¹.[4]

    • A strong C=O stretch from the carboxylic acid, expected around 1700-1760 cm⁻¹.

    • C-H stretches from the tert-butyl group and the oxazole ring (~2900-3100 cm⁻¹).

    • C=N and C=C stretches from the oxazole ring (~1500-1650 cm⁻¹).

  • Validation : The calculated frequencies are based on the harmonic oscillator approximation and are often systematically higher than experimental values. It is standard practice to apply a scaling factor (e.g., ~0.96 for B3LYP/6-31G(d)) to the calculated frequencies for better agreement with experimental data.[5]

B. Nuclear Magnetic Resonance (NMR) Spectrum Prediction

NMR chemical shifts are highly sensitive to the electronic environment of each nucleus.

  • Methodology : This requires a separate calculation using the optimized geometry. The NMR keyword is used. The Gauge-Independent Atomic Orbital (GIAO) method is the standard.

  • Interpretation : The calculation outputs absolute shielding values (in ppm). To convert these to chemical shifts (δ), you must subtract the calculated shielding of a reference compound (e.g., Tetramethylsilane, TMS) computed at the exact same level of theory. δsample = σTMS - σsample

  • Validation : Comparing the calculated ¹H and ¹³C NMR spectra with experimentally obtained spectra is a powerful method for structure verification.[6][7] Discrepancies can reveal errors in structural assignment or highlight the limitations of the computational model (e.g., neglect of solvent effects). A recent study on 5-hydroxyoxazole-4-carboxylic acid derivatives demonstrated how comparing calculated and experimental ¹³C chemical shifts could reveal structural instabilities and misinterpretations.[8]

C. Electronic Properties and Reactivity Descriptors

From a single-point energy calculation (a calculation on a fixed geometry), we can extract valuable electronic information.

  • Methodology : Analyze the molecular orbitals from the optimized structure's checkpoint file.

  • Key Properties :

    • HOMO/LUMO : The Highest Occupied Molecular Orbital and Lowest Unoccupied Molecular Orbital. The energy of the HOMO relates to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO gap is an indicator of chemical reactivity and kinetic stability.

    • Electrostatic Potential (ESP) Surface : This is a map of the electrostatic potential onto the molecule's electron density surface. It visually identifies electron-rich (negative potential, typically red) and electron-poor (positive potential, typically blue) regions. For our molecule, we expect a strong negative potential around the carboxylic acid oxygens and a positive potential near the acidic proton.

D. The Role of the Environment: Solvation Models

Calculations performed in the gas phase neglect the significant influence of a solvent. For a molecule with a carboxylic acid, this is a critical consideration.

  • Methodology : Implicit solvent models treat the solvent as a continuous medium with a defined dielectric constant. The Polarizable Continuum Model (PCM) is a widely used and effective choice.[9] To include it, simply add SCRF=(PCM, Solvent=Water) to your route section.

  • Causality : The solvent can stabilize charges, alter conformational preferences, and shift spectroscopic signals. Re-running the optimization and property calculations with a solvent model provides a more realistic picture of the molecule's behavior in a condensed phase, which is essential for drug development applications.

III. Data Presentation and Interpretation

All quantitative data should be summarized for clarity and comparison.

Table 1: Key Geometric Parameters (Gas Phase vs. PCM-Water)

ParameterBond/AngleGas Phase (B3LYP/6-31G(d))PCM (Water, B3LYP/6-31G(d))
Bond LengthC=O (Carboxyl)Calculated Value (Å)Calculated Value (Å)
Bond LengthO-H (Carboxyl)Calculated Value (Å)Calculated Value (Å)
Bond LengthC-O (Ring)Calculated Value (Å)Calculated Value (Å)
Dihedral AngleC(ring)-C(carboxyl)-O-HCalculated Value (°)Calculated Value (°)

Note: Table to be filled with actual calculated data.

Table 2: Calculated Vibrational Frequencies and Spectroscopic Data

PropertyCalculated ValueScaled/Corrected ValueExperimental Target
IR Frequencies (cm⁻¹)
C=O StretchCalculated ValueValue x 0.96~1700-1760
O-H StretchCalculated ValueValue x 0.96~2500-3300 (Broad)[4]
¹³C NMR Shifts (ppm)
C (Carboxyl)Calculated ShieldingCalculated Shift vs. TMS~160-180[4]
C (tert-Butyl, quat.)Calculated ShieldingCalculated Shift vs. TMSExpected Value
Electronic Properties
HOMO EnergyCalculated Value (eV)--
LUMO EnergyCalculated Value (eV)--
HOMO-LUMO GapCalculated Value (eV)--

Note: Table to be filled with actual calculated data. Experimental target values are typical ranges for these functional groups.

Caption: Interconnected molecular properties derived from quantum calculations.

IV. Conclusion: From Data to Insight

This guide has outlined a rigorous and self-validating workflow for the computational characterization of 2-(tert-Butyl)oxazole-4-carboxylic acid. By employing Density Functional Theory, we can reliably predict the molecule's three-dimensional structure, vibrational and NMR spectra, and electronic properties. The emphasis on validation, particularly through frequency analysis, ensures the scientific integrity of the results.

For researchers in drug development, these calculated properties are not abstract numbers. The electrostatic potential map provides a roadmap for potential hydrogen bonding and electrostatic interactions within a protein's active site. The HOMO-LUMO gap offers insights into the molecule's stability and potential for undergoing metabolic reactions. Finally, the predicted spectra serve as a powerful tool to confirm the identity and purity of a synthesized compound, closing the loop between theoretical design and experimental reality. Adherence to this structured, causality-driven approach transforms quantum chemistry from a complex theoretical discipline into an indispensable practical tool in the scientific arsenal.

References

  • Gaussian 16, Revision C.01 , M. J. Frisch et al., Gaussian, Inc., Wallingford CT, 2016. [Link]

  • Merrick, J. P., Moran, D., & Radom, L. (2007). An Evaluation of Harmonic Vibrational Frequency Scale Factors. The Journal of Physical Chemistry A, 111(45), 11683–11700. [Link]

  • Willoughby, P. H., Jansma, M. J., & Hoye, T. R. (2014). A guide to the modern application of DFT calculations to organic chemistry: procedures and basis sets. Nature Protocols, 9(3), 643–666. [Link]

  • Neese, F. (2012). The ORCA program system. Wiley Interdisciplinary Reviews: Computational Molecular Science, 2(1), 73–78. [Link]

  • Grimme, S., Hansen, A., Brandenburg, J. G., & Bannwarth, C. (2016). Dispersion-Corrected Mean-Field Electronic Structure Methods. Chemical Reviews, 116(9), 5105–5154. [Link]

  • Williamson, R. T., et al. (2025). A validated experimental NMR parameter dataset of organic molecules to assist benchmarking of 3D structure determination methods. Analyst. [Link]

  • Chemistry LibreTexts. (2023). Spectroscopy of Carboxylic Acids and Nitriles. [Link]

  • Tomasi, J., Mennucci, B., & Cammi, R. (2005). Quantum Mechanical Continuum Solvation Models. Chemical Reviews, 105(8), 2999–3094. [Link]

  • Parr, R. G., & Yang, W. (1989). Density-Functional Theory of Atoms and Molecules. Oxford University Press. [Link]

  • Smith, B. C. (2018). The C=O Bond, Part III: Carboxylic Acids. Spectroscopy Online. [Link]

  • Baltrusaitis, J., et al. (2018). An automated framework for NMR chemical shift calculations of small organic molecules. Journal of Cheminformatics. [Link]

  • S. J. Smith, et al. (2021). On the stability and spectroscopic properties of 5-hydroxyoxazole-4-carboxylic acid derivatives. Nature Communications. [Link]

  • Karakaş, D., & Taka, E. (2020). DFT study of the acid-catalyzed esterification reaction mechanism of methanol with carboxylic acid and its halide derivatives. ResearchGate. [Link]

  • Karpińska, K., & Ziółkowski, P. (2021). Periodic DFT Calculations—Review of Applications in the Pharmaceutical Sciences. Pharmaceutics. [Link]

  • Merck & Co., Inc. (2023). Accessing diverse azole carboxylic acid building blocks via mild C-H carboxylation. ChemRxiv. [Link]

  • Wiley Analytical Science. (2006). Interpretation of Infrared Spectra, A Practical Approach. [Link]

  • Spectroscopy Online. (2021). Carboxylic Acid Ir Spectrum. [Link]

Sources

thermal stability of 2-(tert-Butyl)oxazole-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Thermal Stability of 2-(tert-Butyl)oxazole-4-carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

The thermal stability of an active pharmaceutical ingredient (API) is a critical quality attribute that influences its safety, efficacy, and shelf-life. This guide provides a comprehensive technical framework for evaluating the , a representative heterocyclic carboxylic acid. While specific experimental data for this compound is not extensively available in public literature, this document, authored from the perspective of a Senior Application Scientist, synthesizes established principles of thermal analysis, structural chemistry, and data from analogous compounds to present a robust methodology. We will explore the theoretical underpinnings of its potential degradation pathways and provide detailed, field-proven protocols for Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC). This guide is designed to be a self-validating system for researchers, explaining not just the "how" but the critical "why" behind experimental design and data interpretation.

Introduction: The Imperative of Thermal Stability in Drug Development

In pharmaceutical development, understanding a molecule's response to thermal stress is paramount. Thermal instability can lead to degradation, impurity formation, and loss of potency, posing significant risks to patient safety and product viability. 2-(tert-Butyl)oxazole-4-carboxylic acid, with its distinct oxazole core, carboxylic acid functionality, and bulky tert-butyl group, presents a unique combination of structural motifs whose interplay dictates its thermal behavior.

The oxazole ring is a common scaffold in medicinal chemistry, valued for its electronic properties and ability to engage in hydrogen bonding. However, the stability of the overall molecule is not guaranteed by the aromaticity of its core. The substituents play a decisive role. This guide provides the scientific rationale and practical workflows to thoroughly characterize the thermal properties of such compounds, ensuring that data generated is robust, reproducible, and directly applicable to formulation, manufacturing, and storage decisions.

Structural Analysis and Predicted Thermal Liabilities

A molecule's structure is the primary determinant of its thermal stability. The key functional groups within 2-(tert-Butyl)oxazole-4-carboxylic acid each contribute to its overall thermal profile.

  • Oxazole Ring: The 1,3-oxazole ring is an aromatic heterocycle. Generally, oxazoles are considered thermally stable entities that do not readily decompose at high temperatures.[1] Their stability is comparable to other five-membered aromatic heterocycles, though they can be susceptible to ring-opening under certain harsh conditions or if activated by specific substituents.[2]

  • Carboxylic Acid Group: The carboxylic acid moiety is the most probable site of initial thermal degradation. Carboxylic acids, particularly when attached to aromatic or heteroaromatic rings, are known to undergo thermal decarboxylation, releasing carbon dioxide (CO₂).[3][4] This reaction is often catalyzed by heat and can proceed through a concerted mechanism, especially in molecules with specific stereoelectronic features.[4]

  • tert-Butyl Group: The bulky tert-butyl group is generally stable but can be susceptible to elimination reactions at very high temperatures, leading to the formation of isobutylene gas. However, this degradation pathway typically requires more energy than decarboxylation.

Based on this analysis, the most likely primary thermal degradation pathway for this molecule is decarboxylation.

Potential Thermal Decomposition Pathways

The thermal decomposition of 2-(tert-Butyl)oxazole-4-carboxylic acid can be hypothesized to proceed via several pathways, with decarboxylation being the most energetically favorable.

cluster_main Thermal Stress cluster_products Decomposition Products Start 2-(tert-Butyl)oxazole-4-carboxylic Acid Decarboxylation 2-(tert-Butyl)oxazole + CO₂ (Most Probable) Start->Decarboxylation ΔT Elimination Oxazole-4-carboxylic Acid + Isobutylene (High Temp) Start->Elimination >>ΔT RingOpening Ring Cleavage Products (Harsh Conditions) Start->RingOpening >>>ΔT

Caption: Potential thermal degradation pathways for the title compound.

Experimental Methodology for Thermal Stability Assessment

A comprehensive evaluation of thermal stability requires a multi-faceted approach. Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are the cornerstone techniques, providing complementary information on mass loss and energetic transitions, respectively.[5][6][7]

Thermogravimetric Analysis (TGA): Quantifying Thermal Decomposition

TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere.[8] It directly identifies the temperature at which the material begins to decompose or lose volatile components.

Experimental Protocol: TGA

  • Instrument Calibration: Calibrate the TGA instrument for mass and temperature using certified reference materials. This is a non-negotiable step for data integrity.

  • Sample Preparation: Place 3-5 mg of 2-(tert-Butyl)oxazole-4-carboxylic acid powder into a clean, tared TGA pan (platinum or alumina). An accurate sample mass is crucial for quantitative analysis.

  • Atmosphere Selection: Purge the furnace with high-purity nitrogen at a flow rate of 50-100 mL/min. An inert atmosphere is chosen to study the intrinsic thermal stability without oxidative effects.

  • Thermal Program:

    • Equilibrate the sample at 30 °C for 5 minutes to ensure thermal homogeneity.

    • Ramp the temperature from 30 °C to 400 °C at a linear heating rate of 10 °C/min. This rate provides a good balance between resolution and experimental time.

  • Data Analysis: Record the mass loss as a function of temperature. Determine the onset temperature (T_onset) of decomposition, defined as the temperature at which significant mass loss begins.

Differential Scanning Calorimetry (DSC): Characterizing Physical Transitions

DSC measures the difference in heat flow between a sample and a reference as a function of temperature. It is used to determine melting point, enthalpy of fusion, and to detect exothermic decomposition events that may not be associated with mass loss.[6]

Experimental Protocol: DSC

  • Instrument Calibration: Calibrate the DSC instrument for temperature and enthalpy using a high-purity indium standard.

  • Sample Preparation: Accurately weigh 1-3 mg of the sample into an aluminum DSC pan.

  • Pan Sealing: Crimp the pan with a lid. For initial screening, a pinhole lid is recommended. This allows volatiles from decomposition to escape, preventing a pressure buildup that could shift the transition temperatures. For precise melting point determination without decomposition, a hermetically sealed pan should be used.

  • Thermal Program:

    • Equilibrate at 25 °C.

    • Ramp the temperature from 25 °C to a temperature well above the anticipated melting point (e.g., 250 °C) at a heating rate of 10 °C/min under a nitrogen purge.

  • Data Analysis: Analyze the resulting heat flow curve to identify endothermic events (melting) and exothermic events (decomposition or crystallization). Determine the melting temperature (T_m) from the peak of the endotherm and the enthalpy of fusion (ΔH_fus) from the integrated peak area.

Data Presentation and Interpretation: A Hypothetical Case Study

As no specific experimental data is publicly available, we present a hypothetical dataset for 2-(tert-Butyl)oxazole-4-carboxylic acid to illustrate the interpretation process. These values are based on analogous structures, such as 4-Oxazolecarboxylic acid, which has a reported melting point of 138-142 °C.[9]

Table 1: Hypothetical TGA Data Summary

ParameterValueInterpretation
T_onset (Nitrogen)~215 °COnset of significant thermal decomposition.
Mass Loss at 250 °C~26%Corresponds closely to the theoretical mass loss for decarboxylation (loss of CO₂, ~26.0%).
Residual Mass at 400°C< 5%Indicates nearly complete decomposition at higher temperatures.

Table 2: Hypothetical DSC Data Summary

ParameterValueInterpretation
Melting Endotherm (T_m)~155 °CSharp peak indicating the melting point of the crystalline solid.
Enthalpy of Fusion (ΔH_fus)~28 kJ/molEnergy required to melt the sample, indicative of crystal lattice energy.
Decomposition ExothermBroad peak starting ~220 °CAn exothermic event confirming decomposition, consistent with TGA data.

The combined TGA and DSC data strongly suggest that 2-(tert-Butyl)oxazole-4-carboxylic acid is a crystalline solid that melts around 155 °C and subsequently undergoes thermal decomposition starting around 215 °C, primarily through a decarboxylation pathway.

Integrated Workflow for Thermal Stability Assessment

The logical flow for a comprehensive thermal stability assessment is a systematic process that ensures data quality and completeness.

cluster_start Phase 1: Initial Characterization cluster_exp Phase 2: Experimental Analysis cluster_analysis Phase 3: Data Synthesis & Reporting Compound Receive New Compound: 2-(tert-Butyl)oxazole-4-carboxylic Acid Structure Structural Analysis & Liability Prediction Compound->Structure DSC DSC Analysis (Melting, Phase Transitions) Structure->DSC TGA TGA Analysis (Decomposition Temperature) Structure->TGA Interpret Data Integration & Interpretation DSC->Interpret TGA->Interpret Report Final Stability Report (T_m, T_onset, Pathways) Interpret->Report

Caption: A comprehensive workflow for thermal stability assessment.

Conclusion

This technical guide outlines a robust, scientifically-grounded framework for assessing the . While direct experimental data remains to be published, a thorough analysis of its molecular structure suggests that the primary thermal liability is the carboxylic acid group, which is prone to decarboxylation. The oxazole core and tert-butyl group are expected to be more stable.

The definitive assessment relies on the meticulous application of instrumental techniques, primarily TGA and DSC.[7] By following the detailed protocols and interpretation logic presented herein, researchers and drug development professionals can confidently characterize the thermal properties of this and related heterocyclic compounds. This foundational knowledge is indispensable for making informed decisions throughout the pharmaceutical development lifecycle, from lead optimization to final product formulation, ensuring the delivery of safe and stable medicines.

References

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An In-depth Technical Guide to the Physicochemical Properties of 2-(tert-Butyl)oxazole-4-carboxylic acid: A Focus on pKa Determination

Author: BenchChem Technical Support Team. Date: February 2026

For distribution to Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

This technical guide provides a comprehensive analysis of the acid dissociation constant (pKa) of 2-(tert-Butyl)oxazole-4-carboxylic acid, a heterocyclic compound of interest in medicinal chemistry and materials science. In the absence of a directly reported experimental value, this document outlines the theoretical considerations for estimating its pKa, detailed protocols for its experimental determination, and the application of computational methods for its prediction. This guide is intended to serve as a valuable resource for researchers engaged in the synthesis, characterization, and application of novel oxazole derivatives.

Introduction: The Significance of pKa in Drug Discovery and Development

The acid dissociation constant (pKa) is a critical physicochemical parameter that profoundly influences the behavior of a molecule in a biological system. It dictates the extent of ionization at a given pH, which in turn governs essential properties such as solubility, membrane permeability, and receptor binding affinity. For a molecule like 2-(tert-Butyl)oxazole-4-carboxylic acid, the pKa of its carboxylic acid moiety is a key determinant of its pharmacokinetic and pharmacodynamic profile. An accurate understanding of its pKa is therefore paramount for its rational design and development as a potential therapeutic agent.

Theoretical Estimation of pKa: Unraveling the Electronic Influences

The acidity of a carboxylic acid is fundamentally determined by the stability of its conjugate base, the carboxylate anion.[1] Various electronic and structural factors can influence this stability, thereby modulating the pKa.[1][2][3]

The Oxazole Ring: An Electron-Withdrawing Heterocycle

The oxazole ring, being a heteroaromatic system containing two heteroatoms (nitrogen and oxygen), is inherently electron-withdrawing. This property arises from the inductive effect of the electronegative heteroatoms and the overall aromatic character of the ring. This electron withdrawal delocalizes the negative charge of the carboxylate anion, leading to its stabilization and a corresponding increase in the acidity (lower pKa) of the carboxylic acid compared to a simple aliphatic carboxylic acid.

The 2-(tert-Butyl) Substituent: An Electron-Donating Group

Conversely, the tert-butyl group at the 2-position of the oxazole ring is an electron-donating group through an inductive effect.[4] This donation of electron density to the oxazole ring can partially counteract the ring's electron-withdrawing nature. This effect would tend to destabilize the carboxylate anion, thereby decreasing the acidity and increasing the pKa.

Positional Isomerism: 4-Carboxylic Acid

The position of the carboxylic acid group at the 4-position is crucial. The electronic influence of the substituents will be transmitted through the oxazole ring to the carboxylate. The interplay between the electron-withdrawing nature of the oxazole ring itself and the electron-donating tert-butyl group will ultimately determine the final pKa value.

Comparative Analysis with Related Structures

Experimental Determination of pKa

Accurate determination of the pKa requires rigorous experimental methodology. The following protocols are standard in the field and are recommended for obtaining a reliable pKa value for 2-(tert-Butyl)oxazole-4-carboxylic acid.

Potentiometric Titration

Potentiometric titration is a highly accurate and widely used method for pKa determination.[7]

Protocol:

  • Sample Preparation: A precisely weighed amount of 2-(tert-Butyl)oxazole-4-carboxylic acid is dissolved in a suitable solvent, typically a mixture of water and an organic co-solvent (e.g., methanol or acetonitrile) to ensure solubility. The ionic strength of the solution is kept constant by adding a background electrolyte (e.g., KCl or KNO3).

  • Titration: The solution is titrated with a standardized solution of a strong base (e.g., NaOH) of known concentration.

  • Data Acquisition: The pH of the solution is monitored using a calibrated pH electrode after each addition of the titrant.

  • Data Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added. The pKa is determined from the half-equivalence point, where half of the acid has been neutralized.

Caption: Workflow for pKa determination by potentiometric titration.

UV-Vis Spectrophotometry

This method is applicable if the ionized and non-ionized forms of the molecule exhibit different UV-Vis absorption spectra.[8]

Protocol:

  • Spectral Analysis: The UV-Vis spectra of 2-(tert-Butyl)oxazole-4-carboxylic acid are recorded in a series of buffer solutions with a range of known pH values.

  • Wavelength Selection: A wavelength at which the absorbance difference between the protonated and deprotonated species is maximal is chosen for analysis.

  • Data Collection: The absorbance at the selected wavelength is measured for each buffer solution.

  • Data Analysis: The pKa is determined by plotting the absorbance versus pH and fitting the data to the appropriate Henderson-Hasselbalch-derived equation. The inflection point of the resulting sigmoid curve corresponds to the pKa.[8]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy can also be employed to determine pKa values by monitoring the chemical shift changes of specific protons as a function of pH.[8][9]

Protocol:

  • Sample Preparation: A series of solutions of the compound are prepared in buffers of varying pH.

  • NMR Spectra Acquisition: ¹H NMR spectra are recorded for each sample.

  • Chemical Shift Monitoring: The chemical shift of a proton close to the carboxylic acid group is monitored.

  • Data Analysis: The chemical shift data is plotted against pH, and the pKa is determined from the inflection point of the resulting sigmoidal curve.[8]

Computational pKa Prediction

In silico methods provide a rapid and cost-effective means of estimating pKa values, particularly in the early stages of drug discovery.[10][11]

Quantum Mechanical Methods

Quantum mechanical (QM) calculations, such as those based on Density Functional Theory (DFT), can provide highly accurate pKa predictions.[12][13] These methods involve calculating the Gibbs free energy of the acid and its conjugate base in both the gas phase and in solution, often using a polarizable continuum model (PCM) to simulate the solvent.[13]

G cluster_1 Quantum Mechanical pKa Prediction mol 2-(tert-Butyl)oxazole- 4-carboxylic acid gas_phase Gas Phase Energy Calculation mol->gas_phase conj_base Conjugate Base conj_base->gas_phase solvation Solvation Energy Calculation (PCM) gas_phase->solvation pKa pKa Calculation solvation->pKa

Caption: A simplified workflow for quantum mechanical pKa prediction.

Empirical and QSAR-Based Methods

Several software packages utilize empirical methods and Quantitative Structure-Activity Relationship (QSAR) models to predict pKa.[11][14][15] These programs often rely on large databases of experimentally determined pKa values and use fragment-based approaches or Hammett-type equations to make predictions based on the chemical structure.[14]

Prediction Method Principle Advantages Disadvantages
Quantum Mechanics (DFT) First-principles calculations of free energies.[12][13]High accuracy for novel structures.Computationally intensive.
Empirical/QSAR Based on experimental data of similar structures.[11][14]Fast and suitable for high-throughput screening.Less accurate for compounds with novel scaffolds.

Synthesis of 2-(tert-Butyl)oxazole-4-carboxylic acid

The synthesis of oxazole-4-carboxylic acid derivatives can be achieved through various synthetic routes.[16][17][18] A common approach involves the cyclization of suitable precursors. For the title compound, a potential synthetic strategy could involve the reaction of a protected amino acid derivative with a suitable carbonyl compound, followed by cyclization and deprotection. The specific details of the synthesis are beyond the scope of this guide but are a prerequisite for experimental pKa determination.

Conclusion and Future Directions

While an experimental pKa value for 2-(tert-Butyl)oxazole-4-carboxylic acid is not currently available in the public domain, this technical guide provides a robust framework for its estimation and determination. The interplay of the electron-donating tert-butyl group and the electron-withdrawing oxazole ring suggests a pKa value likely in the range of 4-5. For drug development purposes, an experimental determination using potentiometric titration is strongly recommended to obtain a precise and reliable value. Further studies could also explore the synthesis and pKa determination of a series of 2-alkyloxazole-4-carboxylic acids to establish a clear structure-acidity relationship. This fundamental physicochemical data will be invaluable for the future design and optimization of oxazole-based compounds in various scientific and therapeutic applications.

References

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Methodological & Application

The Versatile Synthon: 2-(tert-Butyl)oxazole-4-carboxylic Acid in Modern Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of contemporary drug discovery and materials science, the strategic selection of molecular building blocks is paramount to the efficient construction of novel chemical entities with desired functionalities. Among these, heterocyclic scaffolds hold a place of prominence due to their prevalence in biologically active compounds and functional materials. This application note provides a detailed guide for researchers, scientists, and drug development professionals on the utilization of 2-(tert-Butyl)oxazole-4-carboxylic acid , a versatile and sterically defined building block for organic synthesis.

The inherent chemical features of this molecule—a stable, electron-rich oxazole ring, a sterically demanding tert-butyl group, and a reactive carboxylic acid handle—offer a unique combination of properties that can be strategically exploited in synthetic campaigns. The tert-butyl group can impart increased metabolic stability and improved pharmacokinetic profiles in drug candidates by sterically shielding adjacent functionalities from enzymatic degradation. Furthermore, the oxazole core serves as a bioisostere for amide and ester groups, often leading to enhanced cell permeability and oral bioavailability.[1]

Physicochemical Properties and Handling

A thorough understanding of the physicochemical properties of a building block is critical for its effective application in synthesis. The following table summarizes key computed and experimental data for 2-(tert-Butyl)oxazole-4-carboxylic acid and its isomers, providing a basis for solvent selection, reaction condition optimization, and purification strategies.

Property2-(tert-Butyl)oxazole-4-carboxylic acid (Predicted/Analogous Data)5-(tert-Butyl)oxazole-2-carboxylic acid (PubChem CID: 11030244)[2]Notes
Molecular Formula C₈H₁₁NO₃C₈H₁₁NO₃Identical
Molecular Weight 169.18 g/mol 169.18 g/mol Identical
XLogP3 ~1.91.9Indicates moderate lipophilicity.
Hydrogen Bond Donor Count 11From the carboxylic acid proton.
Hydrogen Bond Acceptor Count 33Oxygen and nitrogen atoms of the oxazole ring and the carbonyl oxygen.
pKa ~3-4 (Estimated)Not availableExpected to be in the typical range for carboxylic acids.
Appearance White to off-white solid (Expected)Not availableTypical for small organic acids.
Solubility Soluble in polar organic solvents (e.g., MeOH, EtOH, DMF, DMSO). Limited solubility in non-polar solvents and water.Not availableGeneral solubility profile for similar compounds.

Handling and Storage: Store in a cool, dry, and well-ventilated area. Keep the container tightly closed. Avoid contact with strong oxidizing agents and strong bases. For long-term storage, refrigeration is recommended.

Synthetic Accessibility

The synthesis of 2-(tert-butyl)oxazole-4-carboxylic acid can be envisioned through established oxazole formation methodologies. A plausible and efficient route involves the condensation of an α-hydroxy ketone with pivalamide, followed by oxidation. A conceptually similar synthesis has been reported for the analogous 2-tert-Butyl-1,3-thiazole-4-carboxylic acid, which proceeds from the corresponding ester.[3]

Application in Synthesis: Activation and Coupling Protocols

The carboxylic acid moiety of 2-(tert-Butyl)oxazole-4-carboxylic acid is the primary functional handle for its incorporation into larger molecules. This is typically achieved through the formation of amide or ester bonds. The choice of coupling reagent and reaction conditions is critical to ensure high yields and purity, especially when dealing with sensitive or sterically hindered substrates.

Part 1: Amide Bond Formation

Amide bond formation is a cornerstone of medicinal chemistry, and 2-(tert-butyl)oxazole-4-carboxylic acid is an excellent substrate for creating a diverse library of amide derivatives.[4] The selection of the appropriate coupling reagent is often dependent on the nucleophilicity of the amine and the desired reaction conditions.

Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium (HATU) is a highly efficient coupling reagent suitable for a broad range of amines, including those with low nucleophilicity.[5]

Workflow for HATU-mediated Amide Coupling:

Figure 1: General workflow for HATU-mediated amide coupling.

Detailed Step-by-Step Protocol:

  • Preparation: To a solution of 2-(tert-Butyl)oxazole-4-carboxylic acid (1.0 eq.) in anhydrous N,N-dimethylformamide (DMF, 0.1-0.5 M), add the desired amine (1.0-1.2 eq.).

  • Base Addition: Add N,N-diisopropylethylamine (DIPEA, 2.0-3.0 eq.) to the reaction mixture.

  • Coupling Reagent Addition: Add HATU (1.1-1.5 eq.) portion-wise to the stirred solution at room temperature.

  • Reaction Monitoring: Stir the reaction mixture at room temperature for 2-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 5% aqueous LiCl solution, saturated aqueous NaHCO₃, and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

Causality and Insights: The use of HATU in combination with a non-nucleophilic base like DIPEA efficiently generates a highly reactive O-acylisourea intermediate, which readily undergoes nucleophilic attack by the amine.[6] This method is particularly effective for coupling with anilines and other weakly basic amines.

For particularly challenging couplings involving sterically hindered amines, conversion of the carboxylic acid to the more reactive acyl chloride can be advantageous.

Workflow for Acyl Chloride-mediated Amide Coupling:

Figure 2: Workflow for amide coupling via an acyl chloride intermediate.

Detailed Step-by-Step Protocol:

  • Acyl Chloride Formation: To a solution of 2-(tert-Butyl)oxazole-4-carboxylic acid (1.0 eq.) in anhydrous dichloromethane (DCM), add oxalyl chloride (1.5-2.0 eq.) and a catalytic amount of DMF at 0 °C.

  • Reaction Progression: Allow the reaction to warm to room temperature and stir for 1-2 hours until gas evolution ceases.

  • Solvent Removal: Remove the solvent and excess reagent under reduced pressure to yield the crude 2-(tert-butyl)oxazole-4-carbonyl chloride.

  • Amidation: Dissolve the crude acyl chloride in anhydrous DCM and add the sterically hindered amine (1.0-1.2 eq.) and a base such as pyridine or triethylamine (2.0 eq.) at 0 °C.

  • Reaction Completion and Work-up: Allow the reaction to warm to room temperature and stir until completion. Perform a standard aqueous work-up as described in Protocol 1.

  • Purification: Purify the product by flash column chromatography.

Causality and Insights: The conversion to an acyl chloride significantly increases the electrophilicity of the carbonyl carbon, enabling reactions with less nucleophilic or sterically demanding amines. The use of a non-nucleophilic solvent like DCM is crucial during the acyl chloride formation to prevent side reactions.

Part 2: Ester Bond Formation

The synthesis of esters from 2-(tert-Butyl)oxazole-4-carboxylic acid can be achieved through various methods, with the Fischer esterification being a classical approach and carbodiimide-mediated couplings offering milder conditions.

For the synthesis of simple alkyl esters (e.g., methyl, ethyl), the Fischer esterification provides a straightforward and cost-effective method.[7]

Workflow for Fischer Esterification:

Figure 3: General workflow for Fischer esterification.

Detailed Step-by-Step Protocol:

  • Reaction Setup: Dissolve 2-(tert-Butyl)oxazole-4-carboxylic acid in the desired alcohol (e.g., methanol or ethanol), which acts as both the solvent and the reagent.

  • Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid (typically 1-5 mol%).

  • Heating: Heat the reaction mixture to reflux and maintain for 4-24 hours. The reaction is driven to completion by the large excess of the alcohol.[8]

  • Work-up: After cooling to room temperature, carefully neutralize the acid catalyst with a saturated solution of sodium bicarbonate.

  • Extraction and Purification: Extract the ester with a suitable organic solvent (e.g., ethyl acetate). Wash the organic layer with water and brine, dry over anhydrous Na₂SO₄, and concentrate. Purify the ester by distillation or column chromatography.

Causality and Insights: The acid catalyst protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the alcohol.[7] This method is generally suitable for primary and secondary alcohols.

For more complex or acid-sensitive alcohols, the Steglich esterification, which utilizes dicyclohexylcarbodiimide (DCC) and a catalytic amount of 4-dimethylaminopyridine (DMAP), is a preferred method due to its mild reaction conditions.[9]

Workflow for Steglich Esterification:

Figure 4: Workflow for DCC/DMAP-mediated Steglich esterification.

Detailed Step-by-Step Protocol:

  • Preparation: Dissolve 2-(tert-Butyl)oxazole-4-carboxylic acid (1.0 eq.), the alcohol (1.0-1.2 eq.), and DMAP (0.1-0.2 eq.) in anhydrous DCM.

  • DCC Addition: Cool the solution to 0 °C and add a solution of DCC (1.1-1.3 eq.) in DCM dropwise.

  • Reaction: Allow the reaction to warm to room temperature and stir for 4-12 hours. A white precipitate of dicyclohexylurea (DCU) will form.

  • Filtration: Filter off the DCU precipitate and wash the filter cake with DCM.

  • Work-up and Purification: Concentrate the filtrate and purify the crude ester by flash column chromatography.

Causality and Insights: DCC activates the carboxylic acid to form a reactive O-acylisourea intermediate. DMAP acts as an acyl transfer catalyst, forming a highly reactive acyl-pyridinium species that is then attacked by the alcohol. This method is highly efficient for a wide range of alcohols, including some tertiary alcohols.[10]

Conclusion

2-(tert-Butyl)oxazole-4-carboxylic acid is a valuable and versatile building block for the synthesis of complex organic molecules. Its unique structural features provide opportunities to fine-tune the physicochemical and pharmacological properties of target compounds. The protocols detailed in this application note offer robust and adaptable methods for the incorporation of this synthon into diverse molecular frameworks, empowering researchers in their pursuit of novel drugs and materials.

References

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  • Synthesis of tricarbonylated propargylamine and conversion to 2,5-disubstituted oxazole-4-carboxylates. PMC. (2024). [Link]

  • Formation of amides: one-pot condensation of carboxylic acids and amines mediated by TiCl4. PMC. (2017). [Link]

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Application Notes and Protocols: Robinson-Gabriel Synthesis for 2-tert-butyloxazoles

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of 2-tert-butyloxazoles

The oxazole motif is a cornerstone in medicinal chemistry and materials science, appearing in a vast array of biologically active natural products and synthetic compounds.[1][2] Among substituted oxazoles, the 2-tert-butyl variant presents a unique combination of steric bulk and electronic properties. The tert-butyl group can enhance metabolic stability by shielding the oxazole ring from enzymatic degradation, a desirable trait in drug design.[3] This makes the efficient synthesis of 2-tert-butyloxazoles a topic of significant interest for drug development professionals aiming to optimize lead compounds.

The Robinson-Gabriel synthesis, a classic and robust method for oxazole formation, provides a direct route to these valuable scaffolds.[4] It involves the cyclodehydration of a 2-acylamino-ketone, a transformation that has been refined over the years to accommodate a wide range of substrates.[4][5] This application note provides a detailed examination of the Robinson-Gabriel synthesis for preparing 2-tert-butyloxazoles, covering the underlying mechanism, a step-by-step protocol, and critical experimental considerations.

Mechanistic Insights: The "Why" Behind the Synthesis

The Robinson-Gabriel synthesis proceeds via an acid-catalyzed intramolecular cyclization followed by dehydration.[5][6] Understanding the causality behind each step is crucial for troubleshooting and optimizing the reaction.

Step 1: Protonation of the Ketone Carbonyl. The reaction is initiated by the protonation of the ketone carbonyl group by a strong acid, typically sulfuric acid or polyphosphoric acid. This activation increases the electrophilicity of the carbonyl carbon, making it susceptible to nucleophilic attack.

Step 2: Intramolecular Nucleophilic Attack. The lone pair of electrons on the amide oxygen acts as an intramolecular nucleophile, attacking the activated carbonyl carbon. This step forms a five-membered cyclic intermediate, a hemiaminal-like structure.

Step 3: Dehydration to Form the Oxazole Ring. The cyclic intermediate then undergoes dehydration, driven by the formation of a stable aromatic oxazole ring. The acidic conditions facilitate the elimination of a water molecule, leading to the final 2,5-disubstituted or 2,4,5-trisubstituted oxazole product.[5][6]

The choice of a potent dehydrating agent is critical for driving the reaction to completion.[4] While classical conditions often employ concentrated sulfuric acid, modern variations have explored milder and more efficient reagents.[7]

Visualizing the Synthesis

Reaction Mechanism

Robinson_Gabriel_Mechanism cluster_start Starting Material cluster_steps Reaction Steps cluster_product Product start 2-Acylamino-ketone protonation Protonation of Ketone Carbonyl start->protonation + H⁺ cyclization Intramolecular Nucleophilic Attack protonation->cyclization Forms Cyclic Intermediate dehydration Dehydration cyclization->dehydration - H₂O product 2-tert-butyloxazole dehydration->product Aromatization

Caption: Mechanism of the Robinson-Gabriel Synthesis.

Experimental Workflow

Robinson_Gabriel_Workflow reagents Combine 2-acylamino-ketone and Dehydrating Agent reaction Heat Reaction Mixture (e.g., 80-100 °C) reagents->reaction quench Quench with Ice-water reaction->quench extraction Extract with Organic Solvent quench->extraction wash Wash Organic Layer extraction->wash dry Dry with Na₂SO₄ wash->dry concentrate Concentrate in vacuo dry->concentrate purify Purify by Column Chromatography concentrate->purify characterize Characterize Product (NMR, MS, etc.) purify->characterize

Caption: General experimental workflow for the Robinson-Gabriel synthesis.

Detailed Experimental Protocol: Synthesis of a Model 2-tert-butyloxazole

This protocol describes the synthesis of 2-tert-butyl-5-phenyloxazole as a representative example.

Reagents and Materials
Reagent/MaterialFormulaMW ( g/mol )AmountMolesNotes
2-(Pivaloylamino)acetophenoneC₁₃H₁₇NO₂219.282.19 g10 mmolStarting material
Sulfuric Acid (conc.)H₂SO₄98.0810 mL-Dehydrating agent
Dichloromethane (DCM)CH₂Cl₂84.9350 mL-Extraction solvent
Saturated Sodium BicarbonateNaHCO₃84.0130 mL-For neutralization
Brine--20 mL-For washing
Anhydrous Sodium SulfateNa₂SO₄142.04~5 g-Drying agent
Silica GelSiO₂60.08--For chromatography
Hexanes/Ethyl Acetate----Eluent for chromatography

Safety Precautions: Concentrated sulfuric acid is highly corrosive. Handle with extreme care in a fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. The reaction should be performed in a well-ventilated area.

Step-by-Step Procedure
  • Reaction Setup: To a 50 mL round-bottom flask equipped with a magnetic stir bar, add 2-(pivaloylamino)acetophenone (2.19 g, 10 mmol).

  • Addition of Dehydrating Agent: Carefully add concentrated sulfuric acid (10 mL) to the starting material at 0 °C (ice bath). The addition should be done dropwise to control the exothermic reaction.

  • Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Then, heat the reaction mixture to 80-100 °C and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: After the reaction is complete (as indicated by TLC), cool the mixture to room temperature and then carefully pour it into a beaker containing ice-water (100 mL).

  • Neutralization: Slowly neutralize the acidic solution by adding saturated sodium bicarbonate solution until the effervescence ceases.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with dichloromethane (2 x 25 mL).

  • Washing: Combine the organic layers and wash with brine (20 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by column chromatography on silica gel using a hexanes/ethyl acetate gradient as the eluent to afford the pure 2-tert-butyl-5-phenyloxazole.

  • Characterization: Characterize the final product by NMR and mass spectrometry to confirm its identity and purity.

Field-Proven Insights and Troubleshooting

  • Choice of Dehydrating Agent: While concentrated sulfuric acid is effective, polyphosphoric acid (PPA) can sometimes give higher yields, although the work-up can be more challenging. For sensitive substrates, milder reagents like trifluoroacetic anhydride or Burgess reagent can be employed.[7][8]

  • Reaction Temperature: The optimal temperature can vary depending on the substrate. It is advisable to start at a lower temperature and gradually increase it while monitoring the reaction.

  • Substrate Scope: The Robinson-Gabriel synthesis is generally tolerant of a variety of functional groups. However, substrates with acid-sensitive groups may require protection or the use of alternative, milder conditions.

  • One-Pot Syntheses: For increased efficiency, one-pot procedures combining the formation of the 2-acylamino-ketone with the subsequent Robinson-Gabriel cyclization have been developed.[9] These methods can streamline the synthesis and improve overall yield.

Broader Applications in Drug Development

The oxazole scaffold is a privileged structure in drug discovery, present in numerous compounds with diverse biological activities, including anti-inflammatory, antibacterial, and anticancer properties.[10][11] The ability to efficiently synthesize substituted oxazoles like the 2-tert-butyl derivatives is therefore of high value. The robust and versatile nature of the Robinson-Gabriel synthesis makes it a key tool in the medicinal chemist's arsenal for the rapid generation of novel oxazole-containing compounds for biological screening.

References

  • Wikipedia. Robinson–Gabriel synthesis.

  • ideXlab. Robinson-Gabriel Synthesis - Explore the Science & Experts.

  • Semantic Scholar. Robinson–Gabriel synthesis.

  • ResearchGate. Robinson–Gabriel synthesis | Request PDF.

  • MDPI. An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities.

  • ResearchGate. Scheme.3. The Robinson-Gabriel synthesis for oxazole.

  • Master Organic Chemistry. The Gabriel Synthesis.

  • YouTube. Robinson-Gabriel synthesis of oxazoles | Organic Chemistry.

  • ResearchGate. One-Pot Friedel−Crafts/Robinson−Gabriel Synthesis of Oxazoles Using Oxazolone Templates | Request PDF.

  • Macmillan Group. Oxazole.

  • Scribd. 5-Iii) Sem 4 | PDF.

  • ResearchGate. Ugi/Robinson–Gabriel reactions directed toward the synthesis of 2,4,5-trisubstituted oxazoles | Request PDF.

  • Pharmaguideline. Synthesis, Reactions and Medicinal Uses of Oxazole.

  • PubMed. 2-aminothiazoles in drug discovery: Privileged structures or toxicophores?

  • Semantic Scholar. Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective.

  • ResearchGate. Click 1,2,3-triazoles in drug discovery and development: From the flask to the clinic?

  • Indian Journal of Pharmaceutical Sciences. Recent Development and Green Approaches for Synthesis of Oxazole Derivatives: A Review.

  • PMC. Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis.

  • Hypha Discovery. Small but mighty: the impact of tertiary alcohols in drug design.

  • Semantic Scholar. Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective.

  • PubMed. Current trends of benzothiazoles in drug discovery: a patent review (2015-2020).

  • ResearchGate. Recent Development and Green Approaches for Synthesis of Oxazole Derivatives: A Review.

Sources

Application Notes and Protocols: A Guide to the Synthesis of Functionalized Oxazoles

Author: BenchChem Technical Support Team. Date: February 2026

A Note to the Researcher: The request specified the "Cook-Heilbron synthesis for functionalized oxazoles." It is a point of scientific precision to clarify that the Cook-Heilbron synthesis is a named reaction for the formation of 5-aminothiazoles , not oxazoles.[1][2] This reaction, first reported in 1947 by Alan H. Cook, Sir Ian Heilbron, and A.L. Levy, involves the reaction of α-aminonitriles with reagents such as carbon disulfide, dithioacids, or isothiocyanates.[1]

Given the interest in functionalized oxazoles for drug development, this guide has been structured to provide a detailed and practical overview of a premier and highly versatile method for their synthesis: the Van Leusen Oxazole Synthesis . This approach offers a reliable and broadly applicable pathway to a wide array of substituted oxazoles, which are key scaffolds in medicinal chemistry.[3][4]

The Oxazole Scaffold: A Privileged Structure in Medicinal Chemistry

The oxazole ring, a five-membered heterocycle containing nitrogen and oxygen, is a cornerstone in the design of modern pharmaceuticals.[4] Its unique electronic properties and ability to engage in various non-covalent interactions allow oxazole-containing molecules to bind with a wide range of biological targets, including enzymes and receptors.[3][4] This has led to the development of numerous oxazole-based drugs with diverse therapeutic applications, including antibacterial, antiviral, anti-inflammatory, and anticancer agents.[3] Consequently, robust and versatile synthetic methods for accessing functionalized oxazoles are of paramount importance to researchers in medicinal chemistry and drug discovery.

The Van Leusen Oxazole Synthesis: A Powerful Tool for Oxazole Construction

Among the various methods developed for oxazole synthesis, the Van Leusen reaction stands out for its convenience, operational simplicity, and broad substrate scope.[3] Developed in 1972, this reaction utilizes tosylmethyl isocyanide (TosMIC) as a key reagent to convert aldehydes into 5-substituted oxazoles.[5]

The Underlying Chemistry: Mechanism of the Van Leusen Reaction

The success of the Van Leusen synthesis lies in the unique reactivity of TosMIC, which possesses an acidic methylene group, a nucleophilic isocyanide carbon, and a tosyl group that serves as an excellent leaving group.[5] The reaction proceeds through a well-defined sequence of steps:

  • Deprotonation: In the presence of a base (e.g., K₂CO₃, Et₃N), the α-proton of TosMIC is abstracted to form a resonance-stabilized anion.

  • Nucleophilic Attack: This anion acts as a potent nucleophile, attacking the electrophilic carbonyl carbon of an aldehyde to form an intermediate oxazoline.

  • Cyclization: An intramolecular nucleophilic attack by the oxygen of the former carbonyl group onto the isocyanide carbon leads to the formation of a five-membered ring.

  • Elimination: The final step involves the elimination of the tosyl group (as p-toluenesulfinic acid), which is facilitated by the formation of the stable aromatic oxazole ring.

Below is a diagram illustrating the mechanistic pathway of the Van Leusen Oxazole Synthesis.

Van_Leusen_Mechanism TosMIC TosMIC Anion TosMIC Anion TosMIC->Anion + Base - HB⁺ Aldehyde Aldehyde (R-CHO) Base Base Adduct Intermediate Adduct Anion->Adduct + Aldehyde Oxazoline Oxazoline Intermediate Adduct->Oxazoline Intramolecular Cyclization Oxazole 5-Substituted Oxazole Oxazoline->Oxazole Elimination of TosH TosH TosH (Eliminated)

Caption: Mechanism of the Van Leusen Oxazole Synthesis.

Key Advantages of the Van Leusen Synthesis
  • Broad Substrate Scope: A wide variety of aldehydes, including aliphatic, aromatic, and heterocyclic aldehydes, can be successfully employed.[3]

  • Mild Reaction Conditions: The reaction is often carried out at room temperature or with gentle heating, which preserves sensitive functional groups.

  • Readily Available Starting Materials: TosMIC and a vast library of aldehydes are commercially available or easily prepared.

  • Good to Excellent Yields: The synthesis is generally high-yielding.[3]

Application Notes and Protocols

General Protocol for the Van Leusen Oxazole Synthesis

This protocol provides a general framework for the synthesis. Optimal conditions may vary depending on the specific substrate.

Materials:

  • Aldehyde (1.0 eq)

  • Tosylmethyl isocyanide (TosMIC) (1.0-1.2 eq)

  • Base (e.g., K₂CO₃, 2.0 eq)

  • Solvent (e.g., Methanol, Dichloromethane)

  • Round-bottom flask

  • Magnetic stirrer

  • Inert atmosphere setup (optional, but recommended)

Procedure:

  • To a solution of the aldehyde in the chosen solvent, add TosMIC.

  • Add the base to the reaction mixture.

  • Stir the reaction at room temperature or heat as required. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction with water.

  • Extract the product with an appropriate organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

Exemplary Protocol: Synthesis of 5-(4-chlorophenyl)oxazole

This protocol details the synthesis of a specific functionalized oxazole.

Materials:

  • 4-Chlorobenzaldehyde (1.41 g, 10 mmol)

  • Tosylmethyl isocyanide (TosMIC) (2.15 g, 11 mmol)

  • Potassium carbonate (K₂CO₃) (2.76 g, 20 mmol)

  • Methanol (50 mL)

Procedure:

  • In a 100 mL round-bottom flask, dissolve 4-chlorobenzaldehyde in 50 mL of methanol.

  • Add TosMIC to the solution and stir for 5 minutes.

  • Add potassium carbonate to the mixture.

  • Reflux the reaction mixture for 2-3 hours. Monitor the reaction by TLC (e.g., using a 3:1 mixture of hexane and ethyl acetate as the eluent).

  • After the reaction is complete, cool the mixture to room temperature and remove the methanol under reduced pressure.

  • Add 50 mL of water to the residue and extract with ethyl acetate (3 x 30 mL).

  • Combine the organic extracts, wash with brine (20 mL), and dry over anhydrous Na₂SO₄.

  • Filter and concentrate the solution under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using a gradient of hexane and ethyl acetate to afford the pure 5-(4-chlorophenyl)oxazole.

Troubleshooting Guide
Problem Potential Cause(s) Suggested Solution(s)
Low or no product yield Inactive reagents (TosMIC can degrade over time).Use fresh or properly stored TosMIC.
Insufficiently strong base.Consider using a stronger base like DBU or NaH for less reactive aldehydes.
Steric hindrance in the aldehyde substrate.Increase reaction temperature and/or time.
Formation of multiple byproducts Side reactions of the aldehyde (e.g., self-condensation).Add the base portion-wise to control the reaction rate.
Decomposition of TosMIC at high temperatures.Avoid excessive heating; use a milder base if possible.
Incomplete reaction Insufficient reaction time or temperature.Allow the reaction to stir for a longer period or gently heat the mixture.
Poor solubility of reagents.Use a co-solvent system (e.g., methanol/THF) to improve solubility.

Experimental Workflow and Data Presentation

The following diagram outlines the general workflow for the synthesis and purification of functionalized oxazoles via the Van Leusen method.

Workflow Start Start: Reagent Preparation Reaction Reaction Setup: Aldehyde, TosMIC, Base in Solvent Start->Reaction Stirring Reaction Progression: Stirring at RT or Reflux Reaction->Stirring Monitoring TLC Monitoring Stirring->Monitoring Periodically Monitoring->Stirring Incomplete Workup Aqueous Workup and Extraction Monitoring->Workup Complete Purification Purification: Column Chromatography or Recrystallization Workup->Purification Analysis Characterization: NMR, MS, etc. Purification->Analysis End Pure Functionalized Oxazole Analysis->End

Caption: General experimental workflow for Van Leusen oxazole synthesis.

Representative Yields for Various Aldehydes

The following table summarizes typical yields obtained for the synthesis of 5-substituted oxazoles from various aldehydes using the Van Leusen synthesis.

Aldehyde Product Typical Yield (%) Reference
Benzaldehyde5-Phenyloxazole85-95%[3]
4-Methoxybenzaldehyde5-(4-Methoxyphenyl)oxazole90-98%[3]
2-Naphthaldehyde5-(Naphthalen-2-yl)oxazole80-90%[3]
Furan-2-carbaldehyde5-(Furan-2-yl)oxazole75-85%[3]
Cyclohexanecarboxaldehyde5-Cyclohexyloxazole70-80%[3]

References

  • Li, J. J. (2009). Name Reactions: A Collection of Detailed Reaction Mechanisms. Springer. [Link]

  • Joshi, S., et al. (2023). Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective. Egyptian Journal of Basic and Applied Sciences, 10(1), 218-239. [Link]

  • Wipf, P. (2004). Oxazoles, Oxazolines, and Oxazolidines in Asymmetric Synthesis. In Comprehensive Organic Synthesis II (Vol. 4, pp. 453-488). Elsevier. [Link]

  • Cook, A. H., Heilbron, I., & Levy, A. L. (1947). 214. Studies in the azole series. Part I. A new synthesis of 5-amino-2-mercaptothiazoles. Journal of the Chemical Society (Resumed), 1594-1598. [Link]

  • Wikipedia contributors. (2023, December 27). Cook–Heilbron thiazole synthesis. In Wikipedia, The Free Encyclopedia. Retrieved January 27, 2026, from [Link]

  • van Leusen, A. M., Hoogenboom, B. E., & Siderius, H. (1972). A new synthesis of oxazoles from aldehydes and tosylmethylisocyanide. Tetrahedron Letters, 13(23), 2369-2372. [Link]

  • Shafran, Y. M., Bakulev, V. A., & Mokrushin, V. S. (1989). Synthesis of oxazoles from α-aminonitriles. Russian Chemical Reviews, 58(2), 148. [Link]

  • Ayres, D. C. (1991). The Chemistry of Heterocyclic Compounds, Oxazoles. John Wiley & Sons. [Link]

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Synthesis of Novel Antimicrobial Agents from 2-(tert-Butyl)oxazole-4-carboxylic Acid: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: February 2026

In the global effort to combat antimicrobial resistance, the exploration of novel chemical scaffolds is paramount for the discovery of next-generation therapeutic agents. The oxazole ring is a privileged heterocycle in medicinal chemistry, known to be a core component of numerous compounds with a wide spectrum of biological activities.[1] This guide provides a detailed technical overview and step-by-step protocols for the synthesis of two classes of potential antimicrobial agents derived from 2-(tert-Butyl)oxazole-4-carboxylic acid: novel carboxamides and 1,3,4-oxadiazole derivatives. The presence of a tert-butyl group at the 2-position of the oxazole ring offers a lipophilic anchor and potential for enhanced metabolic stability, making this a promising starting point for a targeted antimicrobial discovery program.

Introduction: The Rationale for 2-(tert-Butyl)oxazole Derivatives

The selection of the 2-(tert-butyl)oxazole scaffold is underpinned by existing evidence of its antimicrobial potential. Studies have demonstrated that oxazole derivatives bearing a tert-butyl group at the 2-position exhibit significant antibacterial activity. For instance, compounds such as 2-tert-Butyl-4-(4-chlorophenyl)oxazole and 4-(4-bromophenyl)-2-tert-butyloxazole have been identified as potent antibacterial agents.[2] This indicates that the 2-tert-butyl-oxazole core can serve as a valid pharmacophore for the development of new anti-infective drugs.

Furthermore, the strategic placement of a carboxylic acid at the 4-position provides a versatile chemical handle for the synthesis of a diverse library of derivatives. Through well-established synthetic transformations such as amide bond formation and heterocycle synthesis, a wide array of functionalities can be introduced at this position to modulate the pharmacokinetic and pharmacodynamic properties of the resulting compounds. This guide will focus on two primary synthetic pathways originating from 2-(tert-Butyl)oxazole-4-carboxylic acid to generate novel molecules for antimicrobial screening.

Synthetic Strategy Overview

The overall synthetic approach begins with the activation of the carboxylic acid of the starting material to facilitate the formation of new chemical bonds. Two primary diversification strategies will be detailed:

  • Amide Coupling: Direct coupling of 2-(tert-Butyl)oxazole-4-carboxylic acid with a variety of primary and secondary amines to generate a library of 2-(tert-Butyl)oxazole-4-carboxamides.

  • 1,3,4-Oxadiazole Synthesis: Conversion of the carboxylic acid to a carbohydrazide intermediate, followed by cyclization to yield 2-(tert-Butyl)oxazol-4-yl substituted 1,3,4-oxadiazoles.

These two pathways allow for the exploration of different chemical spaces and potential interactions with bacterial targets.

G start 2-(tert-Butyl)oxazole-4-carboxylic Acid amide 2-(tert-Butyl)oxazole-4-carboxamides start->amide Amide Coupling (EDC, HOBt or HATU) hydrazide 2-(tert-Butyl)oxazole-4-carbohydrazide start->hydrazide Esterification then Hydrazinolysis oxadiazole 5-Substituted-2-(2-(tert-butyl)oxazol-4-yl)-1,3,4-oxadiazoles hydrazide->oxadiazole Cyclization (e.g., with Orthoesters or Acyl Chlorides)

Caption: Synthetic pathways from 2-(tert-Butyl)oxazole-4-carboxylic acid.

Part 1: Synthesis of 2-(tert-Butyl)oxazole-4-carboxamides

Amide bond formation is a cornerstone of medicinal chemistry. The synthesis of a diverse library of amides from 2-(tert-Butyl)oxazole-4-carboxylic acid allows for the systematic investigation of structure-activity relationships (SAR). By varying the amine coupling partner, one can modulate properties such as lipophilicity, hydrogen bonding capacity, and overall molecular geometry.

Protocol 1: General Procedure for Amide Coupling using EDC and HOBt

This protocol describes a widely used and reliable method for the synthesis of amides from carboxylic acids and amines.

Materials:

  • 2-(tert-Butyl)oxazole-4-carboxylic acid

  • Desired primary or secondary amine (1.1 equivalents)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC, 1.2 equivalents)

  • Hydroxybenzotriazole (HOBt, 1.2 equivalents)

  • N,N-Diisopropylethylamine (DIPEA, 2.0 equivalents)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • To a solution of 2-(tert-Butyl)oxazole-4-carboxylic acid (1.0 equivalent) in anhydrous DMF, add the desired amine (1.1 equivalents) and DIPEA (2.0 equivalents).

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Add HOBt (1.2 equivalents) and EDC (1.2 equivalents) to the reaction mixture.

  • Stir the reaction mixture at 0 °C for 30 minutes, and then allow it to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, dilute the reaction mixture with EtOAc and wash with saturated aqueous sodium bicarbonate solution (2x), followed by brine (1x).

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).

  • Characterize the purified product by ¹H NMR, ¹³C NMR, and mass spectrometry.

Rationale for Procedural Steps:

  • EDC and HOBt: EDC is a water-soluble carbodiimide that activates the carboxylic acid to form a highly reactive O-acylisourea intermediate. HOBt is an additive that reacts with this intermediate to form an active ester, which is less prone to side reactions and racemization (if applicable) and reacts efficiently with the amine.

  • DIPEA: A non-nucleophilic base used to neutralize the hydrochloride salt of EDC and any acidic protons, ensuring the amine is in its free base form for nucleophilic attack.

  • Anhydrous DMF: A polar aprotic solvent that effectively dissolves the reactants. Anhydrous conditions are crucial to prevent hydrolysis of the activated carboxylic acid intermediate.

  • Aqueous Work-up: The sodium bicarbonate wash removes unreacted carboxylic acid and HOBt. The brine wash removes residual water from the organic layer.

Part 2: Synthesis of 2-(2-(tert-Butyl)oxazol-4-yl)-1,3,4-oxadiazoles

1,3,4-Oxadiazoles are another important class of heterocycles with a broad range of biological activities, including antimicrobial properties. The synthesis of 1,3,4-oxadiazoles from 2-(tert-Butyl)oxazole-4-carboxylic acid proceeds via a key carbohydrazide intermediate.

Protocol 2: Synthesis of 2-(tert-Butyl)oxazole-4-carbohydrazide

This two-step protocol first converts the carboxylic acid to a methyl ester, which is then reacted with hydrazine to form the desired carbohydrazide.

Step 2a: Methyl Ester Formation

Materials:

  • 2-(tert-Butyl)oxazole-4-carboxylic acid

  • Thionyl chloride (SOCl₂, 1.5 equivalents)

  • Anhydrous methanol (MeOH)

  • Anhydrous dichloromethane (DCM)

Procedure:

  • Suspend 2-(tert-Butyl)oxazole-4-carboxylic acid (1.0 equivalent) in anhydrous DCM.

  • Add thionyl chloride (1.5 equivalents) dropwise at 0 °C.

  • Stir the reaction mixture at room temperature for 2-4 hours.

  • Remove the solvent and excess thionyl chloride under reduced pressure.

  • To the resulting acyl chloride, add anhydrous methanol dropwise at 0 °C.

  • Stir the reaction at room temperature for 12 hours.

  • Remove the methanol under reduced pressure to obtain the crude methyl 2-(tert-butyl)oxazole-4-carboxylate, which can often be used in the next step without further purification.

Step 2b: Hydrazinolysis

Materials:

  • Crude methyl 2-(tert-butyl)oxazole-4-carboxylate

  • Hydrazine hydrate (N₂H₄·H₂O, 5.0 equivalents)

  • Ethanol (EtOH)

Procedure:

  • Dissolve the crude methyl 2-(tert-butyl)oxazole-4-carboxylate (1.0 equivalent) in ethanol.

  • Add hydrazine hydrate (5.0 equivalents) to the solution.

  • Reflux the reaction mixture for 6-12 hours, monitoring by TLC.

  • After completion, cool the reaction mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • Triturate the residue with cold water or diethyl ether to precipitate the product.

  • Collect the solid by filtration, wash with cold water, and dry to yield 2-(tert-Butyl)oxazole-4-carbohydrazide.

Protocol 3: Synthesis of 5-Substituted-2-(2-(tert-butyl)oxazol-4-yl)-1,3,4-oxadiazoles

This protocol describes the cyclization of the carbohydrazide with an orthoester to form a 5-alkyl-substituted 1,3,4-oxadiazole.

Materials:

  • 2-(tert-Butyl)oxazole-4-carbohydrazide

  • Triethyl orthoformate (or other orthoesters for different 5-substituents)

  • Catalytic amount of p-toluenesulfonic acid (p-TsOH)

  • Anhydrous ethanol

Procedure:

  • To a solution of 2-(tert-Butyl)oxazole-4-carbohydrazide (1.0 equivalent) in anhydrous ethanol, add triethyl orthoformate (3.0 equivalents) and a catalytic amount of p-TsOH.

  • Reflux the reaction mixture for 8-16 hours, monitoring by TLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by recrystallization or silica gel column chromatography to obtain the desired 5-substituted-2-(2-(tert-butyl)oxazol-4-yl)-1,3,4-oxadiazole.

  • Characterize the purified product by ¹H NMR, ¹³C NMR, and mass spectrometry.

Antimicrobial Evaluation: A General Protocol

The newly synthesized compounds should be evaluated for their antimicrobial activity against a panel of clinically relevant bacterial strains. A standard broth microdilution method is recommended to determine the Minimum Inhibitory Concentration (MIC).

Materials:

  • Synthesized compounds

  • Bacterial strains (e.g., Staphylococcus aureus, Bacillus subtilis, Escherichia coli, Pseudomonas aeruginosa)

  • Mueller-Hinton Broth (MHB)

  • 96-well microtiter plates

  • Spectrophotometer (for measuring optical density at 600 nm)

Procedure:

  • Prepare stock solutions of the test compounds in dimethyl sulfoxide (DMSO).

  • In a 96-well plate, perform serial two-fold dilutions of the test compounds in MHB.

  • Prepare a bacterial inoculum equivalent to a 0.5 McFarland standard and dilute it to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.

  • Incubate the plates at 37 °C for 18-24 hours.

  • The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the bacteria.

Data Presentation and Expected Outcomes

The synthetic efforts should be systematically documented, and the resulting data presented in a clear and concise manner.

Table 1: Synthesis of 2-(tert-Butyl)oxazole-4-carboxamides

Compound IDAmine UsedYield (%)¹H NMR (Key Signals)MS (m/z)
Cpd-1 Aniline85δ 7.5-8.0 (m, Ar-H), 1.4 (s, 9H, t-Bu)[M+H]⁺
Cpd-2 Benzylamine90δ 7.2-7.4 (m, Ar-H), 4.5 (d, 2H, CH₂), 1.4 (s, 9H, t-Bu)[M+H]⁺
Cpd-3 Morpholine88δ 3.6-3.8 (m, 8H, morpholine), 1.4 (s, 9H, t-Bu)[M+H]⁺

Table 2: Synthesis of 2-(2-(tert-Butyl)oxazol-4-yl)-1,3,4-oxadiazoles

Compound ID5-SubstituentYield (%)¹H NMR (Key Signals)MS (m/z)
Oxa-1 H75δ 9.0 (s, 1H, oxadiazole C-H), 1.4 (s, 9H, t-Bu)[M+H]⁺
Oxa-2 CH₃78δ 2.6 (s, 3H, CH₃), 1.4 (s, 9H, t-Bu)[M+H]⁺
Oxa-3 C₂H₅72δ 2.9 (q, 2H, CH₂), 1.3 (t, 3H, CH₃), 1.4 (s, 9H, t-Bu)[M+H]⁺

Table 3: Hypothetical Antimicrobial Activity (MIC in µg/mL)

Compound IDS. aureusB. subtilisE. coliP. aeruginosa
Cpd-1 1632>128>128
Cpd-2 81664>128
Oxa-2 48>128>128
Ciprofloxacin 0.50.250.1250.5

Note: The data in these tables are illustrative and represent expected outcomes based on the known biological activities of similar heterocyclic compounds.

Conclusion and Future Directions

The protocols outlined in this guide provide a robust framework for the synthesis of novel antimicrobial agents based on the 2-(tert-Butyl)oxazole-4-carboxylic acid scaffold. The demonstrated antimicrobial potential of the 2-tert-butyl-oxazole core, coupled with the synthetic versatility of the 4-carboxylic acid group, makes this an attractive starting point for a drug discovery program. Future work should focus on the synthesis of a broad and diverse library of both carboxamide and 1,3,4-oxadiazole derivatives, followed by comprehensive antimicrobial screening. Promising lead compounds can then be further optimized through iterative rounds of synthesis and biological evaluation to improve potency, selectivity, and pharmacokinetic properties. The exploration of other heterocycles accessible from the carbohydrazide intermediate, such as 1,2,4-triazoles and pyrazoles, could also be a fruitful avenue for future research.

References

  • Rashidi, N.A., & Berad, B.N. (2016). Evaluation of New 2-N-tert-butyl-5-aryl-1, 3, 4-Oxadiazol Antimicrobial Activity Oxadiazol-2-Amines for. International Journal of Chemical Sciences, 14(3), 1335-1340. [Link]

  • Hagras, M., Hannoun, M., & Kotb, E. R. (2019). tert-Butylphenylthiazoles with an oxadiazole linker: a novel orally bioavailable class of antibiotics exhibiting antibiofilm activity. RSC Advances, 9(13), 7176-7186. [Link]

  • Kumar, D., et al. (2019). A comprehensive review on biological activities of oxazole derivatives. BMC Chemistry, 13(1), 1-20. [Link]

  • Anonymous. (2022). Targeting Drug-Resistant Bacteria: The Promise of Oxazole-Based Antibacterial Agents and their structure-activity relationships (SAR): Review. ResearchGate. [Link]

  • Sheeja Rekha A G, et al. (2022). A brief review on antimicrobial activity of oxazole derivatives. Indo American Journal of Pharmaceutical Sciences, 09(9). [Link]

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Application Notes and Protocols: Derivatization of 2-(tert-Butyl)oxazole-4-carboxylic Acid for Bioassays

Author: BenchChem Technical Support Team. Date: February 2026

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Abstract

The oxazole motif is a privileged scaffold in medicinal chemistry, appearing in numerous clinically approved drugs and biologically active natural products.[1][2] 2-(tert-Butyl)oxazole-4-carboxylic acid represents a valuable starting point for the generation of compound libraries for bioassays due to its synthetic tractability and the diverse biological activities associated with oxazole derivatives, including antimicrobial, anti-inflammatory, and anticancer effects.[3][4] This document provides a comprehensive guide for the derivatization of this core structure, focusing on the strategic rationale, detailed experimental protocols, and application in high-throughput screening (HTS) paradigms. We will explore robust methods for amide and ester formation, providing researchers with the tools to generate diverse chemical matter for hit identification and lead optimization campaigns.

Introduction: The Strategic Value of the 2-(tert-Butyl)oxazole-4-carboxylic Acid Scaffold

The 1,3-oxazole ring system is a five-membered heterocycle containing one oxygen and one nitrogen atom.[1] This structural unit is found in a wide array of pharmacologically active compounds.[1][3] The unique electronic properties and conformational rigidity of the oxazole ring allow it to engage in various non-covalent interactions with biological targets, such as hydrogen bonding, π-π stacking, and hydrophobic interactions.[1][2]

The presence of a carboxylic acid at the 4-position of the 2-(tert-butyl)oxazole core provides a versatile chemical handle for derivatization. Carboxylic acids can be readily converted into a variety of functional groups, including amides and esters, which are common motifs in drug molecules.[5][6] This allows for the systematic exploration of the chemical space around the core scaffold, a key strategy in structure-activity relationship (SAR) studies.[7] The tert-butyl group at the 2-position provides steric bulk, which can influence the compound's binding affinity and selectivity for its target, as well as its metabolic stability.

This guide will focus on two primary derivatization strategies: amide bond formation and esterification. These reactions are well-established, high-yielding, and amenable to parallel synthesis, making them ideal for the rapid generation of compound libraries for bioassay screening.

Principles of Derivatization for Bioassay Screening

The primary goal of derivatization in this context is to create a library of analogs with diverse physicochemical properties to probe the SAR of the 2-(tert-Butyl)oxazole-4-carboxylic acid scaffold against a specific biological target. The choice of derivatizing agents should be guided by the desire to modulate key parameters such as:

  • Hydrogen Bonding Capacity: Introducing hydrogen bond donors and acceptors can significantly impact binding affinity.

  • Hydrophobicity/Hydrophilicity: Altering the lipophilicity of the molecule can affect its solubility, cell permeability, and interaction with hydrophobic pockets in the target protein.

  • Steric Bulk: Varying the size and shape of the substituents can probe the spatial constraints of the binding site.

  • Electronic Effects: Introducing electron-donating or electron-withdrawing groups can influence the reactivity and binding properties of the molecule.

By systematically varying these properties, researchers can gain valuable insights into the molecular determinants of biological activity.

Experimental Protocols: A Self-Validating System

The following protocols are designed to be robust and reproducible. Each step includes an explanation of the underlying chemical principles to ensure a thorough understanding of the experimental design.

General Considerations for Reagents and Solvents
  • Purity of Starting Material: Ensure the 2-(tert-Butyl)oxazole-4-carboxylic acid is of high purity (>95%) to avoid side reactions and simplify purification of the final products.

  • Anhydrous Conditions: Amide coupling and some esterification reactions are sensitive to moisture. Use anhydrous solvents and perform reactions under an inert atmosphere (e.g., nitrogen or argon).

  • Reagent Stoichiometry: The stoichiometry of the reagents should be carefully controlled to maximize product yield and minimize the formation of byproducts.

Protocol 1: Amide Bond Formation via Carbodiimide Coupling

Amide bond formation is a cornerstone of medicinal chemistry.[8][9] Carbodiimide coupling agents, such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), are commonly used to activate the carboxylic acid for nucleophilic attack by an amine.[]

Causality Behind Experimental Choices:

  • EDC as the Coupling Agent: EDC is chosen for its water-solubility, which simplifies the workup procedure as the urea byproduct can be removed by an aqueous wash.

  • HOBt as an Additive: N-Hydroxybenzotriazole (HOBt) is added to suppress side reactions, such as racemization (if chiral amines are used) and the formation of N-acylurea byproducts.

  • DIPEA as the Base: A non-nucleophilic base like N,N-diisopropylethylamine (DIPEA) is used to neutralize the hydrochloride salt of EDC and the acid formed during the reaction without competing with the primary amine nucleophile.

Step-by-Step Methodology:

  • Reaction Setup: To a solution of 2-(tert-Butyl)oxazole-4-carboxylic acid (1.0 eq) in an anhydrous solvent such as dichloromethane (DCM) or N,N-dimethylformamide (DMF) (0.1 M), add HOBt (1.2 eq) and EDC (1.2 eq).

  • Activation: Stir the mixture at room temperature for 15-30 minutes to allow for the formation of the active ester intermediate.

  • Amine Addition: Add the desired primary or secondary amine (1.1 eq) and DIPEA (2.0 eq) to the reaction mixture.

  • Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).[11][12] Reactions are typically complete within 2-12 hours at room temperature.

  • Workup and Purification: Upon completion, dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash sequentially with 1 M HCl, saturated aqueous NaHCO3, and brine. Dry the organic layer over anhydrous Na2SO4, filter, and concentrate in vacuo. Purify the crude product by flash column chromatography on silica gel.

Table 1: Reagent Guide for Amide Library Synthesis

Amine Building BlockRationale for InclusionExpected Physicochemical Change
BenzylamineIntroduces an aromatic ring for potential π-stacking interactions.Increased hydrophobicity.
MorpholineIntroduces a polar, non-basic heterocycle.Increased hydrophilicity and hydrogen bond accepting capacity.
(S)-(-)-α-MethylbenzylamineIntroduces a chiral center to probe stereochemical preferences of the binding site.Introduction of stereoisomerism.
4-FluorobenzylamineIntroduces an electron-withdrawing group to modulate electronic properties.Altered electronics of the aromatic ring.

Diagram 1: Amide Coupling Workflow

Amide_Coupling_Workflow Start 2-(tert-Butyl)oxazole- 4-carboxylic Acid Activate Activate with EDC/HOBt in Anhydrous DCM Start->Activate Couple Couple with Primary/Secondary Amine & DIPEA Activate->Couple Monitor Monitor by LC-MS Couple->Monitor Purify Aqueous Workup & Silica Gel Chromatography Monitor->Purify Product Amide Derivative Library Purify->Product

Caption: Workflow for the synthesis of an amide library.

Protocol 2: Fischer Esterification

Fischer esterification is a classic method for converting carboxylic acids to esters using an alcohol in the presence of an acid catalyst.[13][14] This reaction is typically reversible and driven to completion by using an excess of the alcohol or by removing water as it is formed.[15]

Causality Behind Experimental Choices:

  • Sulfuric Acid as Catalyst: Concentrated sulfuric acid is a strong acid and a dehydrating agent, which effectively catalyzes the reaction and helps to shift the equilibrium towards the product side.[14]

  • Excess Alcohol as Solvent: Using the alcohol as the solvent ensures a large excess, driving the reaction to completion according to Le Chatelier's principle.

  • Reflux Conditions: Heating the reaction mixture to reflux provides the necessary activation energy for the reaction to proceed at a reasonable rate.

Step-by-Step Methodology:

  • Reaction Setup: Dissolve 2-(tert-Butyl)oxazole-4-carboxylic acid (1.0 eq) in the desired alcohol (e.g., methanol, ethanol, isopropanol), which will serve as both the reactant and the solvent.

  • Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 2-3 drops per mmol of carboxylic acid) to the solution.

  • Heating: Heat the reaction mixture to reflux and monitor the progress by TLC or LC-MS.[11][12] The reaction time can vary from a few hours to overnight.

  • Workup and Purification: After cooling to room temperature, neutralize the excess acid with a saturated aqueous solution of NaHCO3. Extract the ester with an organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous Na2SO4, filter, and concentrate in vacuo. Purify the crude product by flash column chromatography on silica gel if necessary.

Table 2: Reagent Guide for Ester Library Synthesis

Alcohol Building BlockRationale for InclusionExpected Physicochemical Change
MethanolSmallest ester group, provides a baseline for SAR.Minimal steric bulk, moderate hydrophobicity.
IsopropanolIntroduces branching near the ester linkage.Increased steric hindrance.
Benzyl alcoholIntroduces an aromatic ring for potential π-stacking interactions.Increased hydrophobicity and steric bulk.
2-MethoxyethanolIntroduces an ether linkage for potential hydrogen bonding.Increased hydrophilicity.

Diagram 2: Fischer Esterification Workflow

Fischer_Esterification_Workflow Start 2-(tert-Butyl)oxazole- 4-carboxylic Acid React Dissolve in Excess Alcohol Add Catalytic H2SO4 Start->React Heat Reflux Reaction Mixture React->Heat Monitor Monitor by TLC/LC-MS Heat->Monitor Purify Neutralization, Extraction, & Chromatography Monitor->Purify Product Ester Derivative Library Purify->Product

Caption: Workflow for the synthesis of an ester library.

Application in Bioassays: A High-Throughput Screening Perspective

The derivatized library of 2-(tert-Butyl)oxazole-4-carboxylic acid analogs can be screened in a variety of bioassays to identify compounds with desired biological activity. High-throughput screening (HTS) allows for the rapid testing of large numbers of compounds.[16][17] Enzymes are common targets for HTS campaigns, with fluorescence-based assays being a frequently used readout method.[18][19]

Example Application: Screening for Enzyme Inhibitors using a Fluorescence Polarization Assay

Principle of Fluorescence Polarization (FP):

Fluorescence polarization is a powerful technique for studying molecular interactions in solution.[20][21] It is based on the principle that when a small fluorescently labeled molecule (tracer) is excited with plane-polarized light, it tumbles rapidly in solution, and the emitted light is largely depolarized.[22] However, when the tracer binds to a larger molecule (e.g., a protein), its tumbling rate is significantly reduced, resulting in a higher degree of polarization of the emitted light.[23] In a competitive FP assay, a test compound that binds to the protein will displace the fluorescent tracer, leading to a decrease in the FP signal.

Protocol for a Competitive FP-Based Enzyme Inhibition Assay:

  • Assay Components:

    • Target Enzyme

    • Fluorescently Labeled Substrate or Ligand (Tracer)

    • Assay Buffer

    • Derivatized Compound Library (Test Compounds)

    • Positive Control (Known Inhibitor)

    • Negative Control (DMSO)

  • Assay Procedure (384-well plate format):

    • Step 1: Add a fixed concentration of the target enzyme to all wells of the microplate.

    • Step 2: Add the test compounds from the derivatized library at a range of concentrations to the appropriate wells.

    • Step 3: Add the fluorescent tracer to all wells.

    • Step 4: Incubate the plate for a predetermined time to allow the binding equilibrium to be reached.

    • Step 5: Measure the fluorescence polarization using a plate reader equipped with the appropriate filters.

  • Data Analysis:

    • The FP signal is plotted against the concentration of the test compound.

    • The data is fitted to a sigmoidal dose-response curve to determine the IC50 value (the concentration of the inhibitor that causes a 50% reduction in the FP signal).

Diagram 3: Logic of a Competitive Fluorescence Polarization Assay

FP_Assay_Logic cluster_0 No Inhibitor cluster_1 Inhibitor Present Enzyme_A Enzyme Complex_A Enzyme-Tracer Complex Enzyme_A->Complex_A Binds Tracer_A Tracer Tracer_A->Complex_A Binds Result_A High FP Signal Complex_A->Result_A Results in Enzyme_B Enzyme Complex_B Enzyme-Inhibitor Complex Enzyme_B->Complex_B Binds Inhibitor_B Inhibitor Inhibitor_B->Complex_B Binds Tracer_B Free Tracer Result_B Low FP Signal Tracer_B->Result_B Results in Complex_B->Tracer_B Displaces

Caption: Competitive binding in a fluorescence polarization assay.

Conclusion

The derivatization of 2-(tert-Butyl)oxazole-4-carboxylic acid through robust and scalable synthetic methods, such as amide coupling and Fischer esterification, provides a powerful platform for generating diverse chemical libraries. When coupled with high-throughput screening technologies like fluorescence polarization assays, this approach enables the efficient identification of novel bioactive compounds and the elucidation of their structure-activity relationships. The protocols and strategies outlined in this document are intended to serve as a valuable resource for researchers in drug discovery and chemical biology, facilitating the exploration of the rich pharmacological potential of the oxazole scaffold.

References

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  • PubMed Central. Structure–Activity Relationship for the Oxadiazole Class of Antibiotics. Available at: [Link].

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Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of 2-(tert-Butyl)oxazole-4-carboxylic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 2-(tert-Butyl)oxazole-4-carboxylic acid. This guide is designed for researchers, scientists, and professionals in drug development who are looking to optimize their synthetic routes to this valuable building block. Here, we will address common challenges, provide in-depth troubleshooting advice, and offer detailed protocols to enhance yield and purity.

Introduction

2-(tert-Butyl)oxazole-4-carboxylic acid is a key intermediate in the synthesis of various biologically active molecules. The oxazole core is a privileged scaffold in medicinal chemistry, and the tert-butyl and carboxylic acid functionalities provide important handles for further chemical modification.[1] The synthesis of this compound, while conceptually straightforward, can present several challenges that impact yield and purity. This guide will focus on the common synthetic pathway involving the formation of the oxazole ring followed by hydrolysis of a carboxylate ester, providing solutions to frequently encountered issues.

Troubleshooting Guide

This section is formatted in a question-and-answer style to directly address specific problems you may encounter during your experiments.

Low Yield of the Oxazole Ring Formation

Question: I am attempting to synthesize the ethyl ester of 2-(tert-Butyl)oxazole-4-carboxylic acid via a cyclization reaction, but my yields are consistently low. What are the likely causes and how can I improve this?

Answer:

Low yields in oxazole synthesis, particularly through methods like the Robinson-Gabriel synthesis or related cyclodehydrations, are a common issue.[2][3][4][5] The key is to control the reaction conditions to favor the desired cyclization and minimize side reactions.

Potential Causes & Solutions:

  • Incomplete Dehydration: The final step of the oxazole ring formation is a dehydration reaction. If this is inefficient, you will isolate the acyclic precursor, an α-acylamino ketone.

    • Solution: Employ a more powerful dehydrating agent. While sulfuric acid is traditional, trifluoroacetic anhydride (TFAA) has been shown to be highly effective, especially in solid-phase synthesis.[6] Polyphosphoric acid (PPA) is another strong option. Ensure your reaction is run under anhydrous conditions; dry all solvents and glassware thoroughly.

  • Side Reactions of the Starting Materials: The starting materials, such as an α-amino ketone and a pivaloylating agent (e.g., pivaloyl chloride or pivalic anhydride), can undergo side reactions if the conditions are not optimal.

    • Solution: Control the temperature and order of addition. The acylation of the α-amino ketone should be performed at a low temperature (e.g., 0 °C) to prevent over-acylation or other side reactions. The base used is also critical. A non-nucleophilic base like triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) is recommended to avoid competition with the amino group.

  • Sub-optimal Solvent Choice: The polarity and boiling point of the solvent can significantly impact the reaction rate and selectivity.

    • Solution: For the cyclodehydration step, a higher-boiling aprotic solvent like toluene or xylene can be beneficial to drive off the water formed. However, ethereal solvents have been noted to be particularly effective when using TFAA.[6] For the initial acylation, a non-polar aprotic solvent like dichloromethane (DCM) or tetrahydrofuran (THF) is generally suitable.

Difficulties with Ester Hydrolysis

Question: I have successfully synthesized the ethyl 2-(tert-Butyl)oxazole-4-carboxylate, but I am struggling to hydrolyze the ester to the carboxylic acid without degrading the oxazole ring. What are the best practices for this step?

Answer:

Hydrolysis of an ester on a heterocyclic ring can be challenging due to the potential for ring-opening under harsh conditions. The oxazole ring is sensitive to both strong acids and strong bases.

Potential Causes & Solutions:

  • Harsh Basic Conditions: Standard hydrolysis conditions using strong bases like sodium hydroxide or potassium hydroxide at high temperatures can lead to nucleophilic attack on the oxazole ring, causing decomposition.

    • Solution: Use milder basic conditions. Lithium hydroxide (LiOH) in a mixture of THF and water at room temperature is a common and effective method for hydrolyzing esters in the presence of sensitive functional groups. The progress of the reaction should be carefully monitored by Thin Layer Chromatography (TLC) to avoid prolonged reaction times.

  • Harsh Acidic Conditions: Strong acidic hydrolysis can also lead to ring degradation.

    • Solution: While generally less common for simple ester hydrolysis, if acidic conditions are necessary, use a milder acid like phosphoric acid.[7] For tert-butyl esters, acid-catalyzed hydrolysis is the standard deprotection method, and this can be achieved with milder acids like trifluoroacetic acid (TFA) in DCM.[7][8]

  • Incomplete Reaction: The hydrolysis may stall, leading to a mixture of starting material and product, which can be difficult to separate.

    • Solution: Increase the reaction time at a controlled temperature (e.g., room temperature to 40 °C) and ensure an adequate excess of the hydrolyzing agent (e.g., 2-3 equivalents of LiOH). Sonication can sometimes help to drive the reaction to completion.

Purification Challenges

Question: My crude product is a dark, oily residue, and I am having trouble obtaining a pure, crystalline product. What purification strategies do you recommend?

Answer:

Purification is often a critical step where significant product loss can occur. The choice of method depends on the nature of the impurities.

Potential Causes & Solutions:

  • Polymeric Byproducts: The dark color often indicates the formation of polymeric or tar-like materials, which can result from side reactions at elevated temperatures.

    • Solution: Minimize the reaction temperature and time whenever possible. For purification, column chromatography on silica gel is typically effective.[9][10] A gradient elution system, starting with a non-polar solvent like hexane and gradually increasing the polarity with ethyl acetate, is recommended. The final carboxylic acid product is often a solid and can be recrystallized from a suitable solvent system like ethyl acetate/hexane or ethanol/water.

  • Residual Starting Materials or Reagents: Unreacted starting materials or byproducts from the reagents (e.g., triphenylphosphine oxide if using certain dehydrating agents) can co-elute with the product.

    • Solution: An aqueous workup is crucial before chromatography.[9] For the final carboxylic acid, an acid-base extraction can be very effective. Dissolve the crude product in an organic solvent like ethyl acetate and extract with a weak base such as aqueous sodium bicarbonate. The aqueous layer, containing the carboxylate salt, can then be washed with fresh organic solvent to remove neutral impurities. Finally, acidify the aqueous layer with a dilute acid (e.g., 1M HCl) to precipitate the pure carboxylic acid, which can then be collected by filtration.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route to 2-(tert-Butyl)oxazole-4-carboxylic acid?

A1: A widely used approach involves a multi-step synthesis starting with an ester of serine. The serine is first acylated with a tert-butyl source (like pivaloyl chloride), followed by cyclodehydration to form the oxazole ring. The final step is the hydrolysis of the ester to the carboxylic acid.

Q2: Can I synthesize the oxazole ring directly from a carboxylic acid?

A2: Yes, modern methods allow for the direct synthesis of oxazoles from carboxylic acids.[9] One such method involves the in-situ activation of the carboxylic acid with a reagent like DMAP-Tf (a triflylpyridinium reagent), followed by reaction with an isocyanoacetate derivative.[9] This can be an efficient route that avoids multiple steps.

Q3: How can I monitor the progress of my reactions?

A3: Thin Layer Chromatography (TLC) is the most common and convenient method for monitoring the progress of these reactions.[9] Use a suitable solvent system (e.g., a mixture of hexane and ethyl acetate) to achieve good separation between your starting materials, intermediates, and products. Staining with UV light, iodine, or ninhydrin can be used for visualization.[9]

Q4: Are there any safety precautions I should be aware of?

A4: Standard laboratory safety practices should always be followed. Many of the reagents used, such as pivaloyl chloride, trifluoroacetic anhydride, and strong acids/bases, are corrosive and should be handled in a fume hood with appropriate personal protective equipment (PPE). Reactions should be conducted under an inert atmosphere (e.g., nitrogen or argon) when using moisture-sensitive reagents.

Experimental Protocols

Protocol 1: Synthesis of Ethyl 2-(tert-Butyl)oxazole-4-carboxylate

This protocol is a representative example of an oxazole ring formation.

  • To a solution of ethyl isocyanoacetate (1.2 equivalents) and pivalic acid (1.0 equivalent) in dichloromethane (DCM, 0.2 M) at 0 °C, add 4-dimethylaminopyridine (DMAP, 1.5 equivalents).

  • Slowly add a solution of triflylpyridinium reagent (DMAP-Tf, 1.3 equivalents) in DCM to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC.

  • Upon completion, quench the reaction with water and extract the product with DCM (3 x 20 mL).[9]

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the desired ester.[9]

Protocol 2: Hydrolysis to 2-(tert-Butyl)oxazole-4-carboxylic Acid
  • Dissolve the ethyl 2-(tert-Butyl)oxazole-4-carboxylate (1.0 equivalent) in a 3:1 mixture of THF and water.

  • Add lithium hydroxide monohydrate (2.0 equivalents) and stir the mixture at room temperature.

  • Monitor the reaction by TLC until the starting material is consumed (typically 4-12 hours).

  • Once complete, remove the THF under reduced pressure.

  • Dilute the remaining aqueous solution with water and wash with ethyl acetate to remove any unreacted starting material or neutral impurities.

  • Cool the aqueous layer to 0 °C and acidify to pH 2-3 with 1M HCl.

  • The product should precipitate as a white solid. Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum.

Data Summary

ParameterRecommendationRationale
Cyclization Reagent Trifluoroacetic Anhydride (TFAA)Powerful dehydrating agent, often leads to higher yields.
Hydrolysis Reagent Lithium Hydroxide (LiOH)Mild conditions that minimize oxazole ring degradation.
Purification Method Column Chromatography / RecrystallizationEffective for removing both polar and non-polar impurities.
Reaction Monitoring Thin Layer Chromatography (TLC)Allows for real-time tracking of reaction progress.

Visual Workflow

Troubleshooting Logic for Low Yield

TroubleshootingWorkflow Start Low Yield Observed Check_Cyclization Problem in Cyclization Step? Start->Check_Cyclization Check_Hydrolysis Problem in Hydrolysis Step? Start->Check_Hydrolysis Cyclization_Cause1 Incomplete Dehydration Check_Cyclization->Cyclization_Cause1 Yes Cyclization_Cause2 Side Reactions Check_Cyclization->Cyclization_Cause2 Yes Hydrolysis_Cause1 Ring Degradation Check_Hydrolysis->Hydrolysis_Cause1 Yes Hydrolysis_Cause2 Incomplete Reaction Check_Hydrolysis->Hydrolysis_Cause2 Yes Cyclization_Solution1 Use stronger dehydrating agent (e.g., TFAA) Ensure anhydrous conditions Cyclization_Cause1->Cyclization_Solution1 Cyclization_Solution2 Control temperature (0 °C for acylation) Use non-nucleophilic base (DIPEA) Cyclization_Cause2->Cyclization_Solution2 Hydrolysis_Solution1 Use mild conditions (LiOH, RT) Monitor closely with TLC Hydrolysis_Cause1->Hydrolysis_Solution1 Hydrolysis_Solution2 Increase reaction time Use slight excess of base Hydrolysis_Cause2->Hydrolysis_Solution2

Caption: Troubleshooting workflow for low yield synthesis.

References

  • Reddy, K., et al. (2021). Rapid and Scalable Synthesis of Oxazoles Directly from Carboxylic Acids. The Journal of Organic Chemistry. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of 1,3-oxazoles. Available at: [Link]

  • Neha, K., et al. (2021). Synthetic approaches for oxazole derivatives: A review. Synthetic Communications. Available at: [Link]

  • Centurion University of Technology and Management. (n.d.). Oxazole.pdf. CUTM Courseware. Available at: [Link]

  • Bakulev, V. A., et al. (2019). Synthesis of Isoxazole- and Oxazole-4-carboxylic Acids Derivatives by Controlled Isoxazole-Azirine-Isoxazole/Oxazole Isomerization. PubMed. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). tert-Butyl Esters. Available at: [Link]

  • ResearchGate. (n.d.). Ugi/Robinson–Gabriel reactions directed toward the synthesis of 2,4,5-trisubstituted oxazoles. Available at: [Link]

  • Google Patents. (n.d.). DE102005042458A1 - Process for the preparation of 2-substituted carboxylic acids.
  • PubMed Central. (n.d.). Synthesis of tricarbonylated propargylamine and conversion to 2,5-disubstituted oxazole-4-carboxylates. Available at: [Link]

  • ResearchGate. (n.d.). Optimization of the reaction conditions for the transformation of substrate 2a to oxazole 1a a. Available at: [Link]

  • Semantic Scholar. (n.d.). Robinson–Gabriel synthesis. Available at: [Link]

  • Journal of Synthetic Chemistry. (2023). One-pot Synthesis of Highly Functionlized Oxazoles in the Presence of Heterogeneous CuFe2O4 Ca. Available at: [Link]

  • ResearchGate. (n.d.). Synthesis and Reactions of Oxazoles. Available at: [Link]

  • ResearchGate. (n.d.). How to hydrolyze ester in presence of isoxazole moiety? Available at: [Link]

  • Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Oxazole. Available at: [Link]

  • ChemRxiv. (n.d.). C-H functionalization of alkyl 1,2,3-triazole-4-carboxylates using an in situ generated turbo-Hauser base. Available at: [Link]

  • MDPI. (n.d.). Room Temperature Synthesis of Bioactive 1,2,4-Oxadiazoles. Available at: [Link]

  • Semantic Scholar. (n.d.). Convenient preparations of t-butyl esters and ethers from t-butanol. Available at: [Link]

  • National Institutes of Health. (2022). A One-Pot Synthesis-Functionalization Strategy for Streamlined Access to 2,5-Disubstituted 1,3,4-Oxadiazoles from Carboxylic Acids. Available at: [Link]

  • Scribd. (n.d.). Oxazole Chemistry Overview. Available at: [Link]

  • Pulici, M., et al. (2005). Trifluoroacetic anhydride-mediated solid-phase version of the Robinson-Gabriel synthesis of oxazoles. PubMed. Available at: [Link]

  • ResearchGate. (n.d.). Esterification of Various Carboxylic Acids with tert-Butyl Alcohol in the Presence of DMAP or Calcined Hydrotalcite a. Available at: [Link]

  • Scribd. (n.d.). 5-Iii) Sem 4. Available at: [Link]

  • ResearchGate. (n.d.). Scheme.3. The Robinson-Gabriel synthesis for oxazole. Available at: [Link]

Sources

purification of 2-(tert-Butyl)oxazole-4-carboxylic acid from reaction mixture

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Purification of 2-(tert-Butyl)oxazole-4-carboxylic acid from reaction mixture Content Type: Technical Support Guide

Introduction & Critical Quality Attributes (CQA)

This guide addresses the isolation and purification of 2-(tert-Butyl)oxazole-4-carboxylic acid (CAS: 23012-13-7 analog). This intermediate is a critical scaffold in drug discovery, often synthesized via the Hantzsch oxazole synthesis (condensation of pivalamide with ethyl bromopyruvate) followed by ester hydrolysis, or via direct cyclization methods.

The Challenge: The primary purification challenges involve separating the target acid from unreacted lipophilic amides (pivalamide), decarboxylated by-products (2-tert-butyloxazole), and inorganic salts generated during hydrolysis.

Target Specification (CQA):

  • Appearance: White to off-white crystalline solid.[1]

  • Purity (HPLC): >98% a/a.

  • Residual Solvent: <5000 ppm (ICH limits).

  • Acid Content: >99% (Titration).

Core Purification Workflow: The "Happy Path"

For a standard reaction mixture (typically an alkaline hydrolysis mixture containing the carboxylate salt), the most robust protocol relies on pH-Switch Extraction followed by Controlled Crystallization .

Phase A: Workup & Isolation (pH-Switch)

Principle: Exploiting the acidity of the carboxylic acid (pKa ~3.5) to separate it from neutral impurities (unreacted amides, decarboxylated oxazoles).

Step-by-Step Protocol:

  • Solvent Removal: If the reaction solvent was THF or Ethanol (common for hydrolysis), concentrate the reaction mixture under reduced pressure (Rotavap) at <40°C to remove the organic co-solvent. Caution: Higher temperatures may promote decarboxylation.

  • Dilution: Dilute the aqueous residue with water (approx. 5-10 volumes relative to theoretical yield).

  • Neutral Wash (Critical Step):

    • Extract the alkaline aqueous phase (pH > 10) with Ethyl Acetate (EtOAc) or Methyl tert-butyl ether (MTBE) (2 x 5 vol).

    • Why? This removes unreacted pivalamide and neutral oxazole by-products while keeping the target product in the aqueous phase as the carboxylate salt.

    • Discard the organic layer.

  • Acidification:

    • Cool the aqueous phase to 0–5°C.

    • Slowly add 1N HCl dropwise with vigorous stirring until pH 2–3 is reached.

    • Observation: The product should precipitate as a white solid.

  • Extraction (if oiling occurs) or Filtration:

    • Scenario A (Solid Precipitate): Filter the solid, wash with cold water, and dry.

    • Scenario B (Oiling/Emulsion): Extract the acidified aqueous layer with EtOAc (3 x 5 vol). Combine organics, wash with brine, dry over Na₂SO₄, and concentrate to a solid.

Phase B: Final Purification (Recrystallization)

System: Ethyl Acetate / Heptane (or Hexane).[2]

  • Dissolve the crude acid in minimal refluxing Ethyl Acetate .

  • Add Heptane dropwise to the hot solution until slight turbidity persists.

  • Allow the solution to cool slowly to room temperature, then to 4°C.

  • Filter the crystals and wash with cold Heptane.

  • Drying: Dry in a vacuum oven at 40°C for 12 hours.

Visualizing the Workflow

PurificationWorkflow Start Crude Reaction Mixture (Alkaline Hydrolysis) Evap Evaporate Organic Solvents (THF/EtOH) < 40°C Start->Evap Dilute Dilute with Water (pH > 10) Evap->Dilute Wash Wash with EtOAc/MTBE Dilute->Wash Sep1 Phase Separation Wash->Sep1 OrgWaste Organic Layer (Neutral Impurities) Sep1->OrgWaste Discard AqPhase Aqueous Layer (Target as Salt) Sep1->AqPhase Keep Acidify Acidify to pH 2-3 with 1N HCl AqPhase->Acidify Check Precipitate or Oil? Acidify->Check Filter Filter Solid Check->Filter Solid Forms Extract Extract into EtOAc Dry & Concentrate Check->Extract Oils out Cryst Recrystallization (EtOAc / Heptane) Filter->Cryst Extract->Cryst Final Pure 2-(tert-Butyl)oxazole-4-COOH Cryst->Final

Caption: Logical flow for the acid-base purification of oxazole carboxylic acids, prioritizing impurity removal prior to acidification.

Troubleshooting Guide (Q&A)

Q1: Upon acidification, my product comes out as a sticky oil/gum rather than a solid. How do I fix this? Diagnosis: This "oiling out" is common when the product contains residual organic solvents or impurities that depress the melting point. Corrective Action:

  • Seed It: If you have a small amount of pure crystal from a previous batch, add a seed crystal to the oil while stirring vigorously.

  • Sonication: Place the flask in a sonication bath. This often induces nucleation.

  • Solvent Swap: Extract the oil into EtOAc, dry thoroughly with Na₂SO₄ (water promotes oiling), and concentrate. Redissolve in a small amount of DCM and add Hexane slowly.

Q2: The product has a persistent yellow/brown color even after crystallization. Diagnosis: Trace oxidation by-products or polymerized pyrrole-like impurities. Corrective Action:

  • Activated Carbon: Dissolve the crude acid in hot Ethanol or EtOAc. Add Activated Carbon (5-10 wt%), stir for 30 minutes at 50°C, and filter through a Celite pad while hot. Then proceed to crystallization.

Q3: My yield is significantly lower than expected (<50%). Where did it go? Diagnosis:

  • Incomplete Hydrolysis: Check the "Neutral Wash" organic layer (Step 3) by TLC. If you see a spot corresponding to the starting ester, the hydrolysis was incomplete. Solution: Reprocess the organic layer with fresh base.

  • Water Solubility: Oxazole acids can be slightly water-soluble, especially if the pH is not low enough. Solution: Ensure pH is < 3. Saturate the aqueous layer with NaCl (salting out) before the final extraction.

  • Decarboxylation: Did you heat the reaction above 60-80°C? Oxazole-4-carboxylic acids are prone to thermal decarboxylation. Solution: Keep all evaporation steps < 40°C.

Q4: I see a new impurity peak in HPLC after drying the solid. Diagnosis: Thermal decarboxylation during drying. Corrective Action:

  • Dry at a lower temperature (RT to 35°C) under high vacuum. Avoid oven drying >50°C for extended periods.

Quantitative Data & Specifications

ParameterSpecification / Typical ValueNotes
pKa (Predicted) ~3.0 – 3.5Acidify to pH < 2 for full recovery.
Melting Point ~141–144°C (Parent)Expect similar or slightly higher for t-Butyl analog.
Solubility (Water) Low (at pH < 3)High at pH > 7.
Solubility (EtOAc) HighGood extraction solvent.
Solubility (Hexane) LowGood anti-solvent.

Frequently Asked Questions (FAQ)

Q: Can I use silica gel chromatography for purification? A: Yes, but you must modify the mobile phase. Carboxylic acids streak on silica due to interaction with silanols. Add 1% Acetic Acid or 0.1% Formic Acid to your eluent (e.g., Hexane/EtOAc + 1% AcOH).

Q: Is the tert-butyl group stable to the acid workup? A: Yes. The tert-butyl group on the oxazole ring is chemically robust. It will not cleave under the mild acidic conditions (1N HCl) used for workup. It requires strong Lewis acids or superacids to remove.

Q: How should I store the purified acid? A: Store at 2–8°C in a tightly sealed container, protected from light. While relatively stable, oxazoles can slowly degrade via photo-oxidation over long periods.

References

  • Synthesis of Oxazoles via Cyclization: J. Org. Chem., 2024.[3][4] "Synthesis of 2,4-Disubstituted Oxazoles via Brønsted Acid-Catalyzed Cyclization."

  • General Oxazole Properties: Chem-Impex Data Sheet. "1,3-Oxazole-4-carboxylic acid Physical Properties."

  • Purification of Heterocyclic Acids: BenchChem Protocols. "Synthesis of benzoxazoles and related acids."[5]

  • Decarboxylation Risks: Journal of Synthetic Chemistry. "Stability of Oxazole-4-carboxylic acid derivatives."[6]

Sources

Technical Support Center: Synthesis of 2-(tert-Butyl)oxazole-4-carboxylic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 2-(tert-Butyl)oxazole-4-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and troubleshoot issues encountered during the synthesis of this important heterocyclic building block. My aim is to provide you with in-depth, field-proven insights to enhance the efficiency and success of your experiments.

Introduction to the Synthesis

The synthesis of 2-(tert-Butyl)oxazole-4-carboxylic acid typically proceeds through a multi-step route, most commonly involving the initial formation of an ester precursor, ethyl 2-(tert-butyl)oxazole-4-carboxylate, followed by its hydrolysis. The ester is often synthesized via a Hantzsch-type condensation or a Robinson-Gabriel synthesis. Understanding the nuances of these reactions is critical to minimizing byproduct formation and maximizing yield.

This guide is structured in a question-and-answer format to directly address the specific issues you may encounter.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to 2-(tert-Butyl)oxazole-4-carboxylic acid?

A1: The most prevalent and practical approach involves a two-step synthesis:

  • Ester Formation: Synthesis of ethyl 2-(tert-butyl)oxazole-4-carboxylate. A common method is the reaction of pivalamide with ethyl bromopyruvate.

  • Hydrolysis: Saponification of the resulting ethyl ester to the desired carboxylic acid.

An alternative route is the direct synthesis from a corresponding N-acyl-α-amino ketone, which cyclizes to form the oxazole ring.[1]

Q2: I am observing a low yield in the final carboxylic acid product. What are the likely causes?

A2: Low yields can stem from several factors:

  • Incomplete hydrolysis of the ethyl ester: This is a common issue. Ensure you are using a sufficient excess of base (e.g., LiOH or NaOH) and adequate reaction time and temperature.

  • Degradation of the product: Oxazole rings can be sensitive to harsh acidic or basic conditions and high temperatures, potentially leading to ring-opening or other side reactions.[2]

  • Loss during workup and purification: The carboxylic acid may have some solubility in the aqueous phase during extraction. Acidifying the aqueous layer to a pH of ~3-4 can help precipitate the product.

  • Suboptimal ester formation: If the initial ester synthesis is low-yielding, this will naturally carry over to the final product.

Q3: My final product is difficult to purify. What are the common impurities?

A3: Common impurities include:

  • Unreacted ethyl 2-(tert-butyl)oxazole-4-carboxylate: This indicates incomplete hydrolysis.

  • Pivalamide: Unreacted starting material from the ester synthesis.

  • Decarboxylated byproduct: 2-(tert-Butyl)oxazole can be formed if the reaction conditions are too harsh.

  • Ring-opened byproducts: From cleavage of the oxazole ring under extreme pH or temperature.

Troubleshooting Guides

Issue 1: Low Yield of Ethyl 2-(tert-Butyl)oxazole-4-carboxylate

Symptoms:

  • TLC analysis of the crude reaction mixture shows significant amounts of unreacted pivalamide and/or ethyl bromopyruvate.

  • The isolated yield of the ester is below 50%.

Potential Causes and Solutions:

CauseExplanationTroubleshooting Protocol
Insufficient Reaction Temperature The condensation reaction requires sufficient thermal energy to proceed at an adequate rate.1. Ensure the reaction temperature is maintained at the recommended level (typically reflux in a suitable solvent like ethanol or DMF). 2. Use a calibrated thermometer to monitor the internal reaction temperature.
Incomplete Reaction The reaction may not have been allowed to proceed for a sufficient duration.1. Monitor the reaction progress by TLC. 2. If starting materials are still present after the recommended reaction time, consider extending the reaction time in increments of 1-2 hours.
Moisture in the Reaction Water can react with ethyl bromopyruvate and can also affect the reactivity of the amide.1. Use anhydrous solvents and reagents. 2. Dry glassware thoroughly before use. 3. Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon).

Experimental Protocol: Synthesis of Ethyl 2-(tert-Butyl)oxazole-4-carboxylate

  • To a solution of pivalamide (1.0 eq) in a suitable anhydrous solvent (e.g., ethanol or DMF), add ethyl bromopyruvate (1.1 eq).

  • Heat the reaction mixture to reflux and monitor by TLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • Partition the residue between ethyl acetate and water.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate to yield the crude ester.

  • Purify by column chromatography on silica gel.

Issue 2: Incomplete Hydrolysis of the Ethyl Ester

Symptoms:

  • The final product contains a significant amount of the starting ethyl ester, as observed by 1H NMR or LC-MS.

  • The isolated product has a greasy or oily consistency instead of being a crystalline solid.

Potential Causes and Solutions:

CauseExplanationTroubleshooting Protocol
Insufficient Base Stoichiometric or catalytic amounts of base may not be sufficient to drive the hydrolysis to completion, especially with the sterically hindered tert-butyl group.1. Use a larger excess of base (e.g., 3-5 equivalents of LiOH or NaOH). 2. Consider using a mixture of solvents like THF/water or dioxane/water to improve solubility.
Low Reaction Temperature Saponification of esters can be slow at room temperature.1. Gently heat the reaction mixture (e.g., to 40-50 °C) to increase the rate of hydrolysis. 2. Monitor the reaction by TLC until the starting ester spot is no longer visible.
Short Reaction Time The hydrolysis may require a longer period to reach completion.1. Extend the reaction time, monitoring periodically by TLC. 2. Allow the reaction to stir overnight if necessary.

Experimental Protocol: Hydrolysis of Ethyl 2-(tert-Butyl)oxazole-4-carboxylate

  • Dissolve the ethyl ester (1.0 eq) in a mixture of THF and water (e.g., 3:1 v/v).

  • Add LiOH·H2O (3.0 eq) and stir the mixture at room temperature or slightly elevated temperature.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture in an ice bath and acidify with aqueous HCl (e.g., 1 M) to a pH of ~3-4.

  • Extract the product with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the carboxylic acid.

  • If necessary, purify by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes).[3][4]

Issue 3: Formation of Decarboxylated Byproduct

Symptoms:

  • The presence of 2-(tert-Butyl)oxazole is detected in the crude product by GC-MS or 1H NMR.

  • Gas evolution (CO2) is observed during the reaction or workup.

Potential Causes and Solutions:

CauseExplanationTroubleshooting Protocol
High Reaction Temperature Oxazole-4-carboxylic acids can be susceptible to decarboxylation at elevated temperatures.1. Avoid excessive heating during the hydrolysis and purification steps. 2. If heating is necessary for hydrolysis, use the lowest effective temperature.
Strongly Acidic or Basic Conditions Extreme pH can promote decarboxylation.1. During the acidic workup, avoid using highly concentrated acids and add the acid slowly while cooling the mixture. 2. Neutralize the reaction mixture promptly after hydrolysis is complete.

Visualizing Reaction Pathways and Byproduct Formation

Synthesis of 2-(tert-Butyl)oxazole-4-carboxylic Acid

G cluster_ester Step 1: Ester Synthesis (Hantzsch-type) cluster_hydrolysis Step 2: Hydrolysis cluster_byproducts Potential Byproducts Pivalamide Pivalamide Ester Ethyl 2-(tert-Butyl)oxazole-4-carboxylate Pivalamide->Ester Reaction EBP Ethyl Bromopyruvate EBP->Ester Carboxylic_Acid 2-(tert-Butyl)oxazole-4-carboxylic Acid (Product) Ester->Carboxylic_Acid LiOH, H2O/THF Unreacted_Ester Unreacted Ester Ester->Unreacted_Ester Incomplete Hydrolysis Decarboxylated 2-(tert-Butyl)oxazole Carboxylic_Acid->Decarboxylated Heat, H+ or OH-

Caption: Overview of the two-step synthesis and major byproducts.

Troubleshooting Logic Flow

G Start Low Yield or Impure Product Check_Ester Analyze crude ester by TLC/NMR Start->Check_Ester Check_Hydrolysis Analyze final product by TLC/NMR Start->Check_Hydrolysis Ester_Issue Issue in Ester Synthesis Check_Ester->Ester_Issue Hydrolysis_Issue Issue in Hydrolysis Check_Hydrolysis->Hydrolysis_Issue Incomplete_Reaction Increase reaction time/temperature Ester_Issue->Incomplete_Reaction Unreacted Starting Materials Side_Reactions Check for moisture, re-purify starting materials Ester_Issue->Side_Reactions Unexpected Spots Incomplete_Hydrolysis Increase base eq., time, or temperature Hydrolysis_Issue->Incomplete_Hydrolysis Starting Ester Present Decarboxylation Lower temperature, milder workup Hydrolysis_Issue->Decarboxylation Decarboxylated Byproduct

Caption: A logical workflow for troubleshooting common synthesis issues.

References

  • Besselièvre, F., Lebrequier, S., Mahuteau-Betzer, F., & Piguel, S. (2009).
  • Chakrabarty, M., Karmakar, S., & Harigaya, Y. (2005). An expeditious synthesis of 5-(3-indolyl)oxazoles and novel, stable indolyl primary enamines by a van Leusen approach. Tetrahedron Letters, 46(27), 4661-4664.
  • Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Oxazole. Retrieved from [Link]

  • Joshi, S., & Singh, P. (2023). Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective. Egyptian Journal of Basic and Applied Sciences, 10(1), 218-239.
  • Yamamoto, Y., & Shibuya, M. (2024). Synthesis of tricarbonylated propargylamine and conversion to 2,5-disubstituted oxazole-4-carboxylates. Beilstein Journal of Organic Chemistry, 20, 2827-2834.
  • Reddy, T. R., & Ghorai, M. K. (2025). Rapid and Scalable Synthesis of Oxazoles Directly from Carboxylic Acids. The Journal of Organic Chemistry.
  • Browne, D. L. (2014). Ugi/Robinson–Gabriel reactions directed toward the synthesis of 2,4,5-trisubstituted oxazoles. Beilstein Journal of Organic Chemistry, 10, 2737-2743.
  • Witt, E. R. (1972). U.S. Patent No. 3,654,351. Washington, DC: U.S.
  • Zhou, J., & Zhang, L. (2010). Industrial Production of tert-Butyl-4-oxoazepane-1-carboxylate. Organic Process Research & Development, 14(6), 1495-1498.
  • Zhang, Y., & Dong, D. (2025). Purification of carbazole by solvent crystallization under two forced cooling modes. Journal of Crystal Growth, 657, 127988.
  • Macmillan Group. (n.d.). Oxazole. Retrieved from [Link]

  • Wang, M., & Gevorgyan, V. (2020). Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis. Molecules, 25(7), 1604.
  • ChemRxiv. (2024).
  • Organic Chemistry Portal. (n.d.). Pivaldehyde, Trimethylacetaldehyde. Retrieved from [Link]

  • Beilstein Journal of Organic Chemistry. (2024).
  • Google Patents. (n.d.).
  • Witt, E. R. (1972). U.S. Patent No. 3,654,351. Washington, DC: U.S.
  • Scribd. (n.d.). 5-Iii) Sem 4 | PDF.
  • Google Patents. (n.d.). CN1562931A - Method for synthesizing pivalaldehyde.
  • Organic Chemistry Portal. (n.d.). tert-Butyl Esters.
  • ChemSynthesis. (n.d.). ethyl 2-(2-hydroxy-2-phenylethyl)
  • ResearchGate. (2021).
  • ResearchGate. (n.d.). Synthesis of tert-butyl 4-((2-methoxy-4-(methoxycarbonyl) phenoxy) methyl)
  • University of California, Irvine. (n.d.).
  • ResearchGate. (n.d.). Esterification of Various Carboxylic Acids with tert-Butyl Alcohol in the Presence of DMAP or Calcined Hydrotalcite a.
  • Wang, Z. (2017). Acid-Promoted Multicomponent Tandem Cyclization to Synthesize Fully Substituted Oxazoles via Robinson-Gabriel-Type Reaction. The Journal of Organic Chemistry, 82(13), 6983-6993.

Sources

Technical Support Center: Synthesis of Oxazole-4-Carboxylic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of oxazole-4-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting for common issues encountered during this synthesis. Here, you will find a combination of frequently asked questions and detailed troubleshooting guides to navigate experimental challenges, optimize your reaction outcomes, and ensure the integrity of your results.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to obtain oxazole-4-carboxylic acid?

A1: Several robust methods exist for the synthesis of the oxazole-4-carboxylic acid core. The choice of method often depends on the available starting materials and the desired substitution pattern. The most prevalent routes include:

  • Hydrolysis of an Oxazole-4-carboxylate Ester: This is a very common final step, where a precursor ester, such as ethyl or methyl oxazole-4-carboxylate, is hydrolyzed under basic conditions (e.g., using LiOH or KOH) followed by acidic workup.[1]

  • Robinson-Gabriel Synthesis: This classic method involves the cyclodehydration of a 2-acylamino-ketone precursor.[2][3] For oxazole-4-carboxylic acid, the precursor would typically be an N-acyl derivative of an α-amino-β-keto ester.

  • Van Leusen Oxazole Synthesis: This versatile method utilizes tosylmethyl isocyanide (TosMIC) as a key reagent, which reacts with an aldehyde to form the oxazole ring.[4][5][6]

  • Synthesis from Serine: Serine can serve as a starting material, where its backbone provides the C4, C5, and nitrogen atoms of the oxazole ring.[4][7]

Q2: My final product, oxazole-4-carboxylic acid, seems to be unstable. Is this expected?

A2: Yes, oxazole-4-carboxylic acids can exhibit instability, particularly under certain conditions. The primary degradation pathways are:

  • Decarboxylation: The carboxylic acid group at the C4 position can be labile, especially at elevated temperatures, leading to the loss of CO2 and the formation of the corresponding unsubstituted oxazole.[1][8]

  • Hydrolytic Ring Opening: The oxazole ring itself can be susceptible to hydrolysis, particularly under strong acidic or basic conditions, leading to ring-opened byproducts.[8] For instance, 5-hydroxyoxazole-4-carboxylic acid derivatives have been shown to be particularly unstable towards hydrolytic ring opening and decarboxylation.[9]

It is crucial to handle the final product with care, avoiding excessive heat and prolonged exposure to harsh pH conditions.

Q3: I am having difficulty purifying my oxazole-4-carboxylic acid. What are some recommended methods?

A3: The purification of oxazole-4-carboxylic acid can be challenging due to its polarity.[1] Here are some common and effective purification strategies:

  • Recrystallization: The choice of solvent is critical. A solvent system where the product is sparingly soluble at room temperature but readily soluble at elevated temperatures is ideal. Suitable solvents can include toluene, methanol, or ethanol, or mixtures of such solvents.[10]

  • Column Chromatography: Silica gel chromatography can be employed. A polar mobile phase, often a mixture of a non-polar solvent like hexanes or dichloromethane with a polar solvent like ethyl acetate or methanol, will likely be required. The acidity of the silica gel can sometimes cause issues; in such cases, using neutral alumina or deactivating the silica gel with a small amount of triethylamine in the eluent can be beneficial.

  • Acid-Base Extraction: An acid-base extraction can be a powerful purification tool. The crude product can be dissolved in an aqueous basic solution (e.g., sodium bicarbonate or sodium hydroxide), washed with an organic solvent to remove non-acidic impurities, and then the aqueous layer can be re-acidified to precipitate the purified carboxylic acid.

Troubleshooting Guides

Problem 1: Low Yield in the Final Hydrolysis Step

Symptom: After hydrolyzing the precursor ester (e.g., ethyl oxazole-4-carboxylate) to the carboxylic acid, the isolated yield is significantly lower than expected.

Potential Cause Explanation Suggested Solution
Incomplete Hydrolysis The saponification reaction may not have gone to completion. This can be due to insufficient reaction time, low temperature, or inadequate amount of base.Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting ester has been completely consumed. If the reaction stalls, consider increasing the reaction temperature or adding an additional equivalent of base (e.g., LiOH or KOH).
Product Loss During Workup Oxazole-4-carboxylic acid can have some solubility in the aqueous phase, leading to losses during extraction. The product may also be sensitive to the pH of the workup.After acidification, ensure the aqueous layer is thoroughly extracted with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane). Perform multiple extractions (3-4 times) to maximize recovery. If the product is particularly polar, consider using a continuous liquid-liquid extractor.
Decarboxylation If the workup or subsequent purification steps involve high temperatures, decarboxylation can occur, leading to a lower yield of the desired carboxylic acid.[1][8]Avoid excessive heat during solvent removal. Use a rotary evaporator at a moderate temperature. If purification by distillation is attempted, be aware of the potential for decarboxylation at higher temperatures.
Precipitation Issues The product may not fully precipitate out of the aqueous solution upon acidification.After acidification, cool the solution in an ice bath to maximize precipitation. If precipitation is still poor, consider saturating the aqueous layer with sodium chloride (salting out) to decrease the product's solubility.
Problem 2: Unexpected Side Products in the Synthesis

Symptom: NMR or LC-MS analysis of the crude product shows the presence of significant impurities or unexpected molecular weights.

Potential Cause Explanation Suggested Solution
Ring-Opened Byproducts Harsh reaction conditions (strong acid or base, high temperatures) can lead to the hydrolytic cleavage of the oxazole ring.[8]Employ milder reaction conditions. For hydrolysis, use a stoichiometric amount of base at room temperature or slightly elevated temperatures. For syntheses requiring acidic conditions, consider using a milder acid or a shorter reaction time.
Byproducts from Starting Materials Incomplete conversion of starting materials or their degradation can lead to impurities. For example, in the Robinson-Gabriel synthesis, incomplete cyclization can leave behind the 2-acylamino-ketone precursor.[2][3]Ensure the purity of your starting materials. Optimize the reaction conditions (temperature, time, stoichiometry) to drive the reaction to completion. Monitor the reaction by TLC or LC-MS to determine the optimal reaction time.
Side Reactions of Functional Groups If your starting materials contain other sensitive functional groups, they may react under the synthesis conditions.Protect sensitive functional groups before carrying out the oxazole synthesis. Choose a synthetic route that is compatible with the functional groups present in your molecule.

Experimental Workflow: Synthesis of Ethyl Oxazole-4-carboxylate and Subsequent Hydrolysis

This section provides a detailed, step-by-step methodology for a common route to oxazole-4-carboxylic acid.

Part A: Synthesis of Ethyl Oxazole-4-carboxylate from Ethyl Isocyanoacetate

This procedure is adapted from established methods.[1]

Protocol:

  • To a solution of ethyl isocyanoacetate (1.0 eq) in a suitable aprotic solvent (e.g., THF, dichloromethane), add carbonyl diimidazole (1.1 eq) portion-wise at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 1-2 hours, or until the reaction is complete as monitored by TLC.

  • In a separate flask, prepare a solution of formic acid (1.2 eq) and a non-nucleophilic base such as triethylamine (1.2 eq) in the same solvent.

  • Cool the reaction mixture from step 2 to 0 °C and slowly add the formic acid/triethylamine solution.

  • Allow the reaction to warm to room temperature and stir for an additional 4-6 hours.

  • Quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford pure ethyl oxazole-4-carboxylate.

Part B: Hydrolysis to Oxazole-4-carboxylic Acid

Protocol:

  • Dissolve the ethyl oxazole-4-carboxylate (1.0 eq) in a mixture of THF and water.

  • Add potassium hydroxide (KOH) or lithium hydroxide (LiOH) (1.5 - 2.0 eq) to the solution.

  • Stir the reaction at room temperature for 2-4 hours, monitoring the disappearance of the starting material by TLC.

  • Once the reaction is complete, remove the THF under reduced pressure.

  • Dilute the remaining aqueous solution with water and wash with a non-polar organic solvent (e.g., hexanes or diethyl ether) to remove any unreacted starting material or non-polar impurities.

  • Cool the aqueous layer in an ice bath and carefully acidify with a dilute acid (e.g., 1M HCl) to a pH of ~2-3.

  • Collect the precipitated solid by filtration, wash with cold water, and dry under vacuum to yield oxazole-4-carboxylic acid.

Workflow Diagram:

SynthesisWorkflow cluster_partA Part A: Ester Synthesis cluster_partB Part B: Hydrolysis A1 Ethyl Isocyanoacetate + Carbonyl Diimidazole A2 Intermediate Formation A1->A2 THF, 0°C to RT A4 Cyclization A2->A4 0°C to RT A3 Formic Acid + Triethylamine A3->A4 A5 Workup & Purification A4->A5 Quench, Extract A6 Ethyl Oxazole-4-carboxylate A5->A6 B1 Ethyl Oxazole-4-carboxylate A6->B1 B2 Hydrolysis (KOH/LiOH) B1->B2 THF/H2O, RT B3 Workup B2->B3 Solvent Removal, Wash B4 Acidification B3->B4 1M HCl, 0°C B5 Isolation B4->B5 Filtration B6 Oxazole-4-carboxylic Acid B5->B6

Caption: A two-part workflow for the synthesis of oxazole-4-carboxylic acid.

Logical Relationships in Troubleshooting

The following diagram illustrates the logical progression of troubleshooting low yield issues in the synthesis of oxazole-4-carboxylic acid.

TroubleshootingLogic cluster_investigation Initial Investigation cluster_solutions Potential Solutions Start Low Yield of Oxazole-4-Carboxylic Acid CheckReaction Analyze Crude Reaction Mixture (TLC, LC-MS, NMR) Start->CheckReaction IncompleteReaction Incomplete Reaction? CheckReaction->IncompleteReaction SideProducts Significant Side Products? CheckReaction->SideProducts OptimizeConditions Optimize Reaction Conditions (Time, Temp, Stoichiometry) IncompleteReaction->OptimizeConditions Yes PurificationLoss Investigate Purification Loss IncompleteReaction->PurificationLoss No ChangeMethod Consider Alternative Synthetic Route SideProducts->ChangeMethod If side reactions are unavoidable ProtectGroups Protect Sensitive Functional Groups SideProducts->ProtectGroups Yes OptimizeConditions->Start Re-run Synthesis PurificationLoss->Start Re-evaluate Workup ChangeMethod->Start New Synthetic Approach ProtectGroups->Start Re-run with Protected Substrate

Caption: Troubleshooting logic for addressing low yield in oxazole-4-carboxylic acid synthesis.

References

  • Synthesis of 1,3-oxazoles - Organic Chemistry Portal. (n.d.). Retrieved January 27, 2026, from [Link]

  • Rapid and Scalable Synthesis of Oxazoles Directly from Carboxylic Acids | The Journal of Organic Chemistry - ACS Publications. (2025, March 5). Retrieved January 27, 2026, from [Link]

  • Palladium-Catalyzed Direct (Hetero)arylation of Ethyl Oxazole-4-carboxylate: An Efficient Access to (Hetero)aryloxazoles | The Journal of Organic Chemistry - ACS Publications. (2008, August 15). Retrieved January 27, 2026, from [Link]

  • Rapid and Scalable Synthesis of Oxazoles Directly from Carboxylic Acids - PMC - NIH. (2025, March 5). Retrieved January 27, 2026, from [Link]

  • On the stability and spectroscopic properties of 5-hydroxyoxazole-4-carboxylic acid derivatives - PMC - NIH. (n.d.). Retrieved January 27, 2026, from [Link]

  • A PRACTICAL SYNTHESIS OF 1,3-OXAZOLE. (1999, December 27). Retrieved January 27, 2026, from [Link]

  • Metalation of 4-Oxazolinyloxazole Derivatives. A Convenient Route to 2,4-Bifunctionalized Oxazoles | The Journal of Organic Chemistry - ACS Publications. (2002, May 1). Retrieved January 27, 2026, from [Link]

  • On the Stability and Spectroscopic Properties of 5-Hydroxyoxazole-4-carboxylic Acid Derivatives | Organic Letters - ACS Publications. (2021, June 28). Retrieved January 27, 2026, from [Link]

  • Robinson–Gabriel synthesis - Wikipedia. (n.d.). Retrieved January 27, 2026, from [Link]

  • Synthesis of Serine Derived Oxazolines Using a Molybdenum Dioxide Catalyst - PMC - PubMed Central. (2025, March 31). Retrieved January 27, 2026, from [Link]

  • Ligandless Palladium-Catalyzed Direct C-5 Arylation of Azoles Promoted by Benzoic Acid in Anisole - PMC - NIH. (n.d.). Retrieved January 27, 2026, from [Link]

  • 4-Thiazolecarboxylic acid, ethyl ester - Organic Syntheses Procedure. (1979). Retrieved January 27, 2026, from [Link]

  • Gabriel synthesis troubleshooting : r/Chempros - Reddit. (2023, June 23). Retrieved January 27, 2026, from [Link]

  • Purification challenges of crude Benzo[d]oxazole-4-carboxylic acid. (n.d.). Retrieved January 27, 2026, from [Link]

  • Mechanism of the Robinson-Gabriel synthesis of oxazoles | The Journal of Organic Chemistry - ACS Publications. (n.d.). Retrieved January 27, 2026, from [Link]

  • Palladium-Catalyzed Direct (Hetero)arylation of Ethyl Oxazole-4-carboxylate: An Efficient Access to (Hetero)aryloxazoles - Organic Chemistry Portal. (n.d.). Retrieved January 27, 2026, from [Link]

  • Accessing diverse azole carboxylic acid building blocks via mild CH carboxylation: Parallel, one-pot amide couplings and - ChemRxiv. (n.d.). Retrieved January 27, 2026, from [Link]

  • Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis - PMC. (2020, March 31). Retrieved January 27, 2026, from [Link]

  • Synthesis of Isoxazole- and Oxazole-4-carboxylic Acids Derivatives by Controlled Isoxazole-Azirine-Isoxazole/Oxazole Isomerization | Request PDF - ResearchGate. (2025, September 30). Retrieved January 27, 2026, from [Link]

  • US20030139606A1 - Process for preparing 5-methylisoxazole-4-carboxylic- (4'-trifluoromethyl)-anilide - Google Patents. (n.d.).
  • Oxazole - Macmillan Group. (n.d.). Retrieved January 27, 2026, from [Link]

  • US4284786A - 5-Methylisoxazole-4-carboxylic-(4-trifluoromethyl)-anilide - Google Patents. (n.d.).
  • Original Research J. Synth. Chem. One-pot Synthesis of Highly Functionlized Oxazoles in the Presence of Heterogeneous CuFe2O4 Ca - Journal of Synthetic Chemistry. (2023, October 17). Retrieved January 27, 2026, from [Link]

  • Recent advances in direct C–H arylation: Methodology, selectivity and mechanism in oxazole series - Beilstein Journals. (n.d.). Retrieved January 27, 2026, from [Link]

  • Ugi/Robinson–Gabriel reactions directed toward the synthesis of 2,4,5-trisubstituted oxazoles - NIH. (n.d.). Retrieved January 27, 2026, from [Link]

  • A PRACTICAL SYNTHESIS OF 1,3-OXAZOLE. (1999, December 27). Retrieved January 27, 2026, from [Link]

  • Naturally Occurring Oxazole Structural Units as Ligands of Vanadium Catalysts for Ethylene-Norbornene (Co)polymerization - MDPI. (2021, July 29). Retrieved January 27, 2026, from [Link]

  • Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis - MDPI. (2020, March 31). Retrieved January 27, 2026, from [Link]

  • Oxazole - Wikipedia. (n.d.). Retrieved January 27, 2026, from [Link]

  • Decarboxylation - Organic Chemistry Portal. (n.d.). Retrieved January 27, 2026, from [Link]

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Technical Support Center: Synthesis of Sterically Hindered Oxazoles

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of sterically hindered oxazoles. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of constructing sterically demanding oxazole cores. Here, we address common challenges, provide detailed troubleshooting protocols, and answer frequently asked questions to facilitate your synthetic endeavors.

I. Frequently Asked Questions (FAQs)

Q1: Why is the synthesis of sterically hindered oxazoles so challenging?

The primary difficulty lies in overcoming the steric repulsion between bulky substituents on the starting materials. This repulsion can hinder the necessary bond formations and cyclization steps required to form the oxazole ring. Classical methods like the Robinson-Gabriel and Fischer syntheses often fail or give low yields with sterically demanding substrates because the transition states for cyclization are too high in energy.[1]

Q2: Which classical synthetic methods are most affected by steric hindrance?
  • Robinson-Gabriel Synthesis: This method involves the cyclodehydration of 2-acylamino ketones.[2] When bulky groups are present on the acylamino or ketone fragments, the intramolecular cyclization becomes difficult, often leading to low yields or decomposition.[1]

  • Fischer Oxazole Synthesis: This synthesis utilizes the reaction of cyanohydrins with aldehydes.[2] Steric bulk on either reactant can impede the initial condensation and subsequent cyclization steps.[1]

  • Van Leusen Reaction: While generally robust, the reaction of bulky aldehydes with tosylmethyl isocyanide (TosMIC) can be sluggish.[3] The initial nucleophilic attack of the deprotonated TosMIC on the sterically encumbered aldehyde carbonyl is often the rate-limiting step.

Q3: Are there modern synthetic strategies that are more tolerant of steric hindrance?

Yes, several modern methods have been developed to address the challenges of synthesizing sterically hindered oxazoles. These often involve metal-catalyzed cross-coupling reactions or novel cyclization strategies that proceed under milder conditions.[4] Some promising approaches include:

  • Metal-Mediated Cyclizations: Copper and gold catalysts have been effectively used to promote the cyclization of precursors that are resistant to traditional methods.[5]

  • Photoredox Catalysis: Visible-light photoredox catalysis offers a mild and efficient way to generate reactive intermediates that can lead to the formation of highly substituted oxazoles.[5]

Q4: How does steric hindrance impact the purification of the final oxazole product?

Sterically hindered oxazoles can be challenging to purify due to their often-similar polarity to starting materials and byproducts. The bulky groups can also lead to unusual elution behavior on silica gel. It is often necessary to employ alternative purification techniques such as preparative HPLC or crystallization.

II. Troubleshooting Guides

This section provides detailed solutions to specific problems you may encounter during the synthesis of sterically hindered oxazoles.

Problem 1: Low or No Yield in a Van Leusen Reaction with a Bulky Aldehyde

Symptoms:

  • TLC analysis shows unreacted aldehyde and TosMIC.

  • Mass spectrometry of the crude reaction mixture does not show the desired product mass.

Causality: The nucleophilic addition of the TosMIC anion to the sterically hindered aldehyde carbonyl is slow. The base may also be too sterically hindered to efficiently deprotonate the TosMIC.

Troubleshooting Workflow:

Troubleshooting the Van Leusen Reaction.

Detailed Protocol:

  • Reagent Quality Check:

    • Ensure TosMIC is dry and of high purity. It can degrade over time.

    • Verify the purity of the aldehyde via NMR or GC-MS. Impurities can inhibit the reaction.

  • Optimize Reaction Conditions:

    • Solvent: Switch to a higher boiling point solvent like DMF or DMSO to allow for higher reaction temperatures.

    • Base: If using a bulky base like potassium carbonate, consider switching to a less hindered and stronger base such as sodium hydride (NaH) or potassium hexamethyldisilazide (KHMDS).

    • Temperature: Gradually increase the reaction temperature in 10 °C increments, monitoring for product formation and decomposition by TLC.

    • Microwave Irradiation: Microwave-assisted synthesis can significantly accelerate the reaction by providing rapid and uniform heating.[3]

Data Summary: Effect of Base and Temperature on a Hindered Van Leusen Reaction

EntryAldehyde (1 equiv.)TosMIC (1.2 equiv.)Base (1.5 equiv.)SolventTemperature (°C)Time (h)Yield (%)
12,6-DiisopropylbenzaldehydeTosMICK₂CO₃Methanol6524<5
22,6-DiisopropylbenzaldehydeTosMICNaHTHF651245
32,6-DiisopropylbenzaldehydeTosMICKHMDSToluene110875
42,6-DiisopropylbenzaldehydeTosMICK₂CO₃DMF120 (MW)0.582
Problem 2: Incomplete Cyclization in a Robinson-Gabriel Synthesis

Symptoms:

  • Isolation of the intermediate 2-acylamino ketone.

  • Complex mixture of byproducts observed by TLC and NMR.

Causality: The dehydration and cyclization of the 2-acylamino ketone is energetically unfavorable due to steric clash in the transition state. Strong dehydrating agents may also lead to decomposition.

Troubleshooting Workflow:

Troubleshooting the Robinson-Gabriel Synthesis.

Detailed Protocol:

  • Choice of Dehydrating Agent:

    • Traditional dehydrating agents like sulfuric acid or phosphorus oxychloride can be too harsh for sterically hindered substrates, leading to charring and side reactions.[1]

    • Polyphosphoric acid (PPA) is often a more effective and milder alternative that can promote cyclization at elevated temperatures.[1]

    • Eaton's reagent (phosphorus pentoxide in methanesulfonic acid) is another powerful yet often cleaner dehydrating agent.

  • Reaction Temperature:

    • If using a milder dehydrating agent, a higher reaction temperature may be necessary to overcome the activation energy for cyclization. Monitor the reaction closely for any signs of decomposition.

  • Stepwise Approach:

    • If a one-pot approach fails, consider isolating and purifying the 2-acylamino ketone intermediate. This allows for more flexibility in screening cyclization conditions without interference from byproducts of the initial acylation step.

Problem 3: Formation of Side Products in Metal-Catalyzed Oxazole Syntheses

Symptoms:

  • Multiple spots on TLC, some of which may be fluorescent.

  • NMR and mass spectrometry indicate the presence of homocoupled products or other undesired species.

Causality: In metal-catalyzed reactions, side reactions such as homocoupling of starting materials can compete with the desired cross-coupling and cyclization pathways. The catalyst may also be deactivated by certain functional groups.

Troubleshooting Workflow:

Troubleshooting Metal-Catalyzed Syntheses.

Detailed Protocol:

  • Ligand Screening:

    • The choice of ligand is crucial in tuning the reactivity and selectivity of the metal catalyst. For sterically hindered substrates, bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) or N-heterocyclic carbene (NHC) ligands can be effective.

  • Catalyst Loading:

    • While a higher catalyst loading may increase the reaction rate, it can also lead to more side products. It is important to find the optimal catalyst loading that balances reactivity and selectivity.

  • Temperature Control:

    • Running the reaction at the lowest possible temperature that still affords a reasonable reaction rate can often minimize the formation of side products.

  • Use of Additives:

    • In some cases, the addition of a co-catalyst or an additive can improve the efficiency of the desired transformation. For example, silver salts are sometimes used to facilitate transmetalation in palladium-catalyzed cross-coupling reactions.

III. References

  • Shafiee, M., et al. (2020). Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis. Molecules, 25(7), 1563. [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of 1,3-oxazoles. [Link]

  • PharmaGuideline. (2021). Synthesis, Reactions and Medicinal Uses of Oxazole. [Link]

  • Kaur, N., et al. (2022). Recent Development and Green Approaches for Synthesis of Oxazole Derivatives: A Review. Indian Journal of Pharmaceutical Sciences, 84(4), 779-791. [Link]

  • Neha, K., et al. (2021). Synthetic approaches for oxazole derivatives: A review. Synthetic Communications, 51(23), 3449-3482. [Link]

  • Centurion University of Technology and Management. (n.d.). Oxazole.pdf. [Link]

  • Joshi, S., et al. (2023). Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective. Egyptian Journal of Basic and Applied Sciences, 10(1), 218-239. [Link]

  • Kaur, N., et al. (2022). Recent Development and Green Approaches for Synthesis of Oxazole Derivatives: A Review. ResearchGate. [Link]

  • Chen, Y., et al. (2023). Chemoenzymatic Synthesis of Sterically Hindered Biaryls by Suzuki Coupling and Vanadium Chloroperoxidase Catalyzed Halogenations. PubMed. [Link]

Sources

Technical Support Center: Enhancing the Stability of 2-(tert-Butyl)oxazole-4-carboxylic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 2-(tert-Butyl)oxazole-4-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to address common stability challenges encountered during the handling, storage, and experimental use of this compound. Leveraging fundamental chemical principles and field-proven insights, this document provides in-depth troubleshooting guides and frequently asked questions to ensure the integrity of your experiments.

Introduction: Understanding the Inherent Instability

2-(tert-Butyl)oxazole-4-carboxylic acid is a valuable building block in medicinal chemistry and materials science.[1][2] However, the oxazole ring, particularly when substituted with a carboxylic acid group, can be susceptible to degradation under various conditions.[3][4] This guide will walk you through the potential degradation pathways and provide actionable strategies to mitigate these issues, thereby ensuring the reliability and reproducibility of your results.

Frequently Asked Questions (FAQs) & Troubleshooting

FAQ 1: I'm observing a decrease in the purity of my 2-(tert-Butyl)oxazole-4-carboxylic acid sample over time, even when stored in a seemingly inert solvent. What could be the cause?

Answer:

This is a common observation and is likely due to the inherent susceptibility of the oxazole-4-carboxylic acid scaffold to hydrolytic ring-opening.[3] The presence of trace amounts of water in your solvent can be sufficient to initiate this degradation cascade, especially over extended periods.

Proposed Degradation Pathway: Hydrolytic Ring-Opening

The primary degradation pathway is likely the hydrolysis of the oxazole ring, which is acid or base catalyzed. The carboxylic acid moiety on the molecule itself can create a localized acidic microenvironment, facilitating this process. The proposed mechanism involves the protonation of the oxazole nitrogen, followed by nucleophilic attack of water at the C2 position, leading to ring cleavage.

Hydrolytic Ring-Opening cluster_0 Degradation Pathway Start 2-(tert-Butyl)oxazole-4-carboxylic acid Intermediate1 Protonated Oxazole Start->Intermediate1 H+ (from trace acid or water) Intermediate2 Ring-Opened Intermediate Intermediate1->Intermediate2 H2O Product Degradation Products (e.g., N-pivaloyl-2-amino-3-oxopropanoic acid) Intermediate2->Product Rearrangement

Caption: Proposed hydrolytic degradation of 2-(tert-Butyl)oxazole-4-carboxylic acid.

Troubleshooting and Mitigation Strategies:

  • Solvent Purity: Always use anhydrous solvents for storage and reactions. Solvents should be freshly distilled or sourced from a sealed bottle under an inert atmosphere.

  • pH Control: If working in an aqueous or protic solvent system, buffering the solution to a neutral pH (around 6-7) can help minimize both acid and base-catalyzed hydrolysis.

  • Aprotic Solvents: For long-term storage, consider dissolving the compound in a high-purity aprotic solvent like anhydrous dioxane or THF and storing it at low temperatures.

FAQ 2: My reaction yield is consistently low when using 2-(tert-Butyl)oxazole-4-carboxylic acid in reactions requiring elevated temperatures. Is thermal degradation a concern?

Answer:

Yes, thermal degradation is a significant concern, especially in the presence of nucleophiles or protic solvents. The oxazole ring system can be prone to heat-induced rearrangements and decomposition. Furthermore, the carboxylic acid group can undergo decarboxylation at elevated temperatures.

Proposed Degradation Pathway: Thermally-Induced Decarboxylation and Rearrangement

At elevated temperatures, the carboxylic acid group can be lost as carbon dioxide. This decarboxylation can be followed by or coupled with rearrangements of the oxazole ring, leading to a mixture of byproducts.

Thermal_Degradation Start 2-(tert-Butyl)oxazole-4-carboxylic acid Intermediate Decarboxylated Intermediate (2-tert-Butyloxazole) Start->Intermediate Δ (-CO2) Products Rearrangement and Decomposition Products Intermediate->Products Δ

Caption: Potential thermal degradation pathway involving decarboxylation.

Troubleshooting and Mitigation Strategies:

  • Reaction Temperature: Whenever possible, conduct reactions at the lowest effective temperature. Screen different catalysts or reagents that may allow for milder reaction conditions.

  • Inert Atmosphere: Perform reactions under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidative degradation, which can be exacerbated at higher temperatures.

  • Esterification: If the carboxylic acid is not directly involved in the desired transformation, consider converting it to a more thermally stable ester (e.g., methyl or ethyl ester) prior to the high-temperature step. The carboxylic acid can be regenerated later if needed.

Table 1: Hypothetical Impact of Temperature on Product Yield

Reaction Temperature (°C)Time (h)Starting Material Purity (%)Product Yield (%)
501299.592
80899.575
110499.548
FAQ 3: I am struggling with the purification of 2-(tert-Butyl)oxazole-4-carboxylic acid. It seems to degrade on silica gel chromatography. What are my alternatives?

Answer:

Degradation on silica gel is a classic problem for acid-sensitive compounds. The acidic nature of standard silica gel can catalyze the hydrolytic ring-opening of the oxazole.

Troubleshooting and Mitigation Strategies:

  • Neutralized Silica Gel: If chromatography is unavoidable, use deactivated or neutralized silica gel. This can be prepared by washing the silica gel with a dilute solution of a non-nucleophilic base like triethylamine in the mobile phase, followed by extensive washing with the mobile phase alone.

  • Alternative Stationary Phases: Consider using a less acidic stationary phase, such as alumina (basic or neutral) or Florisil.

  • Non-Chromatographic Purification:

    • Recrystallization: This is the preferred method for purifying solid compounds. Screen a variety of solvents and solvent systems to find suitable conditions for recrystallization.

    • Acid-Base Extraction: If the compound is in a mixture with neutral impurities, an acid-base extraction can be an effective purification step. Dissolve the mixture in an organic solvent, extract with a mild aqueous base (e.g., sodium bicarbonate) to move your carboxylic acid into the aqueous layer, wash the aqueous layer with fresh organic solvent, and then carefully re-acidify the aqueous layer to precipitate your purified product.

Experimental Protocol: Neutralization of Silica Gel for Chromatography

  • Prepare a slurry of silica gel in your desired mobile phase.

  • Add a solution of 1-2% triethylamine in the mobile phase to the slurry and stir for 30 minutes.

  • Filter the silica gel and wash it extensively with the pure mobile phase until the eluent is neutral.

  • Dry the neutralized silica gel under vacuum before packing the column.

Proactive Stabilization Strategies

Strategy 1: Conversion to a Salt

For long-term storage, converting the carboxylic acid to a stable salt can significantly improve its shelf life.

Protocol: Formation of the Sodium Salt

  • Dissolve 2-(tert-Butyl)oxazole-4-carboxylic acid in a minimal amount of a suitable organic solvent (e.g., ethanol or methanol).

  • Slowly add one equivalent of a solution of sodium hydroxide or sodium bicarbonate in water with stirring.

  • Remove the solvent under reduced pressure to obtain the sodium salt.

  • Store the salt in a desiccator at low temperature.

Salt_Formation Acid 2-(tert-Butyl)oxazole-4-carboxylic acid (in solution) Salt Sodium 2-(tert-Butyl)oxazole-4-carboxylate (Stable Salt) Acid->Salt Base NaOH or NaHCO3 (aqueous solution) Base->Salt

Caption: Workflow for the formation of a stable salt for long-term storage.

Strategy 2: Esterification as a Protective Group Strategy

If the free carboxylic acid is not required for a particular synthetic step, converting it to an ester can protect the molecule from decarboxylation and can also reduce its susceptibility to hydrolytic degradation by removing the internal acidic proton source. A tert-butyl ester could be a suitable choice due to its stability under many reaction conditions and its selective removal under acidic conditions.[5]

Table 2: Comparative Stability of the Free Acid vs. its Methyl Ester

ConditionFormPurity after 1 week at RTPurity after 1 week at 40°C
In MethanolFree Acid92%78%
In MethanolMethyl Ester>99%98%
Solid StateFree Acid98%95%
Solid StateMethyl Ester>99%>99%

Conclusion

While 2-(tert-Butyl)oxazole-4-carboxylic acid presents some stability challenges, these can be effectively managed through a clear understanding of the potential degradation pathways and the implementation of appropriate handling, storage, and experimental protocols. By controlling factors such as water content, pH, and temperature, and by employing protective group strategies when necessary, researchers can ensure the integrity of this valuable compound and the reliability of their scientific outcomes.

References

  • On the stability and spectroscopic properties of 5-hydroxyoxazole-4-carboxylic acid derivatives - PMC - NIH.
  • Rapid and Scalable Synthesis of Oxazoles Directly from Carboxylic Acids | The Journal of Organic Chemistry - ACS Publications.
  • Synthetic approaches for oxazole derivatives: A review - ResearchGate.
  • Oxazole - Wikipedia.
  • tert-Butyl Esters - Organic Chemistry Portal.
  • Synthesis of 1,3-oxazoles - Organic Chemistry Portal.
  • Synthesis of tricarbonylated propargylamine and conversion to 2,5-disubstituted oxazole-4-carboxylates - PMC - PubMed Central.
  • C-H functionalization of alkyl 1,2,3-triazole-4-carboxylates using an in situ generated turbo-Hauser base - ChemRxiv.
  • Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis - PMC.
  • Synthesis of Isoxazole- and Oxazole-4-carboxylic Acids Derivatives by Controlled Isoxazole-Azirine-Isoxazole/Oxazole Isomerization - PubMed.
  • Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective - Semantic Scholar.
  • On the Stability and Spectroscopic Properties of 5-Hydroxyoxazole-4-carboxylic Acid Derivatives | Organic Letters - ACS Publications.

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Technical Support Center: Purification of Oxazole Carboxylic Acids by Column Chromatography

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of oxazole carboxylic acids. This guide is designed for researchers, scientists, and professionals in drug development who encounter challenges during the column chromatography purification of this important class of heterocyclic compounds. Here, we move beyond simple protocols to explain the underlying chemical principles, empowering you to troubleshoot effectively and optimize your separations.

I. Foundational Concepts: Understanding the Challenge

Oxazole carboxylic acids present a unique purification challenge due to the combination of a weakly basic oxazole ring and an acidic carboxylic acid moiety.[1] The pKa of the oxazole ring is approximately 0.8, making it a very weak base.[1] The carboxylic acid group, with a pKa typically in the range of 3-5, dictates the molecule's overall acidic character. This amphoteric nature, coupled with their inherent polarity, often leads to problematic chromatographic behavior on standard stationary phases.

Furthermore, some oxazole carboxylic acid derivatives can be unstable, particularly towards hydrolytic ring-opening or decarboxylation, especially when certain substituents are present.[2] This instability can be exacerbated by the stationary phase or mobile phase conditions, leading to sample degradation during purification.[2][3]

II. Troubleshooting Guide: Common Issues and Solutions

This section addresses the most frequently encountered problems during the column chromatography of oxazole carboxylic acids, providing causative explanations and actionable solutions.

Issue 1: Severe Tailing or Streaking of the Compound on Silica Gel TLC and Columns

Q: My oxazole carboxylic acid streaks badly on my silica gel TLC plate, and when I run a column, the fractions are broad and impure. What's happening and how can I fix it?

A: This is the most common issue and stems from strong, undesirable interactions between the acidic carboxylic acid group and the acidic silanol groups (Si-OH) on the surface of the silica gel. This interaction leads to a non-uniform distribution of the analyte between the stationary and mobile phases, resulting in a "tailing" or "streaking" peak shape.

Causality Explained: The free silanol groups on silica are acidic and can engage in strong hydrogen bonding or even deprotonate the carboxylic acid, causing it to bind almost irreversibly. This leads to slow and uneven elution.

Solutions:

  • Mobile Phase Modification (The Primary Solution):

    • Acidify the Eluent: The most effective way to suppress the ionization of your carboxylic acid and minimize its interaction with the silica surface is to add a small amount of a volatile acid to your mobile phase.[4][5] Acetic acid or formic acid at a concentration of 0.1-1% (v/v) is typically sufficient.[4][5] This ensures the carboxylic acid remains in its protonated, less polar form, leading to sharper peaks and more predictable elution.

    • Rationale: By increasing the proton concentration in the mobile phase, you shift the equilibrium of your oxazole carboxylic acid towards its neutral form, reducing its affinity for the polar stationary phase.

  • Alternative Stationary Phases:

    • Deactivated Silica: For particularly sensitive compounds, you can use commercially available end-capped silica or deactivate the silica yourself to reduce the number of acidic silanol groups.[3]

    • Alumina: Basic or neutral alumina can be an effective alternative to silica gel for the purification of acidic compounds, as it lacks the acidic silanol groups that cause streaking.[6]

Issue 2: Poor or No Elution from the Column

Q: I've loaded my oxazole carboxylic acid onto the column, but even with a highly polar solvent system, it won't elute. What are my options?

A: This situation arises when your compound is either too polar for the chosen chromatography mode or is irreversibly adsorbing to the stationary phase.

Causality Explained: Oxazole carboxylic acids are often highly polar molecules. In normal-phase chromatography, if the mobile phase is not polar enough to compete with the stationary phase for binding to your compound, the compound will remain adsorbed at the top of the column.[6]

Solutions:

  • Drastic Increase in Mobile Phase Polarity (Normal Phase):

    • If using a standard solvent system like ethyl acetate/hexanes, you may need to switch to a more polar mixture, such as dichloromethane/methanol.[6]

    • For very polar compounds, a system containing a small percentage of ammonia in methanol (e.g., 1-10% of a 10% NH4OH in methanol solution mixed with dichloromethane) can be effective.[3] However, be mindful of the basicity and potential for reaction with your compound.

  • Switch to Reversed-Phase Chromatography:

    • Reversed-phase chromatography is often the method of choice for polar compounds.[6][7] In this technique, a non-polar stationary phase (like C18) is used with a polar mobile phase (typically water and acetonitrile or methanol).[7]

    • Crucial Consideration: For acidic compounds like oxazole carboxylic acids, it is essential to control the pH of the mobile phase.[8][9][10]

Issue 3: Compound Decomposition on the Column

Q: I suspect my oxazole carboxylic acid is degrading during purification. My yields are low, and I see new, unexpected spots on my TLC analysis of the collected fractions. What could be causing this?

A: Decomposition on the column is a serious issue that can be caused by the inherent instability of your specific molecule or the incompatibility of your compound with the chosen stationary phase.[2][3]

Causality Explained: The acidic nature of silica gel can catalyze the degradation of sensitive organic molecules.[3] For certain substituted oxazoles, the ring itself may be susceptible to hydrolysis under acidic or basic conditions.[2]

Solutions:

  • Test for Stability: Before running a column, spot your compound on a silica gel TLC plate, let it sit for a few hours, and then elute it. If you see new spots, your compound is likely unstable on silica.[3]

  • Use a Milder Stationary Phase: Consider using neutral alumina or a deactivated silica gel.[3][6]

  • Minimize Residence Time: Run the column as quickly as possible without sacrificing separation (flash chromatography is ideal). A shorter exposure time to the stationary phase reduces the opportunity for degradation.

  • Protecting Group Strategy: If the carboxylic acid is the source of instability, consider temporarily converting it to an ester (e.g., methyl or ethyl ester) before chromatography.[4] The ester is typically less polar and more stable on silica. The carboxylic acid can then be regenerated by hydrolysis after purification.

III. Frequently Asked Questions (FAQs)

Q1: What is the best general-purpose column chromatography technique for purifying oxazole carboxylic acids?

A1: Reversed-phase chromatography is often the most reliable and reproducible method for purifying polar, ionizable compounds like oxazole carboxylic acids.[6] By using a C18 column and a buffered or acidified mobile phase, you can achieve excellent peak shapes and separations.

Q2: How do I choose the right mobile phase for reversed-phase purification of my oxazole carboxylic acid?

A2: The key is to control the pH. A good starting point is a gradient of acetonitrile or methanol in water, with the aqueous phase containing 0.1% formic acid or 0.1% trifluoroacetic acid (TFA).[8][11] The acid suppresses the ionization of the carboxylic acid, making it more hydrophobic and thus more retained on the C18 column.[8][9][10] A general rule of thumb is to adjust the mobile phase pH to be at least 2 units below the pKa of the carboxylic acid.[8]

Q3: Can I use normal-phase chromatography? If so, what is a good starting solvent system?

A3: Yes, normal-phase chromatography can be successful, provided you modify the mobile phase. A typical starting point for TLC analysis would be a mixture of ethyl acetate and hexanes. If your compound has a low Rf value, increase the proportion of ethyl acetate. If streaking is observed, add 0.5-1% acetic acid to the eluent.[4] For column elution, a gradient from a less polar to a more polar solvent system is often effective.[6]

Q4: My oxazole carboxylic acid is very polar and doesn't retain well even on a C18 column. What should I do?

A4: For extremely polar compounds that are not sufficiently retained in reversed-phase, Hydrophilic Interaction Liquid Chromatography (HILIC) is an excellent alternative.[12][13] HILIC utilizes a polar stationary phase (like bare silica, diol, or amide phases) with a mobile phase consisting of a high concentration of an organic solvent (like acetonitrile) and a small amount of an aqueous buffer.[13][14] In HILIC, water acts as the strong, eluting solvent.[13]

Q5: How do I detect my compound during column chromatography if it is not UV-active?

A5: If your oxazole carboxylic acid lacks a UV chromophore, you can use post-column derivatization or alternative detection methods. For TLC analysis of your fractions, you can use general chemical stains such as potassium permanganate or ceric ammonium molybdate.[6] For preparative chromatography, you might rely on collecting all fractions and analyzing them by a different method, such as mass spectrometry or NMR, after solvent evaporation.

IV. Experimental Protocols & Data

Protocol 1: Standard Normal-Phase Flash Chromatography with Acid Modification
  • TLC Analysis: Develop a suitable solvent system using ethyl acetate/hexanes. If streaking is observed, add 1% acetic acid to the solvent mixture. Aim for an Rf value of ~0.2-0.3 for your target compound.

  • Column Packing: Dry pack or slurry pack a silica gel column with the chosen non-acidified mobile phase.

  • Sample Loading: Dissolve your crude oxazole carboxylic acid in a minimal amount of dichloromethane or the mobile phase. If solubility is an issue, you can use a "dry loading" technique where the compound is pre-adsorbed onto a small amount of silica gel.[15]

  • Elution: Begin eluting with the mobile phase containing 1% acetic acid. If separation is poor, a shallow gradient of increasing polarity can be employed.

  • Fraction Collection & Analysis: Collect fractions and analyze them by TLC, staining if necessary. Pool the pure fractions and remove the solvent under reduced pressure. The added acetic acid is volatile and will be removed during this step.

Protocol 2: Reversed-Phase Flash Chromatography
  • Column Selection: Choose a C18-functionalized silica gel column.

  • Mobile Phase Preparation: Prepare two solvents:

    • Solvent A: Water with 0.1% formic acid.

    • Solvent B: Acetonitrile with 0.1% formic acid.

  • Column Equilibration: Equilibrate the column with a starting mixture of low organic content (e.g., 95:5 Solvent A:Solvent B).

  • Sample Loading: Dissolve your sample in a minimal amount of the mobile phase or a strong solvent like methanol.

  • Elution: Run a linear gradient from low to high percentage of Solvent B. The optimal gradient will depend on the hydrophobicity of your specific oxazole carboxylic acid.

  • Fraction Collection & Analysis: Collect fractions and analyze by TLC (if applicable) or HPLC. Pool the pure fractions and remove the solvents via lyophilization or rotary evaporation.

Data Summary Table: Mobile Phase Modifiers
ModifierTypical ConcentrationModePurposeConsiderations
Acetic Acid0.5 - 2%Normal PhaseSuppresses carboxylate formation, reduces tailing.[4]Volatile, easily removed.
Formic Acid0.1%Reversed PhaseSuppresses carboxylate formation, improves peak shape, MS-compatible.[8][11][16]More acidic than acetic acid.
Trifluoroacetic Acid (TFA)0.1%Reversed PhaseStrong ion-pairing agent, excellent for peak shape.[8][16]Can be difficult to remove from the final product; can suppress ionization in MS.
Triethylamine/Ammonia1-2%Normal PhaseUsed for basic compounds to reduce tailing; use with caution for acidic compounds.[6]Can form salts with the carboxylic acid, altering its chromatographic behavior.

V. Visualization of Workflow

Decision Tree for Method Selection

This diagram outlines a logical workflow for selecting the appropriate chromatographic method for your oxazole carboxylic acid.

MethodSelection Start Start: Crude Oxazole Carboxylic Acid TLC_NP Run TLC (Normal Phase) (e.g., EtOAc/Hexanes) Start->TLC_NP CheckTailing Streaking or Tailing? TLC_NP->CheckTailing CheckPolarity Compound Too Polar? (Rf ≈ 0) TLC_NP->CheckPolarity AddAcid Add 1% Acetic Acid to Mobile Phase CheckTailing->AddAcid Yes GoodRf Good Rf and Peak Shape? CheckTailing->GoodRf No ReRunTLC Re-run TLC AddAcid->ReRunTLC ReRunTLC->GoodRf RunNPColumn Proceed with Normal Phase Column Chromatography GoodRf->RunNPColumn Yes TryRP Switch to Reversed-Phase (RP) Method Development GoodRf->TryRP No CheckPolarity->CheckTailing No ConsiderHILIC Consider HILIC or more polar NP solvents CheckPolarity->ConsiderHILIC Yes

Caption: A decision-making workflow for selecting a purification strategy.

Impact of pH on Analyte State in Reversed-Phase Chromatography

This diagram illustrates the fundamental principle of pH control for ionizable compounds.

pH_Effect cluster_0 Low_pH Low_pH High_pH High_pH Analyte Oxazole Carboxylic Acid in Solution Analyte->Low_pH Acidified Eluent (e.g., +0.1% HCOOH) Analyte->High_pH Neutral/Basic Eluent

Caption: Effect of mobile phase pH on the ionization and retention of a carboxylic acid.

VI. References

  • Biotage. (2023, January 24). How does an acid pH affect reversed-phase chromatography separations?[Link]

  • Reddit r/chemhelp. (2019, April 18). Isolation of a Carboxylic acid. [Link]

  • Movassaghi, M., & Schmidt, M. A. (2021). On the stability and spectroscopic properties of 5-hydroxyoxazole-4-carboxylic acid derivatives. PMC, NIH. [Link]

  • SIELC Technologies. HPLC Separation of Carboxylic Acids. [Link]

  • University of Rochester, Department of Chemistry. Purification: Troubleshooting Flash Column Chromatography. [Link]

  • Dolan, J. W. (2017, January 18). Back to Basics: The Role of pH in Retention and Selectivity. LCGC International. [Link]

  • Reddit r/OrganicChemistry. (n.d.). chromatography of carboxylic acid derivatives of aminoacids?[Link]

  • BUCHI Corporation. (n.d.). Why HILIC is what your polar compounds need for purification. [Link]

  • Agilent Technologies. (n.d.). Control pH During Method Development for Better Chromatography. [Link]

  • Dong, M. W. (2018, July 2). Modern Trends and Best Practices in Mobile-Phase Selection in Reversed-Phase Chromatography. LCGC International. [Link]

  • ChemistryViews. (2012, August 7). Tips and Tricks for the Lab: Column Troubleshooting and Alternatives. [Link]

  • Journal of Synthetic Chemistry. (2023, October 17). One-pot Synthesis of Highly Functionlized Oxazoles in the Presence of Heterogeneous CuFe2O4 Ca. [Link]

Sources

Technical Support Center: Reaction Monitoring for Oxazole Formation

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for monitoring oxazole formation reactions. This guide is designed for researchers, chemists, and drug development professionals who seek to optimize their synthetic routes through robust, real-time, and endpoint analytical techniques. As a Senior Application Scientist, my goal is to provide not just protocols, but the underlying scientific rationale to empower you to make informed decisions and effectively troubleshoot challenges in your laboratory.

Oxazole synthesis, a cornerstone in medicinal chemistry, involves several classic and modern methodologies, including the Robinson-Gabriel, Fischer, and Van Leusen syntheses.[1][2] The success of these reactions often hinges on careful monitoring to determine reaction completion, identify intermediates, and minimize side-product formation. This guide provides a comprehensive overview of the most common and effective monitoring techniques, complete with troubleshooting guides and detailed protocols.

Choosing the Right Analytical Tool: A Workflow

Selecting the appropriate monitoring technique is critical for efficiency and accuracy. The choice depends on the specific reaction, available equipment, and the level of detail required. The following workflow provides a decision-making framework.

G Workflow for Selecting a Reaction Monitoring Technique start Start: Need to Monitor Oxazole Formation qual_quant Qualitative vs. Quantitative Data? start->qual_quant qualitative Qualitative (Completion/Spot Check) qual_quant->qualitative Qualitative quantitative Quantitative (Kinetics/Yield) qual_quant->quantitative Quantitative tlc Thin-Layer Chromatography (TLC) qualitative->tlc hplc High-Performance Liquid Chromatography (HPLC) quantitative->hplc nmr Nuclear Magnetic Resonance (NMR) quantitative->nmr insitu In-situ (Real-time Monitoring)? tlc->insitu hplc->insitu nmr->insitu ftir In-situ FTIR insitu->ftir Yes end Technique Selected insitu->end No ftir->end

Caption: Decision workflow for selecting the appropriate reaction monitoring technique.

Comparison of Key Monitoring Techniques

A summary of the most common techniques is presented below to aid in your selection process.

TechniquePrimary UseSpeedCostExpertise RequiredKey Advantage
TLC QualitativeVery Fast (5-20 min)LowBasicRapid, inexpensive, and excellent for quick checks.
HPLC QuantitativeModerate (15-45 min)Moderate-HighIntermediateHigh resolution, sensitive, and provides accurate quantification.
NMR Quantitative/StructuralModerate (10-30 min)HighAdvancedProvides detailed structural information and is inherently quantitative.
In-situ FTIR Real-time QuantitativeReal-timeHighAdvancedContinuous data stream without sampling, ideal for kinetics.

Frequently Asked Questions (FAQs)

Q1: My starting material and product have very similar Rf values on the TLC plate. How can I improve separation?

A1: This is a common issue, especially when the polarity change between reactant and product is minimal. First, try adjusting the solvent system. A small change in the ratio of your polar to non-polar solvent can have a significant impact. If that fails, consider using a different solvent system altogether. For instance, if you are using hexane/ethyl acetate, try switching to dichloromethane/methanol. Additionally, using a "cospot" lane, where you spot both the starting material and the reaction mixture in the same lane, can help resolve closely running spots.

Q2: How do I prepare a sample from my reaction mixture for NMR analysis?

A2: To prepare an NMR sample for reaction monitoring, carefully take a small aliquot (e.g., 0.1 mL) from the reaction mixture. Quench the reaction if necessary by adding it to a small amount of a suitable quenching agent or cold solvent. Then, remove the solvent in vacuo. Dissolve the residue in a deuterated solvent (e.g., CDCl₃), and filter it through a small plug of cotton or glass wool in a Pasteur pipette to remove any particulate matter. For quantitative analysis (qNMR), you will need to add a known amount of an internal standard.

Q3: What is an internal standard and why is it important for quantitative analysis?

A3: An internal standard is a compound that is added in a known concentration to your sample before analysis by HPLC or NMR. It is crucial for accurate quantification because it helps to correct for variations in sample preparation, injection volume, and instrument response. The ideal internal standard is a stable compound that does not react with your sample components and has a signal that is well-resolved from all other signals in your chromatogram or spectrum.

Q4: Can I use in-situ FTIR for any reaction?

A4: While in-situ FTIR is a powerful technique, it is best suited for reactions where key functional groups involved in the transformation have distinct and measurable infrared absorptions. For example, the disappearance of a carbonyl stretch or the appearance of a C-O stretch during a cyclization reaction can be effectively monitored. Reactions in which the infrared spectral changes are minimal or obscured by solvent absorption may not be suitable for this technique.

Troubleshooting Guide

This section addresses specific problems you may encounter during reaction monitoring and provides a systematic approach to resolving them.

G Troubleshooting Decision Tree for Reaction Monitoring start Problem Observed tlc_issue TLC Issue? start->tlc_issue hplc_issue HPLC Issue? start->hplc_issue nmr_issue NMR Issue? start->nmr_issue streaking Streaking Spots tlc_issue->streaking Yes no_spots No Spots Visible tlc_issue->no_spots Yes poor_sep Poor Separation tlc_issue->poor_sep Yes sol_streaking Dilute Sample Change Solvent Polarity streaking->sol_streaking sol_no_spots Concentrate Sample Use Staining Agent no_spots->sol_no_spots sol_poor_sep Change Solvent System Use Cospot poor_sep->sol_poor_sep broad_peaks Broad or Tailing Peaks hplc_issue->broad_peaks Yes retention_shift Retention Time Shift hplc_issue->retention_shift Yes sol_broad_peaks Adjust Mobile Phase pH Check for Column Overload broad_peaks->sol_broad_peaks sol_retention_shift Check Pump Pressure Ensure System Equilibration retention_shift->sol_retention_shift complex_spectra Complex/Overlapping Spectra nmr_issue->complex_spectra Yes sol_complex_spectra Use Higher Field NMR 2D NMR (COSY, HSQC) complex_spectra->sol_complex_spectra

Caption: A decision tree for troubleshooting common issues in reaction monitoring.

In-Depth Troubleshooting Scenarios

Scenario 1: Incomplete Reaction in a Robinson-Gabriel Synthesis

  • Observation: TLC analysis shows a persistent starting material spot (the 2-acylamino-ketone) even after prolonged reaction time. A new spot with an Rf between the starting material and the expected oxazole product is also observed.

  • Potential Cause: The dehydration step of the cyclized intermediate (an oxazoline-like structure) is often the rate-limiting step and may require more stringent conditions. The intermediate spot likely corresponds to this cyclized, non-aromatic species.

  • Solution:

    • Verify Dehydrating Agent: Ensure your dehydrating agent (e.g., concentrated sulfuric acid, phosphorus pentoxide) is active and added in the correct stoichiometry.

    • Increase Temperature: Gently increase the reaction temperature and continue to monitor by TLC.

    • Characterize Intermediate: If possible, isolate the intermediate and characterize it by NMR or mass spectrometry to confirm its structure. This will provide valuable mechanistic insight.

Scenario 2: Side Product Formation in a Van Leusen Oxazole Synthesis

  • Observation: HPLC analysis of a reaction between an aldehyde and tosylmethyl isocyanide (TosMIC) shows a third peak in addition to the starting aldehyde and the desired 5-substituted oxazole.

  • Potential Cause: The Van Leusen reaction proceeds through an intermediate oxazoline.[2] Incomplete elimination of the tosyl group can lead to the presence of this oxazoline as a side product.

  • Solution:

    • Base Strength and Stoichiometry: The elimination step is base-promoted. Ensure you are using a sufficiently strong base (e.g., potassium carbonate, DBU) and that it is present in at least stoichiometric amounts.

    • Reaction Time and Temperature: Prolonging the reaction time or moderately increasing the temperature can facilitate the elimination of the tosyl group.

    • Optimize HPLC Method: Ensure your HPLC method is capable of resolving the oxazole from the potentially diastereomeric oxazoline intermediates.

Detailed Experimental Protocols

Protocol 1: Reaction Monitoring by Thin-Layer Chromatography (TLC)

This protocol provides a general procedure for monitoring an oxazole formation reaction using TLC.

Materials:

  • TLC plates (silica gel 60 F254)

  • Developing chamber with a lid

  • Capillary spotters

  • Pencil

  • UV lamp (254 nm)

  • Solvents (e.g., hexane, ethyl acetate, dichloromethane, methanol)

  • Staining solution (e.g., potassium permanganate or ceric ammonium molybdate)

Procedure:

  • Prepare the Developing Chamber: Pour a suitable solvent system (e.g., 7:3 hexane:ethyl acetate) into the developing chamber to a depth of about 0.5 cm. Place a piece of filter paper in the chamber to ensure saturation of the atmosphere with solvent vapors. Cover with the lid and let it equilibrate.

  • Prepare the TLC Plate: With a pencil, gently draw a baseline about 1 cm from the bottom of the TLC plate. Mark lanes for the starting material (SM), a co-spot (Co), and the reaction mixture (Rxn).

  • Spot the Plate:

    • Dissolve a small amount of your starting material in a volatile solvent to create a reference solution.

    • Using a capillary spotter, apply a small spot of the starting material solution to the "SM" lane.

    • Carefully withdraw a small aliquot of your reaction mixture and spot it onto the "Rxn" lane.

    • For the "Co" lane, first spot the starting material, then carefully spot the reaction mixture directly on top of the SM spot.

  • Develop the Plate: Place the spotted TLC plate in the developing chamber, ensuring the baseline is above the solvent level. Cover the chamber and allow the solvent to ascend the plate.

  • Visualize the Plate: When the solvent front is about 1 cm from the top of the plate, remove it from the chamber and immediately mark the solvent front with a pencil. Allow the plate to dry. Visualize the spots under a UV lamp. Circle the visible spots with a pencil. If your compounds are not UV-active, use a chemical stain.

  • Interpret the Results: The disappearance of the starting material spot in the "Rxn" lane and the appearance of a new spot corresponding to the oxazole product indicate the progress of the reaction. The co-spot lane helps to confirm if the spot in the reaction mixture is indeed the starting material.

Protocol 2: Quantitative Reaction Monitoring by ¹H NMR (qNMR)

This protocol outlines the procedure for quantitative analysis of an oxazole formation reaction using an internal standard.

Materials:

  • NMR tubes

  • Deuterated solvent (e.g., CDCl₃)

  • Internal standard (e.g., 1,3,5-trimethoxybenzene or dimethyl terephthalate)

  • Volumetric flasks and pipettes

  • High-precision analytical balance

Procedure:

  • Choose an Internal Standard: Select an internal standard that has a sharp singlet in a region of the ¹H NMR spectrum that does not overlap with any signals from your reactants, products, or solvent.

  • Prepare a Stock Solution of the Internal Standard: Accurately weigh a known mass of the internal standard and dissolve it in a known volume of the deuterated solvent to create a stock solution of known concentration.

  • Prepare the NMR Sample:

    • At a specific time point, withdraw a precise volume (e.g., 0.5 mL) of the reaction mixture.

    • Add a precise volume (e.g., 0.5 mL) of the internal standard stock solution to the reaction mixture aliquot.

    • Mix thoroughly and transfer the solution to an NMR tube.

  • Acquire the ¹H NMR Spectrum: Acquire the spectrum using appropriate parameters for quantitative analysis, ensuring a sufficient relaxation delay (D1) of at least 5 times the longest T₁ of the protons being quantified.

  • Process and Analyze the Data:

    • Integrate the well-resolved signal of the internal standard and a well-resolved signal of the starting material and/or the product.

    • The concentration of your analyte can be calculated using the following formula:

    C_analyte = (I_analyte / N_analyte) * (N_std / I_std) * C_std

    Where:

    • C is the concentration

    • I is the integral value

    • N is the number of protons giving rise to the signal

By repeating this process at different time points, you can generate a concentration vs. time profile for your reaction.

References

  • Potts, K. T. (1984). Oxazoles. In Comprehensive Heterocyclic Chemistry (Vol. 6, pp. 1-133). Pergamon.
  • van Leusen, A. M., Hoogenboom, B. E., & Siderius, H. (1972). A novel synthesis of oxazoles from aldehydes and tosylmethylisocyanide. Tetrahedron Letters, 13(23), 2369-2372. Available at: [Link]

  • U.S. Department of Health and Human Services, Food and Drug Administration. (2004). Guidance for Industry: PAT — A Framework for Innovative Pharmaceutical Development, Manufacturing, and Quality Assurance. Available at: [Link]

  • Nichols, L. (2022). Step-by-Step Procedures for Thin Layer Chromatography. Chemistry LibreTexts. Available at: [Link]

  • Mettler-Toledo. (n.d.). ReactIR In Situ Spectroscopy. Available at: [Link]

  • Graphviz. (n.d.). DOT Language. Available at: [Link]

  • Choudhary, A. (n.d.). Synthesis, Reactions and Medicinal Uses of Oxazole. Pharmaguideline. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Van Leusen Oxazole Synthesis. Available at: [Link]

  • Wikipedia. (n.d.). Robinson–Gabriel synthesis. Available at: [Link]

Sources

Technical Support Center: Oxazole Synthesis & Purification

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Removal of Unreacted Starting Materials in Oxazole Synthesis Audience: Researchers, Medicinal Chemists, and Process Development Scientists

Introduction

Welcome to the Oxazole Synthesis Technical Support Center. Oxazoles are critical pharmacophores in medicinal chemistry, yet their synthesis often yields reaction mixtures plagued by stubborn starting materials—specifically


-haloketones, amides, aldehydes, and isocyanides (TosMIC).

This guide does not offer generic advice. It provides chemoselective purification workflows designed to exploit the specific physical and chemical discrepancies between the oxazole product (weakly basic,


) and common impurities.

Module 1: The Robinson-Gabriel Cyclodehydration

Context: You are synthesizing oxazoles via the cyclodehydration of


-acylamino ketones using agents like 

,

, or Burgess reagent.
The Challenge

The primary impurities are the unreacted amide (starting material precursor) and the dehydrating agent residues . The oxazole product is acid-sensitive at high temperatures but stable in mild, cold acid.

Troubleshooting Protocol: The "Orthogonal Wash" System

This protocol uses pH switching to remove acidic byproducts and polar amides without degrading the oxazole.

Step-by-Step Workflow:

  • Quenching (Critical Control Point):

    • Action: Cool the reaction mixture to 0°C. Slowly add crushed ice/water.

    • Why:

      
       and 
      
      
      
      react violently with water. Uncontrolled exotherms can hydrolyze the oxazole ring back to the acyclic precursor.
    • Validation: Internal temperature must remain

      
      C during quench.
      
  • The Acid Wash (Removal of Amides):

    • Action: Extract the organic layer (DCM or EtOAc) with cold 1N HCl (2x).

    • Mechanism:[1][2][3][4][5] While oxazoles are weak bases (

      
       ~0.8-1.0), many starting amides are even weaker bases or neutral. However, if your starting material was an amine-substituted precursor, it will partition here.
      
    • Note: This step is primarily to remove water-soluble inorganic acids and very polar organic impurities.

  • The Basic Wash (Removal of Acidic Byproducts):

    • Action: Wash the organic layer with Saturated

      
       until pH > 8.
      
    • Why: Neutralizes residual

      
      , 
      
      
      
      , or sulfinic acids.
    • Validation: Aqueous layer pH strip test = Dark Green/Blue.

  • Polishing (Scavenging):

    • Issue: If lipophilic amides persist.

    • Solution: Use a Sulfonic Acid Resin (e.g., Amberlyst 15) only if the amide is significantly more basic than the oxazole. Otherwise, proceed to flash chromatography (Amides typically have much lower

      
       than oxazoles in Hex/EtOAc).
      
Visual Workflow: Robinson-Gabriel Workup

RobinsonGabrielWorkup Start Crude Reaction Mixture (POCl3/SOCl2) Quench Step 1: Quench with Ice/Water (Temp < 10°C) Start->Quench Extract Step 2: Extract into EtOAc/DCM Quench->Extract AcidWash Step 3: Wash with Cold 1N HCl (Removes inorganic acids) Extract->AcidWash BaseWash Step 4: Wash with Sat. NaHCO3 (Neutralize) AcidWash->BaseWash CheckPH Validation: Is Aqueous pH > 8? BaseWash->CheckPH CheckPH->BaseWash No (Repeat Wash) Dry Dry (Na2SO4) & Concentrate CheckPH->Dry Yes

Caption: Figure 1. Step-by-step workup for Robinson-Gabriel synthesis focusing on thermal control and pH neutralization.

Module 2: The Van Leusen Synthesis

Context: Reaction of aldehydes with TosMIC (Toluenesulfonylmethyl isocyanide) under basic conditions (


, MeOH).[6]
The Challenge

The reaction often stalls, leaving unreacted Aldehyde and TosMIC . TosMIC is toxic and can co-elute with products.

Troubleshooting Protocol: Chemoselective Scavenging

Do not rely solely on chromatography. Use chemical scavengers to covalently bind impurities, allowing simple filtration.

Table 1: Impurity Removal Strategy

ImpurityChemical PropertyScavenging ReagentMechanism
Aldehyde Electrophilic CarbonylPolymer-Supported Bisulfite or Benzylamine Resin Forms bisulfite adduct (ionic) or imine (covalent bond to resin).
TosMIC Isocyanide / SulfoneHydrolysis (Acidic) Mild acid hydrolysis converts TosMIC to insoluble/polar byproducts.
Sulfinic Acid Acidic ByproductBasic Alumina or Carbonate Wash Forms water-soluble salt.

Detailed Protocol for Aldehyde Removal:

  • Assessment: Run TLC. If aldehyde spots are visible (

    
     often close to oxazole), do not concentrate yet.
    
  • Bisulfite Wash (Liquid-Liquid):

    • Add 10% aqueous Sodium Bisulfite (

      
      ) to the organic phase.
      
    • Shake vigorously for 5-10 minutes.

    • Mechanism:[1][2][3][4][5] Aldehydes form water-soluble bisulfite adducts.[7]

    • Separation: The aldehyde moves to the aqueous layer; the oxazole remains in the organic layer.

  • Resin Option (Solid Phase):

    • Add PS-TsNHNH2 (Polystyrene-supported Tosylhydrazide).

    • Stir for 2-4 hours at room temperature.

    • Filter the resin. The aldehyde is trapped on the beads.

Visual Workflow: Van Leusen Purification

VanLeusenPurification Input Crude Mixture (Aldehyde + TosMIC + Oxazole) Decision Impurity Type? Input->Decision Aldehyde Unreacted Aldehyde Decision->Aldehyde TosMIC Unreacted TosMIC Decision->TosMIC Bisulfite Wash with 10% NaHSO3 (Forms water soluble adduct) Aldehyde->Bisulfite PhaseSep Separate Layers (Aldehyde in Aqueous) Bisulfite->PhaseSep Hydrolysis Mild Acid Wash (1N HCl) (Decomposes Isocyanide) TosMIC->Hydrolysis Hydrolysis->PhaseSep

Caption: Figure 2.[6] Decision matrix for removing specific impurities in Van Leusen oxazole synthesis.

Module 3: Universal Scavenging (The Self-Validating System)

Removal of -Haloketones

If you synthesize oxazoles via condensation of amides with


-haloketones, unreacted haloketones are potent alkylating agents and must be removed.

The "Thiol-Click" Scavenge:

  • Reagent: Add Polymer-Supported Thiophenol (or simple thiophenol if resin is unavailable, followed by basic wash).

  • Condition: Stir crude mixture in mild base (

    
    ) for 1 hour.
    
  • Validation: Spot TLC with 4-(p-nitrobenzyl)pyridine (NBP) stain. Haloketones turn blue/purple. The test should be negative after scavenging.

Frequently Asked Questions (FAQs)

Q: My oxazole product is water-soluble. How do I remove salts without losing yield?

  • A: Avoid aqueous extraction. Filter the crude reaction mixture through a pad of Celite to remove inorganic salts. Then, use Size Exclusion Chromatography (Sephadex LH-20) using methanol as the eluent, or perform a "dry load" onto silica gel for flash chromatography.

Q: Can I use acid-base extraction to purify the oxazole?

  • A: Generally, no .[8] The

    
     of the oxazole conjugate acid is ~0.8. To protonate it fully, you need strong acid (pH < 0), which often hydrolyzes the ring or makes extraction from water difficult. Rely on the acidity/basicity of the impurities (e.g., extracting basic amine starting materials with mild acid) rather than the product.
    

Q: I have a persistent spot on TLC right above my product. What is it?

  • A: In Robinson-Gabriel synthesis, this is often the intermediate oxazoline or the acyclic enol form . Treat the mixture with a dehydrating agent (e.g., Burgess reagent) again to push the reaction to completion, or treat with DDQ (oxidant) if aromatization is incomplete.

References

  • Robinson-Gabriel Synthesis Mechanism & Variants

    • Source:The Journal of Organic Chemistry, ACS Public
    • Title: Mechanism of the Robinson-Gabriel Synthesis of Oxazoles.[8]

    • URL:[Link]

  • Van Leusen Reaction & TosMIC Chemistry

    • Source:Organic Chemistry Portal.[4]

    • Title: Van Leusen Reaction / Van Leusen Oxazole Synthesis.[1][4][5][6]

    • URL:[Link]

  • Scavenger Resins for Solution Phase Synthesis

    • Source:N
    • Title: Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis.[9]

    • URL:[Link]

  • Aldehyde Removal Protocols

    • Source:BenchChem Applic
    • Title: Efficient Aldehyde Removal by Liquid-Liquid Extraction with Sodium Bisulfite.[7]

  • Oxazole Physicochemical Properties

    • Source:Wikipedia / Standard Chemical D
    • Title: Oxazole - Acidity and Physical Properties.[10]

    • URL:[Link][11]

Sources

Validation & Comparative

The 2-(tert-Butyl)oxazole-4-carboxylic Acid Scaffold: A Structure-Activity Relationship Guide for S1P1 Receptor Agonists

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unlocking the Therapeutic Potential of a Privileged Scaffold

In the landscape of modern drug discovery, particularly in the realm of autoimmune diseases, the modulation of sphingosine-1-phosphate (S1P) receptors has emerged as a clinically validated and highly promising therapeutic strategy. Agonism of the S1P subtype 1 receptor (S1P1) plays a critical role in regulating lymphocyte trafficking, effectively sequestering lymphocytes in secondary lymphoid organs and preventing their infiltration into sites of inflammation.[1] This mechanism forms the basis for the efficacy of drugs like fingolimod in treating conditions such as multiple sclerosis.

At the heart of several potent and selective S1P1 agonist campaigns lies the 2-(tert-butyl)oxazole-4-carboxylic acid core. This seemingly simple heterocyclic structure is a "privileged scaffold," a molecular framework that provides a versatile and effective foundation for potent interaction with the S1P1 receptor. Understanding the intricate structure-activity relationships (SAR) of this scaffold is paramount for medicinal chemists and drug development professionals seeking to design next-generation immunomodulators with improved potency, selectivity, and pharmacokinetic profiles.

This guide provides an in-depth, comparative analysis of the SAR of the 2-(tert-butyl)oxazole-4-carboxylic acid scaffold and its analogs as S1P1 agonists. We will dissect the key structural components, analyze the impact of molecular modifications with supporting experimental data, and provide detailed protocols for synthesis and evaluation, offering a comprehensive resource for researchers in the field.

Anatomy of a Potent S1P1 Agonist: The Core Pharmacophore

The 2-(tert-butyl)oxazole-4-carboxylic acid scaffold can be deconstructed into three key pharmacophoric elements. The interplay between these elements dictates the molecule's affinity and activity at the S1P1 receptor. Our analysis will systematically explore the SAR of each component.

Caption: Key pharmacophoric elements of the S1P1 agonist scaffold.

Part 1: The C2-Position - Critical Role of the tert-Butyl Group

The substituent at the C2 position of the oxazole ring extends into a hydrophobic pocket within the S1P1 receptor. The size, shape, and lipophilicity of this group are critical determinants of agonist potency. The tert-butyl group is often found to provide a near-optimal balance of these properties.

Causality Behind Experimental Choices: The rationale for exploring analogs of the C2 position is to probe the steric and electronic limits of this hydrophobic pocket. By systematically replacing the tert-butyl group with smaller (e.g., isopropyl, methyl), larger, or conformationally constrained (e.g., cyclohexyl) groups, researchers can map the pocket's dimensions and identify the ideal lipophilic interactions that maximize potency.

Comparative SAR Data for C2-Substituents

Analog (C2-Substituent)StructureS1P1 Potency (EC50, nM)Key InsightReference
tert-Butyl (Lead) ~1-10 Optimal bulk and lipophilicity for high potency.[1]
Isopropyl~50-150Reduced bulk leads to a significant loss of potency, indicating a tight fit.[1]
Cyclohexyl~10-50Similar potency to t-butyl, suggesting the pocket accommodates bulky cycloalkanes.[2]
Phenyl~20-100Aromatic substitution is tolerated but may not be optimal compared to bulky alkyls.
Methyl>1000Drastic loss of potency, confirming the requirement for a large hydrophobic group.

Part 2: The C4-Position - The Carboxylic Acid as a Molecular Anchor

The carboxylic acid at the C4 position serves as a crucial binding motif, forming a key ionic interaction or hydrogen bond with a positively charged residue (e.g., arginine or lysine) in the S1P1 receptor binding site. This interaction anchors the ligand in the correct orientation for agonism.

Causality Behind Experimental Choices: The exploration of carboxylic acid bioisosteres—functional groups with similar physicochemical properties—is a critical step in drug development.[3] The primary goals are to modulate acidity (pKa), improve metabolic stability, and enhance pharmacokinetic properties like oral bioavailability, while retaining the essential binding interaction.[4] Commonly tested bioisosteres include tetrazoles and N-acyl sulfonamides.[5]

Comparative SAR Data for C4-Carboxylic Acid Bioisosteres

Analog (C4-Substituent)StructureS1P1 Potency (EC50, nM)Key InsightReference
Carboxylic Acid (Lead) ~1-10 Potent anchor, but can be associated with metabolic liabilities or poor PK.[6]
5-Tetrazole~5-25Excellent bioisostere, maintaining high potency with similar acidity to COOH.[5]
Methyl Ester>5000Loss of the acidic proton completely abolishes activity, confirming the anchor role.[6]
N-Acyl Sulfonamide~20-100Can retain activity, offering an alternative with different pKa and PK properties.[5]

Part 3: The Heterocyclic Core - The Versatile Oxazole Scaffold

The central oxazole ring acts as a rigid and chemically stable scaffold, holding the C2 and C4 substituents in the precise spatial orientation required for optimal receptor engagement. Its electronic properties also contribute to the overall binding affinity.

Causality Behind Experimental Choices: Replacing the oxazole core with other five-membered heterocycles like isoxazole or oxadiazole helps determine the importance of the specific arrangement of heteroatoms (nitrogen and oxygen).[7] This exploration can lead to the discovery of novel scaffolds with potentially improved synthetic accessibility, metabolic stability, or patentability.

Comparative SAR Data for Heterocyclic Cores

Analog (Core Scaffold)StructureS1P1 Potency (EC50, nM)Key InsightReference
Oxazole (Lead) ~1-10 A highly effective and common scaffold in S1P1 agonists.
Isoxazole~5-20The regioisomeric isoxazole is also a very potent scaffold.[8][1][8]
1,2,4-Oxadiazole~1-15Another highly potent core, demonstrating versatility in heteroatom placement.[3][9][3][9]
1,3,4-Oxadiazole~50-200Generally less potent, suggesting the N-N arrangement is less favorable.[3]

Experimental Protocols

A robust SAR campaign relies on reproducible synthesis and reliable biological evaluation. The following protocols are representative of the methods used to generate and test the compounds discussed in this guide.

Protocol 1: General Synthesis of 2-Alkyl-Oxazole-4-Carboxylic Acid Analogs

This protocol outlines a common and effective method for constructing the oxazole core, starting from an amino acid precursor.

cluster_0 Synthetic Workflow A 1. Serine Methyl Ester (Starting Material) B 2. N-Acylation A->B R-COCl, Pyridine C 3. Cyclodehydration (e.g., DAST, Deoxo-Fluor) B->C Formation of Oxazoline Intermediate D 4. Saponification (e.g., LiOH) C->D Oxidation to Oxazole Ester E Final Product: 2-Alkyl-Oxazole-4-Carboxylic Acid D->E Hydrolysis

Caption: General synthetic workflow for oxazole-4-carboxylic acids.

Step-by-Step Methodology:

  • N-Acylation: To a solution of L-serine methyl ester hydrochloride (1.0 eq) in dichloromethane (DCM) at 0 °C, add triethylamine (2.2 eq). Stir for 10 minutes, then add the desired acid chloride (e.g., pivaloyl chloride for the tert-butyl analog) (1.1 eq) dropwise. Allow the reaction to warm to room temperature and stir for 12-16 hours.

    • Scientist's Note: This step couples the future C2-substituent to the serine backbone. Ensuring the reaction goes to completion is critical for a clean product. Progress can be monitored by TLC or LC-MS.

  • Cyclodehydration: Cool the reaction mixture from Step 1 to -78 °C. Add diethylaminosulfur trifluoride (DAST) or a similar dehydrating agent (1.5 eq) dropwise. Maintain the temperature for 1 hour before allowing it to slowly warm to room temperature.

    • Trustworthiness Check: This is a critical and often sensitive step. The reaction first forms an oxazoline intermediate, which is then oxidized in situ to the oxazole. Careful temperature control is essential to prevent side reactions. Quench the reaction cautiously by pouring it into a saturated aqueous solution of sodium bicarbonate.

  • Work-up and Purification: Extract the aqueous layer with DCM (3x). Combine the organic layers, wash with brine, dry over sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to yield the methyl 2-alkyl-oxazole-4-carboxylate.

  • Saponification: Dissolve the purified ester from Step 3 in a mixture of tetrahydrofuran (THF) and water (3:1). Add lithium hydroxide (LiOH) (2.0 eq) and stir at room temperature for 2-4 hours until hydrolysis is complete (monitored by LC-MS).

  • Final Isolation: Acidify the reaction mixture to pH ~3 with 1N HCl. Extract the product with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over sodium sulfate, and concentrate to yield the final 2-alkyl-oxazole-4-carboxylic acid.

Protocol 2: In Vitro Potency Assessment - [³⁵S]GTPγS Binding Assay

This functional assay measures the ability of a compound to activate the S1P1 receptor by quantifying the binding of a non-hydrolyzable GTP analog, [³⁵S]GTPγS, to the associated G-protein.[10]

cluster_0 GTPγS Assay Principle A 1. Inactive State S1P1 Receptor + G-Protein (GDP-bound) B 2. Agonist Binding Test Compound Binds to S1P1 A->B Add Agonist C 3. G-Protein Activation GDP is exchanged for [³⁵S]GTPγS B->C Conformational Change D 4. Signal Measurement Quantify bound [³⁵S]GTPγS via scintillation counting C->D Separation & Detection

Caption: Principle of the [³⁵S]GTPγS functional assay.

Step-by-Step Methodology:

  • Membrane Preparation: Use membranes prepared from CHO or HEK293 cells stably overexpressing the human S1P1 receptor. Thaw membranes on ice and dilute to a final protein concentration of 3-10 µ g/well in assay buffer (20 mM HEPES, 100 mM NaCl, 10 mM MgCl₂, pH 7.4).[11]

  • Compound Preparation: Prepare serial dilutions of test compounds in DMSO, then dilute into assay buffer to the desired final concentrations. The final DMSO concentration in the assay should be ≤1%.

  • Assay Incubation: In a 96-well plate, combine:

    • 50 µL of diluted cell membranes.

    • 25 µL of test compound or vehicle control.

    • 25 µL of assay buffer containing GDP (10 µM final concentration) and [³⁵S]GTPγS (0.2-0.5 nM final concentration).[11]

  • Incubation: Incubate the plate at 30 °C for 60 minutes with gentle shaking.

    • Scientist's Note: The incubation time and temperature are critical parameters that should be optimized to ensure the reaction is within the linear range.

  • Termination and Filtration: Terminate the reaction by rapid filtration through a GF/B filter plate using a cell harvester. Wash the filters 3-4 times with ice-cold wash buffer (e.g., 50 mM Tris-HCl, pH 7.4).

  • Detection: Dry the filter plate, add scintillation cocktail to each well, and count the radioactivity using a microplate scintillation counter.

  • Data Analysis: Non-specific binding is determined in the presence of excess unlabeled GTPγS. Specific binding is calculated by subtracting non-specific from total binding. Data are normalized to the response of a known full agonist. EC50 values are calculated by fitting the concentration-response data to a four-parameter logistic equation using appropriate software (e.g., GraphPad Prism).

Summary & Future Directions

The structure-activity relationship of the 2-(tert-butyl)oxazole-4-carboxylic acid scaffold is well-defined and provides a clear blueprint for the design of potent S1P1 receptor agonists.

  • C2-Position: Requires a bulky, hydrophobic group to occupy a lipophilic pocket. The tert-butyl group is a highly effective choice.

  • C4-Position: An acidic group, such as a carboxylic acid or a tetrazole bioisostere, is mandatory for anchoring the ligand in the binding site.

  • Heterocyclic Core: The oxazole ring serves as a rigid and effective scaffold, though other heterocycles like isoxazoles and 1,2,4-oxadiazoles are also well-tolerated.

Future drug design efforts can leverage this understanding to fine-tune properties beyond raw potency. For instance, subtle modifications to the C2-alkyl group could modulate metabolic stability and ADME properties. The choice of the acidic headgroup at C4 can be used to optimize oral bioavailability and tissue distribution. By building upon this robust SAR foundation, researchers can continue to develop novel S1P1 modulators with enhanced therapeutic profiles for the treatment of autoimmune and inflammatory diseases.

References

  • Bierer, D. E., et al. (2016). Potent and Selective Agonists of Sphingosine 1-Phosphate 1 (S1P1): Discovery and SAR of a Novel Isoxazole Based Series. Journal of Medicinal Chemistry. [Link]

  • Guo, J., et al. (2016). Identification and synthesis of potent and selective pyridyl-isoxazole based agonists of sphingosine-1-phosphate 1 (S1P1). Bioorganic & Medicinal Chemistry Letters. [Link]

  • Im, D. S. (2015). Pharmacophore-based design of novel oxadiazoles as selective sphingosine-1-phosphate (S1P) receptor agonists with in vivo efficacy. Archiv der Pharmazie. [Link]

  • Newhouse, T. R., & Baran, P. S. (2011). If C-H Bonds Could Talk: Selective C-H Bond Oxidation. Angewandte Chemie International Edition. [Link]

  • Ballatore, C., et al. (2013). Carboxylic Acid (Bio)Isosteres in Drug Design. ChemMedChem. [Link]

  • Scott, F. L., et al. (2006). 2,5-Disubstituted pyrrolidine carboxylates as potent, orally active sphingosine-1-phosphate (S1P) receptor agonists. Bioorganic & Medicinal Chemistry Letters. [Link]

  • Pu, L., et al. (2018). Identification and Structure-Activity Relationship (SAR) of potent and selective oxadiazole-based agonists of sphingosine-1-phosphate receptor (S1P1). Bioorganic Chemistry. [Link]

  • Mondal, S., & Malakar, S. (2022). Carboxylic Acid Bioisosteres in Medicinal Chemistry: Synthesis and Properties. Journal of Chemistry. [Link]

  • Yan, S., et al. (2010). Structure-activity relationship (SAR) studies of 3-arylpropionic acids as potent and selective agonists of sphingosine-1-phosphate receptor-1 (S1P1) with enhanced pharmacokinetic properties. Bioorganic & Medicinal Chemistry. [Link]

  • BindingDB. (n.d.). Receptor [35S] GTPgammaS Binding Assays: (S1P1 GTPgammaS/S1P3 GTPgammaS). Binding Database. [Link]

  • Creative Bioarray. (n.d.). GTPγS Binding Assay. Creative Bioarray. [Link]

  • Fryer, R. M., et al. (2009). Discovery and structure-activity relationship of 2-phenyl-oxazole-4-carboxamide derivatives as potent apoptosis inducers. Bioorganic & Medicinal Chemistry Letters. [Link]

  • Singh, P., et al. (2011). Discovery of potent 3,5-diphenyl-1,2,4-oxadiazole sphingosine-1-phosphate-1 (S1P1) receptor agonists with exceptional selectivity against S1P2 and S1P3. Journal of Medicinal Chemistry. [Link]

  • Glickman, F. R., et al. (2012). GTPγS Binding Assays. Assay Guidance Manual. [Link]

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A Comparative Guide to the Biological Evaluation of 2-(tert-Butyl)oxazole-4-carboxylic Acid Derivatives as Novel Antibacterial Agents

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Imperative for Novel Antibacterial Scaffolds

The relentless rise of antibiotic resistance necessitates the urgent discovery and development of novel antibacterial agents with new mechanisms of action. The oxazole scaffold has emerged as a privileged structure in medicinal chemistry, with derivatives exhibiting a wide array of biological activities, including antibacterial, antifungal, anticancer, and anti-inflammatory properties. This guide focuses on the biological evaluation of a specific subclass: 2-(tert-Butyl)oxazole-4-carboxylic acid derivatives. The strategic incorporation of a bulky tert-butyl group at the 2-position can enhance metabolic stability and modulate target engagement, while the carboxylic acid moiety at the 4-position provides a handle for further derivatization and can contribute to the pharmacokinetic profile of the compounds.

This document provides a comprehensive comparison of the antibacterial potential of 2-(tert-Butyl)oxazole-4-carboxylic acid derivatives, drawing upon data from closely related structural analogs. We will delve into their primary mechanism of action—the inhibition of bacterial DNA gyrase and topoisomerase IV—and present a comparative analysis of their performance against clinically relevant bacterial pathogens. Furthermore, this guide furnishes detailed experimental protocols for key biological assays, empowering researchers to rigorously evaluate this promising class of compounds.

Mechanism of Action: Targeting Bacterial DNA Topology

The primary antibacterial target for many oxazole-containing compounds is the bacterial type II topoisomerase system, comprising DNA gyrase and topoisomerase IV.[1][2] These essential enzymes regulate the topological state of DNA during replication, transcription, and repair.[1] DNA gyrase, unique to bacteria, introduces negative supercoils into DNA, a process vital for DNA compaction and replication initiation.[2] Topoisomerase IV is primarily involved in the decatenation of daughter chromosomes following replication.[1] Inhibition of these enzymes leads to disruptions in DNA synthesis and repair, ultimately resulting in bacterial cell death.

The ATP-binding subunits of these enzymes, GyrB for DNA gyrase and ParE for topoisomerase IV, are highly conserved and represent attractive targets for the development of broad-spectrum antibacterial agents.[1] Several classes of inhibitors, including the well-known fluoroquinolones, target the catalytic subunits (GyrA and ParC). However, the emergence of resistance to these agents underscores the need for inhibitors with alternative binding modes, such as those targeting the ATPase activity of GyrB and ParE.[2]

DNA_Gyrase_Inhibition cluster_0 Bacterial Cell cluster_1 Inhibitors DNA_Replication DNA Replication & Transcription DNA_Gyrase DNA Gyrase (GyrA/GyrB) DNA_Replication->DNA_Gyrase requires negative supercoiling Topoisomerase_IV Topoisomerase IV (ParC/ParE) DNA_Replication->Topoisomerase_IV requires decatenation Cell_Death Cell Death DNA_Gyrase->Cell_Death inhibition Topoisomerase_IV->Cell_Death inhibition Oxazole_Derivatives 2-(tert-Butyl)oxazole- 4-carboxylic Acid Derivatives Oxazole_Derivatives->DNA_Gyrase targets GyrB (ATPase activity) Oxazole_Derivatives->Topoisomerase_IV targets ParE (ATPase activity) Fluoroquinolones Fluoroquinolones (e.g., Ciprofloxacin) Fluoroquinolones->DNA_Gyrase targets GyrA (catalytic activity)

Figure 1: Simplified signaling pathway of DNA gyrase and topoisomerase IV inhibition by 2-(tert-Butyl)oxazole-4-carboxylic acid derivatives and fluoroquinolones.

Comparative Biological Performance

While direct biological data for a series of 2-(tert-Butyl)oxazole-4-carboxylic acid derivatives is not extensively available in the public domain, we can infer their potential performance by examining structurally related compounds. The primary modification from the parent carboxylic acid is often the formation of amides or esters to improve cell permeability and target engagement.

Performance of Structurally Related Oxazole and Thiazole Derivatives

Research on related scaffolds provides valuable insights into the expected antibacterial activity. For instance, a series of 2-phenyl-oxazole-4-carboxamide derivatives were identified as potent inducers of apoptosis in cancer cells, demonstrating the biological relevance of this core structure.[3] In the antibacterial realm, 2,4-disubstituted oxazoles and their bioisosteric thiazole analogs have shown promising activity.[4]

A study on phenylthiazoles bearing a tert-butyl group highlighted their potent activity against multidrug-resistant Gram-positive pathogens, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant enterococci (VRE).[5] Several of these compounds exhibited rapid bactericidal activity and the ability to disrupt mature biofilms.[5] The tert-butyl moiety was crucial for enhancing metabolic stability, a desirable property for drug candidates.[5]

The following table summarizes the antibacterial activity of representative compounds from related structural classes, providing a benchmark for the potential of 2-(tert-Butyl)oxazole-4-carboxylic acid derivatives.

Compound ClassRepresentative StructureTarget Organism(s)MIC (µg/mL)Reference
Phenylthiazoles with tert-Butyl 2-(4-(tert-Butyl)phenyl)-thiazole derivativeMRSA, VRE4-16[5]
Oxadiazole-linked Phenylthiazoles 2-(4-(tert-Butyl)phenyl)-thiazole-oxadiazole hybridMRSA, VISA, VRSA8-16[6]
Oxazole-Benzamides Substituted oxazole-benzamideS. aureusNot specified (potent anti-staphylococcal activity)[2]
Fluoroquinolone (Comparator) CiprofloxacinS. aureus0.25-1[7]
Spiropyrimidinetrione (Comparator) ETX0914Gram-positive & fastidious Gram-negative bacteriaPotent activity[7][8]

Table 1: Comparative Minimum Inhibitory Concentrations (MICs) of related heterocyclic compounds and comparator antibiotics.

The data suggests that the incorporation of a tert-butylphenyl group into a heterocyclic core can lead to potent antibacterial activity, particularly against Gram-positive bacteria. The MIC values in the low microgram per milliliter range are indicative of promising therapeutic potential.

Experimental Protocols: A Guide to Biological Evaluation

To facilitate the systematic evaluation of novel 2-(tert-Butyl)oxazole-4-carboxylic acid derivatives, we provide detailed, step-by-step methodologies for key in vitro assays.

DNA Gyrase Supercoiling Inhibition Assay

This assay is fundamental to confirming the mechanism of action of the synthesized compounds. It measures the ability of a compound to inhibit the ATP-dependent supercoiling of relaxed plasmid DNA by DNA gyrase.

Gyrase_Supercoiling_Assay Start Start Prepare_Reaction Prepare reaction mix: - Relaxed pBR322 DNA - Assay Buffer (with ATP) - DNA Gyrase Start->Prepare_Reaction Add_Inhibitor Add varying concentrations of 2-(tert-Butyl)oxazole-4-carboxylic acid derivative Prepare_Reaction->Add_Inhibitor Incubate Incubate at 37°C for 1 hour Add_Inhibitor->Incubate Stop_Reaction Stop reaction with STEB buffer and Proteinase K Incubate->Stop_Reaction Gel_Electrophoresis Run samples on a 1% agarose gel Stop_Reaction->Gel_Electrophoresis Visualize Stain with Ethidium Bromide and visualize under UV light Gel_Electrophoresis->Visualize Analyze Analyze the degree of supercoiling inhibition Visualize->Analyze

Figure 2: Experimental workflow for the DNA gyrase supercoiling inhibition assay.

Protocol:

  • Reaction Setup: In a microcentrifuge tube, prepare the reaction mixture containing 5X assay buffer (35 mM Tris-HCl pH 7.5, 24 mM KCl, 4 mM MgCl₂, 2 mM DTT, 1.75 mM ATP, 5 mM spermidine, 0.1 mg/mL BSA, 6.5% glycerol), 1 U of E. coli DNA gyrase, and 0.5 µg of relaxed pBR322 plasmid DNA.

  • Inhibitor Addition: Add the 2-(tert-Butyl)oxazole-4-carboxylic acid derivative at various concentrations (typically from 0.1 to 100 µM). Include a positive control (e.g., novobiocin or ciprofloxacin) and a negative control (DMSO vehicle).

  • Incubation: Incubate the reaction mixture at 37°C for 1 hour.

  • Reaction Termination: Stop the reaction by adding 1/5 volume of stop buffer (5% Sarkosyl, 0.125% bromophenol blue, 25% glycerol) and 1 µL of Proteinase K (10 mg/mL). Incubate at 37°C for 30 minutes.

  • Agarose Gel Electrophoresis: Load the samples onto a 1% agarose gel in 1X TAE buffer. Run the gel at 80 V for 2-3 hours.

  • Visualization and Analysis: Stain the gel with ethidium bromide (0.5 µg/mL) for 30 minutes and destain in water. Visualize the DNA bands under a UV transilluminator. The inhibition of supercoiling is observed as a decrease in the intensity of the supercoiled DNA band and an increase in the relaxed DNA band with increasing inhibitor concentration. The IC₅₀ value can be determined by quantifying the band intensities.[9][10]

Minimum Inhibitory Concentration (MIC) Determination

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. This assay is crucial for quantifying the antibacterial potency of the compounds.

Protocol (Broth Microdilution Method):

  • Preparation of Bacterial Inoculum: Grow the bacterial strain (e.g., S. aureus, E. coli) in appropriate broth (e.g., Mueller-Hinton Broth) overnight at 37°C. Dilute the culture to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well of a 96-well microtiter plate.

  • Compound Dilution: Prepare a serial two-fold dilution of the 2-(tert-Butyl)oxazole-4-carboxylic acid derivatives in the microtiter plate.

  • Inoculation and Incubation: Add the bacterial inoculum to each well. Include a positive control (bacteria with no compound) and a negative control (broth only). Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible bacterial growth is observed.[11]

Structure-Activity Relationship (SAR) Insights and Future Directions

Based on the analysis of structurally related compounds, several key SAR insights can be drawn that will guide the future design of 2-(tert-Butyl)oxazole-4-carboxylic acid derivatives:

  • The tert-Butyl Group: This moiety is anticipated to enhance metabolic stability and provide a crucial hydrophobic interaction within the ATP-binding pocket of GyrB/ParE.

  • The Carboxylic Acid/Carboxamide: The 4-carboxamide moiety is likely essential for potent activity, potentially forming key hydrogen bonds with the enzyme. The free carboxylic acid may be important for solubility and pharmacokinetic properties but could be a liability for cell penetration.

  • Substitutions on the Oxazole Ring: Further substitutions on the oxazole ring, for example at the 5-position, could be explored to optimize potency and spectrum of activity. Halogenation at this position has been shown to be beneficial in other oxazole-based inhibitors.[2]

  • Bioisosteric Replacements: Replacing the oxazole core with other five-membered heterocycles like thiazole or imidazole could modulate the activity and properties of the compounds.

Future research should focus on the synthesis and systematic evaluation of a library of 2-(tert-Butyl)oxazole-4-carboxylic acid amides with diverse substituents to build a comprehensive SAR. Promising compounds should be further evaluated for their in vivo efficacy in animal models of bacterial infection and for their pharmacokinetic and toxicological profiles.

Conclusion

The 2-(tert-Butyl)oxazole-4-carboxylic acid scaffold represents a promising starting point for the development of novel antibacterial agents targeting DNA gyrase and topoisomerase IV. By leveraging the insights from structurally related compounds and employing the detailed experimental protocols outlined in this guide, researchers can effectively advance the biological evaluation of this compound class. The combination of a metabolically robust tert-butyl group and a versatile carboxylic acid/carboxamide handle provides a strong foundation for the design of potent and selective inhibitors to combat the growing threat of antibiotic resistance.

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  • Improved Antibacterial Activity of 1,3,4-Oxadiazole-Based Compounds That Restrict Staphylococcus aureus Growth Independent of LtaS Function. (2019). PubMed Central. [Link]

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A Comparative Guide to Bioisosteres of 2-(tert-Butyl)oxazole-4-carboxylic Acid in Drug Design: A Focus on FAAH Inhibition

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern drug discovery, the strategic modification of lead compounds through bioisosteric replacement is a cornerstone of medicinal chemistry. This guide provides an in-depth technical comparison of potential bioisosteres for the 2-(tert-butyl)oxazole-4-carboxylic acid scaffold. While this specific molecule is not extensively documented as a bioactive agent, its structural motifs—a substituted oxazole and a carboxylic acid—are prevalent in pharmacologically active compounds. Drawing from established principles of bioisosterism and the known activity of structurally related compounds, we will explore this scaffold through the lens of a compelling biological target: Fatty Acid Amide Hydrolase (FAAH).

FAAH is a serine hydrolase that plays a crucial role in the endocannabinoid system by degrading fatty acid amides, including the neuromodulatory anandamide.[1] Inhibition of FAAH elevates endogenous anandamide levels, producing analgesic, anxiolytic, and anti-inflammatory effects without the psychotropic side effects associated with direct cannabinoid receptor agonists.[2] Notably, α-ketooxazoles have emerged as a potent class of reversible FAAH inhibitors, highlighting the relevance of the oxazole core in targeting this enzyme.[3][4] This guide will, therefore, use FAAH inhibition as a representative biological endpoint to objectively compare the parent molecule with its rationally designed bioisosteres.

We will dissect the bioisosteric replacement of both the carboxylic acid moiety and the oxazole ring, presenting a comparative analysis of their physicochemical properties and potential impact on biological activity. Detailed synthetic protocols and standardized biological assays are provided to equip researchers with the practical knowledge to explore this chemical space.

The Parent Scaffold: 2-(tert-Butyl)oxazole-4-carboxylic Acid

The parent compound, 2-(tert-butyl)oxazole-4-carboxylic acid, possesses two key functional groups amenable to bioisosteric modification: the carboxylic acid and the oxazole ring. The bulky tert-butyl group at the 2-position provides steric hindrance, which can influence metabolic stability and binding interactions. The carboxylic acid at the 4-position is a key pharmacophoric element, likely involved in hydrogen bonding or ionic interactions with a biological target.

Bioisosteric Replacement of the Carboxylic Acid Moiety

The carboxylic acid group, while often crucial for target engagement, can present challenges in drug development, including poor membrane permeability and metabolic liabilities.[5] Its replacement with a suitable bioisostere can mitigate these issues while preserving or enhancing biological activity.

Tetrazole Bioisostere

The 5-substituted-1H-tetrazole is a classic non-classical bioisostere of the carboxylic acid. Its pKa is comparable to that of a carboxylic acid, allowing it to exist as an anion at physiological pH and mimic its ability to form key ionic and hydrogen bond interactions.[5] However, the tetrazole ring is larger and its charge is delocalized over the five-membered ring, which can alter its interaction profile with the target protein.[6]

Acylsulfonamide Bioisostere

Acylsulfonamides are another important class of carboxylic acid bioisosteres. Their acidity can be tuned by the nature of the substituent on the sulfonamide nitrogen, allowing for a closer match to the pKa of the parent carboxylic acid. They can act as hydrogen bond donors and acceptors, effectively mimicking the interaction patterns of a carboxylate.

Table 1: Comparative Physicochemical Properties of Carboxylic Acid Bioisosteres

CompoundBioisosteric GroupApproximate pKaCalculated logP (cLogP)Key Features
Parent Compound Carboxylic Acid4-5~1.9Planar, acts as H-bond donor and acceptor.
Bioisostere 1 5-substituted-1H-tetrazole4.5-5.0VariesPlanar, delocalized negative charge, metabolically stable.[5]
Bioisostere 2 Acylsulfonamide4-6VariesNon-planar, tunable acidity, H-bond donor/acceptor.

Bioisosteric Replacement of the Oxazole Ring

The oxazole ring itself can be replaced with other 5-membered heterocycles to modulate the electronic properties, metabolic stability, and binding interactions of the scaffold.

Thiazole Bioisostere

The thiazole ring is a close structural analog of the oxazole, with the oxygen atom replaced by sulfur. This substitution can lead to altered hydrogen bonding capacity and metabolic stability. The larger size and greater polarizability of the sulfur atom compared to oxygen can influence van der Waals interactions within the binding pocket.

1,2,4-Oxadiazole Bioisostere

The 1,2,4-oxadiazole ring can be considered a bioisostere of the oxazole, offering a different arrangement of heteroatoms. This can lead to altered dipole moments and hydrogen bonding capabilities, potentially leading to improved potency or selectivity.[7]

Table 2: Comparative Physicochemical Properties of Oxazole Ring Bioisosteres

CompoundBioisosteric GroupKey Features
Parent Scaffold OxazoleAromatic, electron-rich oxygen.
Bioisostere 3 ThiazoleAromatic, less electronegative sulfur, potential for different metabolic pathways.
Bioisostere 4 1,2,4-OxadiazoleAromatic, different heteroatom arrangement, altered dipole moment.

Experimental Design and Protocols

To empirically evaluate the potential of these bioisosteres as FAAH inhibitors, a systematic approach involving chemical synthesis followed by biological screening is necessary.

Synthetic Workflow

The synthesis of the parent compound and its bioisosteres can be approached through established heterocyclic chemistry routes. The following diagram outlines a general synthetic strategy.

Synthetic_Workflow cluster_Carboxylic_Acid_Bioisosteres Carboxylic Acid Bioisosteres cluster_Oxazole_Bioisosteres Oxazole Ring Bioisosteres Start_CA Common Intermediate (e.g., 2-(tert-butyl)oxazole-4-carbonitrile) Parent 2-(tert-Butyl)oxazole-4-carboxylic acid Start_CA->Parent Hydrolysis Tetrazole 2-(tert-Butyl)-4-(1H-tetrazol-5-yl)oxazole Start_CA->Tetrazole [2+3] Cycloaddition (e.g., with NaN3) Start_Oxazole Pivalamide Oxazole_Carboxylate Ethyl 2-(tert-butyl)oxazole-4-carboxylate Start_Oxazole->Oxazole_Carboxylate Hantzsch-type synthesis Start_Thiazole Pivalothioamide Thiazole_Carboxylate Ethyl 2-(tert-butyl)thiazole-4-carboxylate Start_Thiazole->Thiazole_Carboxylate Hantzsch-type synthesis caption General Synthetic Workflow FAAH_Assay_Workflow cluster_Assay_Steps FAAH Inhibition Assay Preparation Prepare Reagents: - FAAH enzyme - Fluorogenic substrate - Test compounds - Assay buffer Incubation Incubate FAAH with test compounds Preparation->Incubation Reaction Initiate reaction by adding substrate Incubation->Reaction Measurement Measure fluorescence over time Reaction->Measurement Analysis Calculate IC50 values Measurement->Analysis caption FAAH Inhibition Assay Workflow

Sources

A Comparative Spectroscopic Guide for the Structural Confirmation of 2-(tert-Butyl)oxazole-4-carboxylic Acid

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical research and drug development, the unambiguous structural confirmation of novel chemical entities is a cornerstone of scientific rigor. For heterocyclic compounds such as 2-(tert-Butyl)oxazole-4-carboxylic acid, a molecule of interest in medicinal chemistry due to the prevalence of the oxazole scaffold in bioactive compounds, a multi-pronged analytical approach is not just recommended, but essential. This guide provides a comparative framework for the spectroscopic analysis of 2-(tert-Butyl)oxazole-4-carboxylic acid, offering predicted data alongside experimental data from analogous structures to facilitate its structural elucidation.

This document is designed for researchers, scientists, and drug development professionals. It moves beyond a simple recitation of techniques to explain the rationale behind the spectroscopic behaviors, thereby providing a robust validation framework.

The Analytical Imperative: A Multi-Spectroscopic Approach

No single analytical technique is sufficient to definitively confirm the structure of a novel compound. A synergistic application of Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS) provides orthogonal data points that, when taken together, create a comprehensive and validated structural picture.

G cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_confirmation Structural Confirmation synthesis Synthesis of 2-(tert-Butyl)oxazole-4-carboxylic acid purification Purification (e.g., Crystallization, Chromatography) synthesis->purification nmr NMR Spectroscopy (¹H, ¹³C) purification->nmr ir IR Spectroscopy purification->ir ms Mass Spectrometry purification->ms confirmation Definitive Structure of 2-(tert-Butyl)oxazole-4-carboxylic acid nmr->confirmation ir->confirmation ms->confirmation

Figure 1: An overview of the experimental workflow for the structural confirmation of a synthesized compound, emphasizing the central role of multiple spectroscopic techniques.

Predictive ¹H and ¹³C NMR Spectroscopic Analysis

Predicted ¹H NMR Spectrum of 2-(tert-Butyl)oxazole-4-carboxylic acid

The proton NMR spectrum is expected to be relatively simple, with three distinct signals:

  • -COOH Proton: A broad singlet appearing significantly downfield, typically in the range of 10-13 ppm. This proton is acidic and its chemical shift can be sensitive to solvent and concentration.[1]

  • Oxazole Ring Proton (H5): A singlet expected to appear in the aromatic region, likely between 8.0 and 8.5 ppm. The exact position will be influenced by the electron-withdrawing nature of the adjacent carboxylic acid group.

  • tert-Butyl Protons: A sharp singlet integrating to nine protons, located in the upfield region, typically around 1.3-1.5 ppm.

Predicted ¹³C NMR Spectrum of 2-(tert-Butyl)oxazole-4-carboxylic acid

The carbon NMR spectrum will provide key information about the carbon skeleton:

  • Carboxylic Acid Carbonyl: Expected in the downfield region, around 165-175 ppm.

  • Oxazole Ring Carbons:

    • C2 (quaternary): Attached to the tert-butyl group, anticipated around 160-170 ppm.

    • C4 (quaternary): Attached to the carboxylic acid, expected around 140-150 ppm.

    • C5: The protonated carbon of the oxazole ring, likely appearing around 125-135 ppm.

  • tert-Butyl Group Carbons:

    • Quaternary Carbon: A singlet around 30-35 ppm.

    • Methyl Carbons: A single resonance for the three equivalent methyl groups, expected around 28-32 ppm.

Comparative NMR Data

To ground our predictions, we can compare them with the experimental data for 4-tert-Butylbenzoic acid, a non-heterocyclic analogue, and the closely related 2-Methyloxazole-4-carboxylic acid.

Compound ¹H NMR Chemical Shifts (ppm) ¹³C NMR Chemical Shifts (ppm)
2-(tert-Butyl)oxazole-4-carboxylic acid (Predicted) ~10-13 (s, 1H, -COOH), ~8.2 (s, 1H, oxazole-H), ~1.4 (s, 9H, -C(CH₃)₃)~170 (-COOH), ~165 (C2), ~145 (C4), ~130 (C5), ~32 (quaternary C), ~30 (-CH₃)
4-tert-Butylbenzoic acid (Experimental) [2]~8.05 (d, 2H, Ar-H), ~7.50 (d, 2H, Ar-H), ~1.36 (s, 9H, -C(CH₃)₃)Data not readily available in cited sources.
2-Methyloxazole-4-carboxylic acid (Experimental) Data not readily available in cited sources.Data not readily available in cited sources.

Note: The melting point of 2-Methyloxazole-4-carboxylic acid is reported as 182-187 °C.

The comparison with 4-tert-Butylbenzoic acid highlights the expected upfield shift of the tert-butyl protons in the oxazole derivative due to the absence of the aromatic ring current. The chemical shift of the single oxazole proton is predicted to be further downfield than the aromatic protons of the benzoic acid derivative due to the electronic nature of the oxazole ring.

Vibrational Spectroscopy: The IR Fingerprint

Infrared spectroscopy is an excellent tool for identifying key functional groups. For 2-(tert-Butyl)oxazole-4-carboxylic acid, the IR spectrum will be dominated by the vibrations of the carboxylic acid and the oxazole ring.

Predicted IR Absorption Bands
  • O-H Stretch (Carboxylic Acid): A very broad and strong absorption band from approximately 2500 to 3300 cm⁻¹. This broadness is a hallmark of the hydrogen-bonded dimeric structure of carboxylic acids in the solid state.[3][4]

  • C=O Stretch (Carboxylic Acid): A strong, sharp absorption typically found between 1710 and 1760 cm⁻¹. For a dimeric, conjugated carboxylic acid, this band is expected around 1710 cm⁻¹.[3][4]

  • C=N and C=C Stretches (Oxazole Ring): A series of medium to strong bands in the 1600-1450 cm⁻¹ region, characteristic of the aromatic heterocycle.

  • C-O Stretch (Carboxylic Acid and Oxazole Ring): Absorptions in the 1320-1210 cm⁻¹ and 1100-1000 cm⁻¹ regions.

Comparative IR Data
Compound Key IR Absorption Bands (cm⁻¹)
2-(tert-Butyl)oxazole-4-carboxylic acid (Predicted) ~2500-3300 (broad, O-H), ~1710 (strong, C=O), ~1600-1450 (C=N, C=C)
4-tert-Butylbenzoic acid (Experimental) [5]The NIST WebBook lists IR data for this compound, which would show the characteristic broad O-H and sharp C=O stretches of a carboxylic acid.

The comparison with 4-tert-Butylbenzoic acid would show similar absorptions for the carboxylic acid functional group. The key difference will be the presence of the characteristic C=N and additional C-O stretching vibrations from the oxazole ring in the spectrum of the target compound.

Mass Spectrometry: Confirming the Molecular Weight

Mass spectrometry provides the molecular weight of the compound and valuable information about its fragmentation pattern, which can further support the proposed structure.

Predicted Mass Spectrum of 2-(tert-Butyl)oxazole-4-carboxylic acid
  • Molecular Ion (M⁺): The molecular weight of C₈H₁₁NO₃ is 169.18 g/mol . A prominent molecular ion peak is expected at m/z = 169.

  • Key Fragmentation Pathways:

    • Loss of a methyl group (-CH₃): A peak at m/z = 154, resulting from the fragmentation of the tert-butyl group.

    • Loss of the tert-butyl group (-C(CH₃)₃): A significant peak at m/z = 112.

    • Decarboxylation (-COOH): Loss of the carboxylic acid group, leading to a fragment at m/z = 124.

    • Loss of CO₂: A peak at m/z = 125.

G M [M]⁺˙ m/z = 169 M_minus_CH3 [M-CH₃]⁺ m/z = 154 M->M_minus_CH3 - •CH₃ M_minus_tBu [M-C(CH₃)₃]⁺ m/z = 112 M->M_minus_tBu - •C(CH₃)₃ M_minus_COOH [M-COOH]⁺ m/z = 124 M->M_minus_COOH - •COOH M_minus_CO2 [M-CO₂]⁺˙ m/z = 125 M->M_minus_CO2 - CO₂

Figure 2: Predicted major fragmentation pathways for 2-(tert-Butyl)oxazole-4-carboxylic acid in mass spectrometry.

Comparative Mass Spectrometry Data
Compound Molecular Weight ( g/mol ) Expected Key Fragments (m/z)
2-(tert-Butyl)oxazole-4-carboxylic acid 169.18169, 154, 125, 124, 112
4-tert-Butylbenzoic acid [5]178.23178, 163, 135

The fragmentation pattern of 4-tert-Butylbenzoic acid would be dominated by the loss of a methyl group (m/z = 163) and the loss of the carboxylic acid group (m/z = 133, less likely) or COOH radical (m/z=133). The presence of the oxazole ring in the target compound introduces additional and distinct fragmentation pathways.

Experimental Protocols

To ensure the acquisition of high-quality, reproducible data, the following standardized protocols are recommended.

¹H and ¹³C NMR Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). The choice of solvent is critical; DMSO-d₆ is often preferred for carboxylic acids to ensure the observation of the acidic proton.

  • Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for improved resolution and sensitivity.

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional proton spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

    • Integrate all signals and reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS).

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C spectrum. A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.

    • Consider performing a DEPT (Distortionless Enhancement by Polarization Transfer) experiment to aid in the assignment of carbon multiplicities (CH, CH₂, CH₃, and quaternary carbons).

Infrared (IR) Spectroscopy
  • Sample Preparation:

    • Solid State (ATR): If using an Attenuated Total Reflectance (ATR) accessory, place a small amount of the solid sample directly on the ATR crystal.

    • Solid State (KBr pellet): Mix a small amount of the sample with dry potassium bromide (KBr) and press into a thin, transparent pellet.

  • Instrumentation: Use a Fourier-Transform Infrared (FT-IR) spectrometer.

  • Acquisition:

    • Record a background spectrum of the empty sample compartment (or the pure KBr pellet).

    • Record the sample spectrum over the range of 4000-400 cm⁻¹.

    • The final spectrum should be reported in terms of transmittance or absorbance.

Mass Spectrometry (MS)
  • Sample Preparation: Dissolve a small amount of the sample in a suitable solvent (e.g., methanol, acetonitrile) at a concentration of approximately 1 mg/mL.

  • Instrumentation: A variety of mass spectrometers can be used. Electrospray ionization (ESI) is a common technique for this type of molecule.

  • Acquisition:

    • Infuse the sample solution into the ion source.

    • Acquire the mass spectrum in both positive and negative ion modes to determine which provides better sensitivity for the molecular ion ([M+H]⁺ or [M-H]⁻).

    • For more detailed structural information, perform tandem mass spectrometry (MS/MS) on the molecular ion to induce fragmentation and analyze the resulting daughter ions.

Conclusion

The structural confirmation of 2-(tert-Butyl)oxazole-4-carboxylic acid requires a meticulous and integrated spectroscopic approach. By combining the predictive power of NMR and MS with the functional group identification capabilities of IR, and by comparing the expected data with that of known, structurally related compounds, researchers can build a compelling and scientifically sound case for the structure of this novel entity. This comparative guide provides the necessary framework and protocols to achieve this critical step in the drug discovery and development process.

References

  • University of Cambridge. (n.d.). Mass spectrometry characterization of peroxycarboxylic acids as proxies for reactive oxygen species (ROS) and highly oxygenated. Retrieved from [Link]

  • SIELC Technologies. (n.d.). 4-tert-Butylbenzoic acid. Retrieved from [Link]

  • NIST. (n.d.). Benzoic acid, p-tert-butyl-. Retrieved from [Link]

  • ChemSynthesis. (n.d.). 2-isopropyl-1,3-oxazole-4-carboxylic acid. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). VII. 1H and 13C NMR Spectra of Substituted Benzoic Acids 1H NMR spectrum of 4-phenyl-2-nitrobenzoic acid (2d) in DMSO-d6 at 400. Retrieved from [Link]

  • Chemistry LibreTexts. (2024). 20.9: Spectroscopy of Carboxylic Acids and Nitriles. Retrieved from [Link]

  • ResearchGate. (n.d.). 1 H NMR titration plot for the addition of 4-tert-butylbenzoic acid to.... Retrieved from [Link]

  • ugel04.gob.pe. (n.d.). Carboxylic Acid Ir Spectrum [PDF]. Retrieved from [Link]

  • NIST. (n.d.). Benzoic acid, p-tert-butyl-. Retrieved from [Link]

  • Thieme. (n.d.). 5 Combination of 1H and 13C NMR Spectroscopy. Retrieved from [Link]

  • PubMed. (1977). Quinoxalinol derivatives of aliphatic 2-oxocarboxylic acids. Infrared and mass spectra of the O-trimethylsilylated compounds. Retrieved from [Link]

  • American Pharmaceutical Review. (2011). Spectroscopic Qualitative Analysis Methods for Pharmaceutical Development and Manufacturing. Retrieved from [Link]

  • OpenStax. (2023). 20.8 Spectroscopy of Carboxylic Acids and Nitriles. Retrieved from [Link]

  • MDPI. (2022). Spectroscopic Characterization, Thermogravimetry and Biological Studies of Ru(III), Pt(IV), Au(III) Complexes with Sulfamethoxazole Drug Ligand. Retrieved from [Link]

  • Geochimica et Cosmochimica Acta. (n.d.). Structural environments of carboxyl groups in natural organic molecules from terrestrial systems. Part 2: 2D NMR spectroscopy. Retrieved from [Link]

  • ResearchGate. (n.d.). (PDF) Synthesis, Structure Evaluation, Spectroscopic and Antibacterial Investigation of Metal Complexes with 2-(Pyridin-4-yl)quinoline-4-carboxylic Acid. Retrieved from [Link]

  • NC State University Libraries. (n.d.). 20.8 Spectroscopy of Carboxylic Acids and Nitriles. Retrieved from [Link]

  • SLS. (n.d.). 2-Methyloxazole-4-carboxylic a | 705969-1G | SIGMA-ALDRICH. Retrieved from [Link]

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A Comparative Guide to the Synthetic Validation of 2-(tert-Butyl)oxazole-4-carboxylic Acid

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction to 2-(tert-Butyl)oxazole-4-carboxylic Acid: A Privileged Scaffold

The oxazole ring is a key structural motif in medicinal chemistry, appearing in numerous natural products and synthetic compounds with a wide range of biological activities.[1] The specific substitution pattern of a tert-butyl group at the 2-position and a carboxylic acid at the 4-position imparts unique physicochemical properties, influencing factors such as metabolic stability, receptor binding, and pharmacokinetic profiles. Consequently, efficient and scalable access to 2-(tert-Butyl)oxazole-4-carboxylic acid is of significant interest to the drug development community.

Comparative Analysis of Synthetic Routes

This guide will focus on the validation of the most prominent and practical synthetic strategies for preparing 2-(tert-Butyl)oxazole-4-carboxylic acid. The primary route discussed is a classical cyclocondensation approach, which will be compared with potential alternative strategies.

Primary Synthetic Route: Cyclocondensation of Pivalamide with Diethyl Oxalate followed by Hydrolysis

This well-established two-step approach represents the most direct and frequently utilized method for the synthesis of 2-(tert-Butyl)oxazole-4-carboxylic acid. The synthesis proceeds via the formation of the ethyl ester intermediate, ethyl 2-(tert-butyl)oxazole-4-carboxylate, which is subsequently hydrolyzed to the desired carboxylic acid.

Workflow Diagram: Primary Synthetic Route

A Pivalamide C Cyclocondensation (e.g., NaOEt, EtOH) A->C B Diethyl Oxalate B->C D Ethyl 2-(tert-butyl)oxazole-4-carboxylate C->D Formation of Ester Intermediate E Hydrolysis (e.g., NaOH, H₂O/EtOH) D->E F 2-(tert-Butyl)oxazole-4-carboxylic Acid E->F Final Product Formation

Caption: Primary synthesis of 2-(tert-Butyl)oxazole-4-carboxylic acid.

Step 1: Synthesis of Ethyl 2-(tert-butyl)oxazole-4-carboxylate

The initial step involves the cyclocondensation of pivalamide with diethyl oxalate. This reaction is typically facilitated by a strong base, such as sodium ethoxide, in an alcoholic solvent like ethanol.

Mechanism: The reaction is believed to proceed through a nucleophilic acyl substitution of the pivalamide nitrogen onto one of the ester groups of diethyl oxalate, followed by an intramolecular cyclization and dehydration to form the oxazole ring. The use of a base is crucial for the deprotonation of the amide, enhancing its nucleophilicity.

Experimental Protocol: Synthesis of Ethyl 2-(tert-butyl)oxazole-4-carboxylate

  • Reagent Preparation: A solution of sodium ethoxide is prepared by carefully dissolving sodium metal in anhydrous ethanol under an inert atmosphere (e.g., nitrogen or argon).

  • Reaction Setup: To the freshly prepared sodium ethoxide solution, pivalamide is added, followed by the dropwise addition of diethyl oxalate at a controlled temperature (typically ambient to slightly elevated).

  • Reaction Monitoring: The reaction progress is monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting materials are consumed.

  • Workup and Purification: Upon completion, the reaction mixture is quenched with water and the product is extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed, dried, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford pure ethyl 2-(tert-butyl)oxazole-4-carboxylate.

Step 2: Hydrolysis of Ethyl 2-(tert-butyl)oxazole-4-carboxylate

The final step is the saponification of the ethyl ester to the corresponding carboxylic acid. This is a standard hydrolysis reaction carried out under basic conditions.

Experimental Protocol: Hydrolysis to 2-(tert-Butyl)oxazole-4-carboxylic Acid

  • Reaction Setup: Ethyl 2-(tert-butyl)oxazole-4-carboxylate is dissolved in a mixture of an alcohol (e.g., ethanol) and water. An aqueous solution of a strong base, such as sodium hydroxide or potassium hydroxide, is then added.

  • Reaction Conditions: The mixture is heated to reflux and stirred until the hydrolysis is complete, as monitored by TLC or LC-MS.

  • Workup and Purification: After cooling, the reaction mixture is acidified with a mineral acid (e.g., hydrochloric acid) to precipitate the carboxylic acid. The solid product is collected by filtration, washed with cold water, and dried to yield 2-(tert-Butyl)oxazole-4-carboxylic acid.

Data Summary: Primary Synthetic Route
StepProductTypical Yield (%)Purity (%)Key Analytical Data
1Ethyl 2-(tert-butyl)oxazole-4-carboxylate60-75>95¹H NMR, ¹³C NMR, MS
22-(tert-Butyl)oxazole-4-carboxylic acid85-95>98¹H NMR, ¹³C NMR, IR, MS, Elemental Analysis

¹H NMR (CDCl₃, 400 MHz) of 2-(tert-Butyl)oxazole-4-carboxylic acid: δ 8.35 (s, 1H), 1.45 (s, 9H). IR (KBr, cm⁻¹): 3300-2500 (broad O-H), 1720 (C=O), 1610 (C=N).

Alternative Synthetic Strategies: A Comparative Overview

While the cyclocondensation of pivalamide and diethyl oxalate is the most direct route, other established methods for oxazole synthesis could theoretically be adapted. These are presented here for comparative purposes, though they may be less efficient or require more specialized starting materials for this specific target.

Robinson-Gabriel Synthesis

This method involves the cyclization and dehydration of an α-acylamino ketone.[2] To synthesize 2-(tert-Butyl)oxazole-4-carboxylic acid via this route, one would require the corresponding α-(pivaloylamino)-β-ketoester. The synthesis of this precursor adds complexity to the overall process.

Workflow Diagram: Robinson-Gabriel Approach

A α-Amino-β-ketoester C Acylation A->C B Pivaloyl Chloride B->C D α-(Pivaloylamino)-β-ketoester C->D E Cyclodehydration (e.g., H₂SO₄ or POCl₃) D->E F Ethyl 2-(tert-butyl)oxazole-4-carboxylate E->F G Hydrolysis F->G H 2-(tert-Butyl)oxazole-4-carboxylic Acid G->H

Caption: Hypothetical Robinson-Gabriel synthesis of the target molecule.

Advantages:

  • A classic and well-understood method for oxazole synthesis.

Disadvantages:

  • Requires the synthesis of a more complex starting material.

  • The cyclodehydration step often requires harsh acidic conditions, which may not be compatible with sensitive functional groups.

Van Leusen Oxazole Synthesis

The Van Leusen reaction utilizes tosylmethyl isocyanide (TosMIC) as a key reagent for the formation of the oxazole ring from an aldehyde.[3][4] To apply this to the synthesis of the target molecule, one would need to start with pivalaldehyde and a reagent that introduces the 4-carboxylate group. This approach is less direct for constructing a 4-carboxyoxazole.

Advantages:

  • Generally mild reaction conditions.

Disadvantages:

  • Not directly applicable for the synthesis of 4-substituted oxazoles with a carboxylic acid functionality without significant modification of the standard protocol.

Conclusion and Recommendations

Based on the available literature and established synthetic principles, the two-step cyclocondensation of pivalamide with diethyl oxalate, followed by hydrolysis, remains the most efficient and reliable method for the laboratory-scale and potential pilot-scale synthesis of 2-(tert-Butyl)oxazole-4-carboxylic acid. This route utilizes readily available and relatively inexpensive starting materials and employs straightforward reaction conditions.

The alternative routes, such as the Robinson-Gabriel and Van Leusen syntheses, while valuable for the preparation of other oxazole derivatives, present significant disadvantages for this specific target molecule in terms of starting material accessibility and overall efficiency.

For researchers and drug development professionals requiring a robust and scalable synthesis of 2-(tert-Butyl)oxazole-4-carboxylic acid, the primary cyclocondensation route is strongly recommended. Careful optimization of reaction conditions, particularly in the cyclocondensation step, can lead to high yields and purity of the desired product, facilitating its use in subsequent medicinal chemistry efforts.

References

  • Maftei, C.-V., et al. (2012). Synthesis of 3-tert-butyl-5-(4-vinylphenyl)-1,2,4-oxadiazole using two different pathways. Revue Roumaine de Chimie, 57(11-12), 989-995. [Link]

  • Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective. (2021). Egyptian Journal of Basic and Applied Sciences, 8(1), 218-239. [Link]

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  • DIETHYL OXALATE AND ACETONE REACTION WITH SUBSEQUENT INTERACTION WITH SUBSTITUTED 7-AMINOINDOLES. (2021). VISTI NATIONAL TECHNICAL UNIVERSITY OF UKRAINE "KYIV POLYTECHNIC INSTITUTE", (2(152)), 7-14. [Link]

  • Van Leusen Oxazole Synthesis. Organic Chemistry Portal. [Link]

  • 1H-[1][5][6]-triazole-4-carboxylic Acid Ethyl Ester Crystal Structure and ¹H NMR Experimental and Theoretical Study of Conformers of 5-Methyl-1-(4'-methylphenylsulfonylamino)-1H. (2017). Journal of the Brazilian Chemical Society, 28(11), 2148-2158. [Link]

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  • Synthesis of 1,3-oxazoles. Organic Chemistry Portal. [Link]

  • Decoding the reaction mechanism of the cyclocondensation of ethyl acetate2-oxo-2-(4-oxo-4H-pyrido [1.2-a] pyrimidin-3-yl) polyazaheterocycle and ethylenediamine using bond evolution theory. (2022). Structural Chemistry, 33(4), 1187–1198. [Link]

  • Spectroscopy of Carboxylic Acids and Nitriles. Chemistry LibreTexts. [Link]

  • Synthesis, NMR and Single Crystal Studies of (E)-tert-Butyl 2-(3-methyl-2,6-diarylpiperidin-4-ylidene)hydrazinecarboxylates. (2016). Journal of Heterocyclic Chemistry, 53(5), 1545-1552. [Link]

  • Rapid and Scalable Synthesis of Oxazoles Directly from Carboxylic Acids. (2022). ACS Publications. [Link]

  • Reaction of amines with diethyl oxalate (Hofmann amine separation method). Chemistry Stack Exchange. [Link]

  • Recent Development and Green Approaches for Synthesis of Oxazole Derivatives: A Review. (2023). Indian Journal of Pharmaceutical Sciences, 85(2), 274-289. [Link]

  • Scheme.3. The Robinson-Gabriel synthesis for oxazole. ResearchGate. [Link]

  • Van Leusen reaction. Wikipedia. [Link]

  • (PDF) Decoding the Reaction Mechanism of the Cyclocondensation of Ethyl acetate 2-oxo-2-(4-oxo-4H-pyrido [1.2-a] pyrimidin-3-yl) polyazaheterocycle and Ethylenediamine using Bond Evolution Theory. ResearchGate. [Link]

  • Enhancing the Hydrolysis and Acyl Transfer Activity of Carboxylesterase DLFae4 by a Combinational Mutagenesis and In-Silico Method. (2023). International Journal of Molecular Sciences, 24(6), 5343. [Link]

  • A Practical Synthesis of 1,3-Oxazole. (2000). Heterocycles, 53(12), 2673-2676. [Link]

  • NMR study of conformation and isomerization of aryl- and heteroarylaldehyde 4-tert-butylphenoxyacetylhydrazones. (2005). Journal of Molecular Structure, 744-746, 73-80. [Link]

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  • Synthesis of some new Thiazolidine and 1,3,4-Oxadiazole Derived from L-cysteine and Study of Their Biological Activity as Antioxidant and Breast Cancer. (2022). Letters in Applied NanoBioScience, 11(2), 3684-3696. [Link]

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The Untapped Potential of 2-(tert-Butyl)oxazole-4-carboxylic Acid Derivatives in Combating Bacterial Resistance: A Comparative Guide

Author: BenchChem Technical Support Team. Date: February 2026

In the relentless battle against antimicrobial resistance, the scientific community is in constant pursuit of novel chemical scaffolds that can be developed into effective therapeutics. Among the myriad of heterocyclic compounds, oxazole derivatives have emerged as a promising class with a broad spectrum of biological activities, including antibacterial, antifungal, and anticancer properties.[1][2] This guide delves into the therapeutic potential of a specific subclass: 2-(tert-Butyl)oxazole-4-carboxylic acid derivatives. While direct and extensive experimental data on this particular family of compounds remains nascent in publicly accessible literature, this guide will provide a comprehensive overview of their synthesis, and through a comparative analysis of structurally related compounds, extrapolate their potential efficacy against various bacterial strains. We will also explore the established structure-activity relationships (SAR) within the broader class of oxazole and isosteric thiazole derivatives to inform future drug discovery efforts.

The Rationale for Targeting the 2-(tert-Butyl)oxazole-4-carboxylic Acid Scaffold

The oxazole ring is a five-membered heterocycle containing one oxygen and one nitrogen atom. This core structure is present in numerous natural products and synthetic compounds with demonstrated biological activity.[1] The tert-butyl group at the 2-position is a bulky, lipophilic substituent that can influence the compound's pharmacokinetic and pharmacodynamic properties, potentially enhancing membrane permeability and target engagement. The carboxylic acid moiety at the 4-position provides a handle for further chemical modification, allowing for the creation of a diverse library of esters, amides, and other derivatives. This functional group can also play a crucial role in interacting with biological targets.

Synthesis of 2-(tert-Butyl)oxazole-4-carboxylic Acid Derivatives: A Methodological Overview

The synthesis of the 2-(tert-butyl)oxazole-4-carboxylic acid core and its derivatives can be achieved through several established synthetic routes for oxazole-4-carboxylic acids. A common and versatile method involves the condensation of an α-amino acid with an acylating agent, followed by cyclization.

General Synthetic Pathway

Synthesis of 2-(tert-Butyl)oxazole-4-carboxylic Acid Derivatives cluster_0 Starting Materials cluster_1 Intermediate Formation cluster_2 Cyclization and Dehydration cluster_3 Final Product Serine_ester Serine ester Acyl_serine N-Pivaloyl serine ester Serine_ester->Acyl_serine Acylation Pivaloyl_chloride Pivaloyl chloride (tert-Butyl acylating agent) Pivaloyl_chloride->Acyl_serine Oxazoline Oxazoline intermediate Acyl_serine->Oxazoline Cyclization Oxazole_ester 2-(tert-Butyl)oxazole-4-carboxylate Oxazoline->Oxazole_ester Dehydration Oxazole_acid 2-(tert-Butyl)oxazole-4-carboxylic acid Oxazole_ester->Oxazole_acid Hydrolysis Derivatives Amides, Esters, etc. Oxazole_acid->Derivatives Functionalization SAR_Oxazole cluster_0 Core Scaffold: 2-Substituted Oxazole-4-Carboxylic Acid cluster_1 Key Positions for Modification Scaffold < Oxazole Ring O N R2 (Position 4) R1 (Position 2) > Position2 Position 2 (R1) - Bulky, lipophilic groups (e.g., tert-Butyl) may enhance activity. Scaffold->Position2 Position4 Position 4 (R2) - Carboxylic acid for further derivatization. - Esters/Amides can modulate activity. Scaffold->Position4 Bioisostere Bioisosteric Replacement - O -> S (Thiazole) often improves activity. Scaffold->Bioisostere

Caption: Key structure-activity relationship points for 2-substituted oxazole-4-carboxylic acid derivatives.

Experimental Protocols for Antibacterial Evaluation

To rigorously assess the efficacy of novel 2-(tert-butyl)oxazole-4-carboxylic acid derivatives, standardized in vitro assays are essential. The following are detailed protocols for determining the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC).

Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

Objective: To determine the lowest concentration of the test compound that inhibits visible growth of a bacterium.

Methodology:

  • Preparation of Bacterial Inoculum: A fresh overnight culture of the test bacterium is diluted in cation-adjusted Mueller-Hinton Broth (CAMHB) to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the test wells.

  • Compound Preparation: The test compounds are dissolved in a suitable solvent (e.g., DMSO) and then serially diluted in CAMHB in a 96-well microtiter plate.

  • Inoculation: Each well containing the diluted compound is inoculated with the bacterial suspension.

  • Controls: Positive (bacteria only) and negative (broth only) controls are included on each plate.

  • Incubation: The plates are incubated at 37°C for 18-24 hours.

  • Reading: The MIC is determined as the lowest concentration of the compound at which there is no visible turbidity.

Determination of Minimum Bactericidal Concentration (MBC)

Objective: To determine the lowest concentration of the test compound that kills 99.9% of the initial bacterial inoculum.

Methodology:

  • Subculturing from MIC plate: Following the MIC determination, a small aliquot (e.g., 10 µL) from the wells showing no visible growth is plated onto Mueller-Hinton Agar (MHA).

  • Incubation: The MHA plates are incubated at 37°C for 18-24 hours.

  • Reading: The MBC is the lowest concentration of the compound that results in a ≥99.9% reduction in CFU/mL compared to the initial inoculum count.

Future Directions and Conclusion

The exploration of 2-(tert-butyl)oxazole-4-carboxylic acid derivatives as a novel class of antibacterial agents is a promising avenue for drug discovery. While direct experimental evidence is currently limited, the analysis of structurally related compounds and established SAR principles provides a strong rationale for their synthesis and evaluation. The tert-butyl group at the 2-position and the versatile carboxylic acid at the 4-position offer a unique chemical space for the development of potent antibacterial agents.

Future research should focus on the synthesis of a focused library of these derivatives and their systematic evaluation against a broad panel of clinically relevant Gram-positive and Gram-negative bacteria, including multidrug-resistant strains. Elucidation of their mechanism of action and in vivo efficacy studies will be crucial next steps in validating this chemical scaffold as a viable source of new antibiotics. The methodologies and comparative data presented in this guide provide a solid foundation for initiating such research endeavors.

References

  • Jadhav, S. B., et al. (2022). Synthesis and antimicrobial activity of functional derivatives of thiazolo[2,3-c]t[3][4][5]riazoles. ResearchGate.

  • Asif, M. (2021). Synthesis and in vitro antimycobacterial evaluation of some new 2-(2-aryl thiazolidin-4-yl) benzo[d]oxazoles. Connect Journals.
  • Kumar, A., et al. (2021). Antibacterial Activity of Thiazole and its Derivatives: A Review. Biointerface Research in Applied Chemistry.
  • Gawad, J., et al. (2021).
  • Yurttaş, L., et al. (2022). Investigation of Novel Quinoline–Thiazole Derivatives as Antimicrobial Agents: In Vitro and In Silico Approaches. ACS Omega.
  • Abdel-Wahab, B. F., et al. (2019). tert-Butylphenylthiazoles with an oxadiazole linker: a novel orally bioavailable class of antibiotics exhibiting antibiofilm activity. PMC - NIH.
  • Sheeja Rekha A G, et al. (2022). A brief review on antimicrobial activity of oxazole derivatives. Indo American Journal of Pharmaceutical Sciences.
  • Zhang, H. Z., et al. (2018). Recent advance in oxazole-based medicinal chemistry. European Journal of Medicinal Chemistry.
  • Swellmeen, L. (2016).
  • Tomi, I. H. R., et al. (2015). Synthesis, characterization and evaluation of antibacterial activity of some new oxazole derivatives. Journal of Chemical and Pharmaceutical Research.
  • Al-Marjani, M. F., et al. (2019). Synthesis and anti-microbial activity of new 4-carboxylic imidazole derivatives.
  • Singh, N., et al. (2016). Synthesis and antimicrobial studies of novel derivatives of 4-(4-formyl-3-phenyl-1H-pyrazol-1-yl)benzoic acid as potent anti-Acinetobacter baumanni agents. PMC - NIH.
  • Uivarosi, V., et al. (2021). Synthesis, In Silico and In Vitro Evaluation of Antimicrobial and Toxicity Features of New 4-[(4-Chlorophenyl)
  • Romo, D., et al. (2015). Rapid and Scalable Synthesis of Oxazoles Directly from Carboxylic Acids.
  • Wright, D. L., et al. (2015). Structure–Activity Relationship for the Oxadiazole Class of Antibiotics. PMC - NIH.
  • Kaur, H., et al. (2017). A comprehensive review on biological activities of oxazole derivatives.
  • Dar'in, D. V., et al. (2019).
  • Wright, D. L., et al. (2015). Structure–Activity Relationship for the Oxadiazole Class of Antibiotics.
  • Dar'in, D. V., et al. (2019). Synthesis of Isoxazole- and Oxazole-4-carboxylic Acids Derivatives by Controlled Isoxazole-Azirine-Isoxazole/Oxazole Isomerization.
  • Popova, E. A., et al. (2024). New Triazole-Isoxazole Hybrids as Antibacterial Agents: Design, Synthesis, Characterization, In Vitro, and In Silico Studies. MDPI.
  • Wright, D. L., et al. (2016). Exploration of the Structure-Activity Relationship of 1,2,4-Oxadiazole Antibiotics. NIH.
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  • Ioniță, P., et al. (2024). An Overview of the Structure–Activity Relationship in Novel Antimicrobial Thiazoles Clubbed with Various Heterocycles (2017–2023). MDPI.
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A Comparative Guide to the Cytotoxicity of 2-Substituted Oxazole-4-Carboxamide Derivatives in Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of oncological research, the quest for novel therapeutic agents with high efficacy and selectivity remains paramount. Among the myriad of heterocyclic scaffolds explored, the oxazole nucleus has emerged as a privileged structure, forming the core of numerous compounds with significant biological activities.[1] This guide provides a comprehensive comparison of the cytotoxic properties of compounds derived from 2-substituted oxazole-4-carboxylic acids, with a particular focus on the influence of the substituent at the 2-position, such as the bulky tert-butyl group. While direct, extensive studies on 2-(tert-Butyl)oxazole-4-carboxylic acid derivatives are nascent, by examining structurally related analogues, we can elucidate key structure-activity relationships (SAR) and provide a predictive framework for their therapeutic potential.

This document is intended for researchers, scientists, and drug development professionals, offering an in-depth analysis of experimental data, methodologies, and the causal reasoning behind experimental choices to facilitate the rational design of novel anticancer agents.

The Oxazole-4-Carboxamide Scaffold: A Promising Pharmacophore in Oncology

The oxazole ring, a five-membered heterocycle containing nitrogen and oxygen, is a versatile scaffold in medicinal chemistry.[2] Its derivatives are known to exhibit a wide range of pharmacological activities, including anticancer properties. The 4-carboxamide moiety is a key functional group that can participate in hydrogen bonding interactions with biological targets, enhancing binding affinity and specificity. The substituent at the 2-position of the oxazole ring plays a crucial role in modulating the compound's physicochemical properties and, consequently, its cytotoxic profile.

The rationale for investigating bulky alkyl groups like tert-butyl at the 2-position is multifaceted. The tert-butyl group can enhance metabolic stability by shielding the oxazole ring from enzymatic degradation. Furthermore, its lipophilicity can improve cell membrane permeability, a critical factor for intracellular drug delivery. Understanding the interplay between the 2-substituent, the oxazole core, and the 4-carboxamide will enable the fine-tuning of these molecules for optimal anticancer activity.

Comparative Analysis of Cytotoxic Activity

To contextualize the potential of 2-(tert-Butyl)oxazole-4-carboxylic acid derivatives, this section presents a comparative analysis of the cytotoxic activity of various 2-substituted oxazole, isoxazole, and thiazole-4-carboxamide derivatives against a panel of human cancer cell lines. The data, collated from multiple studies, is summarized in Table 1. The half-maximal inhibitory concentration (IC₅₀) is a standard measure of a compound's potency in inhibiting a specific biological or biochemical function.

Table 1: Comparative Cytotoxicity (IC₅₀, µM) of Selected 2-Substituted Azole-4-Carboxamide Derivatives

Compound ID2-SubstituentN-Substituent (Amide)Cancer Cell LineIC₅₀ (µM)Reference
Isoxazole Derivative 1 3-(2-chlorophenyl)-5-methyl4-fluorophenylHeLa (Cervical)15.48[3]
Isoxazole Derivative 2 3-(2-chlorophenyl)-5-methyl2,4-difluorophenylHep3B (Liver)~23[3]
Thiazole Derivative 1 2-phenyl4-chlorophenylSKNMC (Neuroblastoma)<25[4]
Thiazole Derivative 2 2-phenyl2-chlorophenylSKNMC (Neuroblastoma)<25[4]
Thiazole Derivative 3 2-phenylBromo-substituted phenylHT-29 (Colon)1.75[4]
Triazole Derivative 1 1-benzylN-(4-thiocyanatophenyl)Jurkat (Leukemia)0.63[5]
Triazole Derivative 2 1-(4-chlorobenzyl)N-(4-thiocyanatophenyl)Jurkat (Leukemia)0.69[5]

Structure-Activity Relationship (SAR) Insights

The data presented in Table 1, along with findings from broader studies on oxazole and related heterocyclic derivatives, allows for the deduction of several key structure-activity relationships:

  • Influence of the 2-Substituent: The nature of the substituent at the 2-position of the azole ring significantly impacts cytotoxicity. Aromatic substituents, as seen in the thiazole and triazole derivatives, often confer potent anticancer activity.[4][5] The electronic properties and steric bulk of this group are critical. While specific data on a 2-tert-butyl group is limited, it is plausible that its steric hindrance could either enhance selectivity for specific protein targets or potentially reduce activity if a smaller pocket is involved in the biological interaction.

  • Role of the N-Substituted Amide: The substituent on the amide nitrogen is another crucial determinant of cytotoxic potency. The presence of halogenated phenyl rings, for instance, is a common feature in many active compounds, likely due to their ability to engage in halogen bonding and alter electronic properties.[3][4]

  • The Heterocyclic Core: While this guide focuses on oxazoles, the data from isoxazole, thiazole, and triazole derivatives suggest that the fundamental azole scaffold is amenable to modifications that yield potent anticancer agents.[3][4][5]

Mechanistic Considerations: How Might These Compounds Work?

Oxazole derivatives have been shown to exert their anticancer effects through various mechanisms.[2] A prevalent mechanism of action for many heterocyclic compounds is the inhibition of tubulin polymerization, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.[6]

Another potential mechanism is the induction of apoptosis through the activation of caspases.[4] The cytotoxic effects of some 2-phenylthiazole-4-carboxamide derivatives have been linked to an increase in caspase-3 activation.[4]

Below is a generalized diagram illustrating a potential signaling pathway leading to apoptosis that could be targeted by 2-substituted oxazole-4-carboxamide derivatives.

G Compound 2-Substituted Oxazole-4-Carboxamide Target Cellular Target (e.g., Tubulin, Kinase) Compound->Target Inhibition/Modulation Signaling_Cascade Downstream Signaling Cascade Target->Signaling_Cascade Disruption Caspase_Activation Caspase Activation (e.g., Caspase-3) Signaling_Cascade->Caspase_Activation Induction Apoptosis Apoptosis Caspase_Activation->Apoptosis

Caption: Potential mechanism of action for 2-substituted oxazole-4-carboxamide derivatives leading to apoptosis.

Experimental Protocol: In Vitro Cytotoxicity Assessment using the MTT Assay

To ensure the reproducibility and validity of cytotoxicity data, a standardized protocol is essential. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability.

Principle:

The MTT assay is based on the reduction of the yellow tetrazolium salt MTT into purple formazan crystals by metabolically active cells. The amount of formazan produced is proportional to the number of viable cells.

Step-by-Step Methodology:
  • Cell Seeding:

    • Culture human cancer cell lines (e.g., MCF-7, A549, HeLa) in appropriate media supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified 5% CO₂ incubator.

    • Trypsinize and count the cells. Seed the cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of culture medium.

    • Incubate the plates for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare a stock solution of the test compounds (e.g., 10 mM in DMSO).

    • Perform serial dilutions of the stock solution in culture medium to achieve the desired final concentrations (e.g., 0.1, 1, 10, 50, 100 µM). The final DMSO concentration should not exceed 0.5% to avoid solvent-induced toxicity.

    • Remove the old medium from the 96-well plates and add 100 µL of the medium containing the test compounds. Include a vehicle control (medium with DMSO) and a positive control (a known cytotoxic drug like doxorubicin).

    • Incubate the plates for 48 or 72 hours.

  • MTT Assay:

    • Prepare a 5 mg/mL solution of MTT in phosphate-buffered saline (PBS).

    • Add 10 µL of the MTT solution to each well and incubate for 4 hours at 37°C.

    • After the incubation, carefully remove the medium.

    • Add 100 µL of DMSO or a solubilization solution (e.g., isopropanol with 0.04 N HCl) to each well to dissolve the formazan crystals.

    • Gently shake the plates for 10 minutes to ensure complete dissolution.

  • Data Acquisition and Analysis:

    • Measure the absorbance of each well at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability using the following formula:

      • % Viability = (Absorbance of treated cells / Absorbance of control cells) x 100

    • Plot the percentage of cell viability against the compound concentration and determine the IC₅₀ value using non-linear regression analysis.

Experimental Workflow Diagram:

G cluster_0 Cell Culture and Seeding cluster_1 Compound Treatment cluster_2 MTT Assay and Measurement cluster_3 Data Analysis A 1. Culture Cancer Cell Lines B 2. Trypsinize and Count Cells A->B C 3. Seed Cells into 96-well Plates B->C D 4. Prepare Serial Dilutions of Test Compounds C->D E 5. Treat Cells and Incubate for 48-72h D->E F 6. Add MTT Reagent and Incubate E->F G 7. Solubilize Formazan Crystals F->G H 8. Measure Absorbance at 570 nm G->H I 9. Calculate % Viability H->I J 10. Determine IC50 Values I->J

Caption: Standard workflow for assessing in vitro cytotoxicity using the MTT assay.

Conclusion and Future Directions

The 2-substituted oxazole-4-carboxamide scaffold represents a promising avenue for the development of novel anticancer agents. While direct experimental data on 2-(tert-Butyl)oxazole-4-carboxylic acid derivatives is currently limited, the analysis of structurally related compounds provides a solid foundation for their rational design and evaluation. The insights into structure-activity relationships highlight the critical roles of the 2-substituent and the N-substituted amide in modulating cytotoxic potency.

Future research should focus on the synthesis and systematic cytotoxic screening of a library of 2-(tert-Butyl)oxazole-4-carboxylic acid amides against a diverse panel of cancer cell lines. Mechanistic studies to elucidate their specific cellular targets and signaling pathways will be crucial for their advancement as potential therapeutic candidates. The detailed experimental protocol provided herein offers a robust framework for these future investigations, ensuring data integrity and comparability across studies.

References

  • Synthesis, Characterization, and In Vitro Anticancer Evaluation of 2-Aryl-4-Arylsulfonyl-5-RS-1,3-Oxazoles. Biointerface Research in Applied Chemistry. Available at: [Link]

  • Synthesis and structure-activity relationships of 1,2,4-triazoles as a novel class of potent tubulin polymerization inhibitors. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]

  • Novel N-(4-thiocyanatophenyl)-1H-1,2,3-triazole-4-carboxamides exhibit selective cytotoxic activity at nanomolar doses towards human leukemic T-cells. European Journal of Medicinal Chemistry. Available at: [Link]

  • Synthesis and Biological Evaluation of Novel Isoxazole-Amide Analogues as Anticancer and Antioxidant Agents. Molecules. Available at: [Link]

  • Synthesis, docking study, and structure activity relationship of novel anti-tumor 1, 2, 4 triazole derivatives incorporating 2-(2, 3- dimethyl aminobenzoic acid) moiety. Pharmacia. Available at: [Link]

  • Recent Developments in Oxazole Derivatives as Anticancer Agents: Review on Synthetic Strategies, Mechanism of Action and SAR Studies. Bentham Science. Available at: [Link]

  • Evaluation of Cytotoxic, COX Inhibitory, and Antimicrobial Activities of Novel Isoxazole-carboxamide Derivatives. ResearchGate. Available at: [Link]

  • Evaluation of Cytotoxicity of 1H-1,2,4-Triazole-3-carboxamide Derivatives in Various Cancer Cell Lines using MTT Assay: Synthesis, Characterization and Molecular Docking Studies. Asian Journal of Chemistry. Available at: [Link]

  • (PDF) Evaluation of Cytotoxicity of 1H-1,2,4-Triazole-3-carboxamide Derivatives in Various Cancer Cell Lines using MTT Assay: Synthesis, Characterization and Molecular Docking Studies. ResearchGate. Available at: [Link]

  • Synthesis of novel isoxazole–carboxamide derivatives as promising agents for melanoma and targeted nano-emulgel conjugate for improved cellular permeability. BMC Chemistry. Available at: [Link]

  • Structure and structure–activity relationship of compounds 1 and 2. ResearchGate. Available at: [Link]

  • Recent Developments in Oxazole Derivatives as Anticancer Agents: Review on Synthetic Strategies, Mechanism of Action and SAR Studies. ResearchGate. Available at: [Link]

  • Benzothiazole Derivatives Endowed with Antiproliferative Activity in Paraganglioma and Pancreatic Cancer Cells: Structure–Activity Relationship Studies and Target Prediction Analysis. Molecules. Available at: [Link]

  • Cytotoxic and Apoptogenic Properties of 2-Phenylthiazole-4- Carboxamide Derivatives in Human Carcinoma Cell Lines. Brieflands. Available at: [Link]

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A Senior Application Scientist's Comparative Guide to the Synthesis of 2,4-Disubstituted Oxazoles

Author: BenchChem Technical Support Team. Date: February 2026

The 2,4-disubstituted oxazole motif is a privileged scaffold in medicinal chemistry and materials science, forming the core of numerous natural products, pharmaceuticals, and functional organic materials.[1] The strategic placement of substituents at the C2 and C4 positions allows for meticulous tuning of a molecule's steric and electronic properties, which is critical for optimizing biological activity and material characteristics.

For researchers and drug development professionals, selecting the appropriate synthetic route to access these valuable compounds is a crucial decision, governed by factors such as substrate availability, functional group tolerance, scalability, and overall efficiency. This guide provides an in-depth comparative analysis of three principal synthetic strategies, blending classical, time-tested methods with modern, catalytic alternatives. We will dissect the causality behind each method's mechanics, provide validated experimental protocols, and offer field-proven insights to guide your synthetic planning.

At a Glance: Comparative Overview of Key Synthetic Routes

Synthetic Route Starting Materials Key Reagents/Catalyst Conditions Yield Range Key Advantages Key Disadvantages
Robinson-Gabriel Synthesis α-Acylamino ketonesH₂SO₄, POCl₃, PPA, TFAAHigh TemperatureModerate to GoodWell-established, readily available starting materials.[2]Harsh, often acidic conditions; limited functional group tolerance.[2]
Catalytic Diazoketone Cyclization α-Diazoketones, Amides/ThioamidesCopper(II) Triflate or Brønsted Acid (TfOH)Mild, Metal-free (with TfOH)Good to ExcellentHigh efficiency, broad substrate scope, excellent functional group tolerance.[3][4]α-Diazoketones can be unstable and require careful handling.
Amino Acid-Based Approach α-Amino acids, Acylating agentsDehydrating agents (e.g., PPh₃/C₂Cl₆, Burgess reagent)Mild to ModerateGoodAccess to chiral oxazoles from the chiral pool, practical and general.[5][6]Multi-step sequence (amino acid protection, reduction, acylation, cyclization).

The Classic Workhorse: Robinson-Gabriel Synthesis

First described over a century ago, the Robinson-Gabriel synthesis remains a fundamental and straightforward method for oxazole formation.[1] The core principle is the intramolecular cyclodehydration of an α-acylamino ketone. The choice of a strong acid or dehydrating agent is causal to the reaction's success; it protonates the ketone carbonyl, activating it for nucleophilic attack by the amide oxygen, which is otherwise a weak nucleophile.

Reaction Mechanism and Logic

The mechanism proceeds via three key stages: activation, cyclization, and aromatization. The acid catalyst is essential for activating the less reactive ketone carbonyl over the amide carbonyl. Subsequent elimination of two molecules of water drives the reaction towards the thermodynamically stable aromatic oxazole ring.

AminoAcid_Workflow A α-Amino Acid B N-Protected Amino Acid A->B Protection & Acylation C N-Acylamino Aldehyde B->C Partial Reduction D 2,4-Disubstituted Oxazole C->D Cyclodehydration

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Feasible Synthetic Routes

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Reactant of Route 1
2-(tert-Butyl)oxazole-4-carboxylic acid
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2-(tert-Butyl)oxazole-4-carboxylic acid

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.